4-Bromo-L-phenylalanine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUHKUIQHFMTH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24250-84-8 | |
| Record name | 4-Bromo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Solubility Landscape of 4-Bromo-L-phenylalanine: A Technical Guide for Researchers
Abstract
4-Bromo-L-phenylalanine is a non-canonical amino acid of significant interest in drug discovery and chemical biology, serving as a versatile building block for peptides and a probe for protein structure and function.[1] Its utility, however, is intrinsically linked to its solubility characteristics in various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the needs of researchers, scientists, and drug development professionals. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to empower users to confidently handle and deploy this unique amino acid in their experimental workflows. We will delve into the physicochemical properties that govern its solubility, provide qualitative and semi-quantitative solubility data, and present detailed, self-validating protocols for determining both kinetic and thermodynamic solubility.
Introduction: The Significance of this compound
This compound is a derivative of the essential amino acid L-phenylalanine, featuring a bromine atom at the para position of the phenyl ring.[2][3] This substitution imparts unique properties, making it a valuable tool in various scientific disciplines. In peptide synthesis, it can introduce a heavy atom for crystallographic phasing, act as a reactive handle for cross-linking, and modulate the biological activity of peptides.[4] Furthermore, its incorporation into proteins allows for the study of protein structure and dynamics using techniques like NMR and X-ray crystallography.[5]
The successful application of this compound is critically dependent on its solubility. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to inaccurate results in biological assays. Understanding and predicting its behavior in different organic solvents is therefore paramount for efficient and reliable research and development.
Physicochemical Properties Governing Solubility
The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. As a zwitterionic compound at physiological pH, it possesses both a positive charge on the amino group and a negative charge on the carboxyl group.[3] This dual nature, combined with the hydrophobic bromophenyl side chain, dictates its solubility profile.
Key Physicochemical Parameters of this compound:
| Property | Value | Source |
| Molecular Formula | C9H10BrNO2 | [2][6] |
| Molecular Weight | 244.09 g/mol | [6][7] |
| Melting Point | ~265 °C (decomposes) | [6][7] |
| pKa | ~2.18 (carboxyl group), ~9.1 (amino group) (Predicted) | [7] |
| LogP (Predicted) | -0.4 | [2] |
The high melting point suggests strong intermolecular forces in the solid state, primarily due to ionic interactions and hydrogen bonding between the zwitterionic moieties. Overcoming this crystal lattice energy is a key factor in achieving dissolution. The predicted LogP value indicates a degree of lipophilicity contributed by the bromophenyl group, which influences its solubility in less polar organic solvents.
Solubility Profile of this compound in Organic Solvents
Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various sources and the general principles of solubility, we can construct a general profile.
Qualitative Solubility Summary:
| Solvent | Polarity Index | Solubility | Remarks | Source |
| Water | 10.2 | Slightly Soluble | Requires heating and sonication for dissolution. | [6][7] |
| Methanol | 5.1 | Slightly Soluble | Sonication can aid dissolution. | [6][7] |
| Ethanol | 4.3 | Sparingly Soluble | Similar to other lower alcohols. | [8] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A good solvent for many polar and non-polar compounds. | [9] |
| Dimethylformamide (DMF) | 6.4 | Soluble | A common solvent for peptide synthesis. | [4] |
| Acetic Acid | 6.2 | Soluble | The acidic nature protonates the carboxylate, increasing solubility. | |
| Acetone | 5.1 | Sparingly to Insoluble | Lower polarity and limited hydrogen bonding capacity. | |
| Dichloromethane (DCM) | 3.1 | Insoluble | Non-polar solvent unable to disrupt the crystal lattice. | |
| Diethyl Ether | 2.8 | Insoluble | Non-polar and aprotic. |
Causality behind Solubility Observations:
-
Polar Protic Solvents (Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and carboxyl groups of this compound. However, the energy required to break the strong ionic interactions in the crystal lattice is significant, leading to only slight solubility. Heating provides the necessary energy to overcome this barrier.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents have high dielectric constants and are excellent at solvating both cations and anions. They can effectively shield the charges of the zwitterion, disrupting the crystal lattice and leading to good solubility.
-
Acidic Solvents (Acetic Acid): In an acidic environment, the carboxylate group of this compound is protonated, eliminating the zwitterionic nature. The resulting cationic species is more readily solvated by polar solvents.
-
Non-Polar Solvents (DCM, Diethyl Ether): These solvents lack the ability to form strong interactions with the polar functional groups of the amino acid and cannot overcome the high lattice energy of the solid, resulting in insolubility.
Experimental Determination of Solubility: Protocols and Workflows
For researchers requiring precise solubility data for their specific applications, direct experimental measurement is essential. The two primary methods for determining solubility are the thermodynamic (equilibrium) and kinetic approaches.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: Allow the suspension to settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the saturated supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations must be prepared for accurate quantification.
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when diluted into an aqueous or organic medium.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the target organic solvent.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
(Optional) Centrifugation and Quantification: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using HPLC-UV, as described for the thermodynamic method.
Workflow for Kinetic Solubility Determination:
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 24250-84-8 [chemicalbook.com]
- 7. This compound CAS#: 24250-84-8 [m.chemicalbook.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Ensuring the Integrity of 4-Bromo-L-phenylalanine: A Guide to Stability and Storage
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a crucial building block in peptide synthesis and a valuable intermediate in pharmaceutical development, the integrity of 4-Bromo-L-phenylalanine is paramount to achieving reliable and reproducible research outcomes.[1][2] This non-natural amino acid allows for the introduction of a heavy atom for crystallographic phasing, serves as a probe for protein structure and function, and provides a reactive handle for further chemical modification.[2] This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling to ensure its long-term viability.
Core Physicochemical Characteristics
Understanding the fundamental properties of this compound is the first step toward appropriate handling. It is typically supplied as a white to off-white crystalline solid or powder.[1][3] Its structure, featuring a bromine atom on the phenyl ring, imparts unique characteristics that also inform its stability profile.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₀BrNO₂ | [1][4] |
| Molecular Weight | ~244.09 g/mol | [1][5] |
| Appearance | White to Off-White Powder/Solid | [1][3][6] |
| Key Feature | Hygroscopic | [3][4] |
| Purity (Typical) | ≥98-99% (HPLC) | [1][7] |
The most critical property from a storage perspective is its hygroscopic nature.[3][4] This means the compound readily absorbs moisture from the atmosphere, a factor that can significantly accelerate degradation and compromise sample integrity.
Chemical Stability and Potential Degradation
Under recommended conditions, this compound is a stable compound.[4][8] The carbon-bromine bond on the aromatic ring is robust and not susceptible to cleavage under standard laboratory or peptide synthesis conditions.[9] However, like any complex organic molecule, its stability can be compromised by environmental factors. The primary threats to its integrity are moisture, oxidation, and improper temperature control.
Primary Factors Influencing Stability
The following diagram illustrates the key environmental factors that can negatively impact the stability of solid this compound. The central cause for concern is its hygroscopic nature, which can act as a gateway for other degradation pathways.
Caption: Key environmental factors that can lead to the degradation of this compound.
While specific degradation pathways for this compound under storage are not extensively documented in the literature, the primary risks involve:
-
Hydrolysis: Absorbed water can lead to the formation of hydrates or potentially facilitate slower hydrolytic degradation over time.
-
Oxidation: The amino acid moiety can be susceptible to oxidation, especially in the presence of contaminants, moisture, and atmospheric oxygen. This is why storage under an inert atmosphere is recommended.[4]
-
Thermal Decomposition: While requiring high temperatures, such as in a fire, decomposition will yield hazardous products including hydrogen bromide and nitrogen oxides.[4][10]
Recommended Storage and Handling Protocols
A disciplined approach to storage and handling is essential to preserve the purity and efficacy of this compound. The conflicting information from various suppliers (ranging from room temperature to refrigeration) can be resolved by differentiating between long-term and short-term storage requirements.
Storage Condition Summary
| Condition | Long-Term Storage (>1 Month) | Short-Term / In-Use Storage | Rationale |
| Temperature | 0-8°C [1] or -20°C | Ambient / Room Temperature | Cold temperatures slow down potential degradation processes. General best practice for amino acid derivatives and peptides recommends refrigerated or frozen storage for long-term viability.[11][12] |
| Atmosphere | Tightly sealed under Inert Gas (Argon/Nitrogen)[4] | Tightly sealed container | The primary goal is to exclude moisture due to the compound's hygroscopic nature.[3][4] An inert atmosphere provides an extra layer of protection against oxidation. |
| Environment | Dry, well-ventilated, dark area | Dry, well-ventilated area | Protects from moisture, light, and heat.[4][13] |
| Incompatibles | Store away from Strong Oxidizing Agents [8][10] and acids.[14] | Segregate from incompatible materials. | Prevents accidental hazardous reactions.[15] |
Workflow for Proper Storage
The following decision workflow should be adopted upon receiving and using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 24250-84-8 [m.chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 15. extapps.dec.ny.gov [extapps.dec.ny.gov]
Introduction: The Significance of 4-Bromo-L-phenylalanine in Research and Development
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-L-phenylalanine
This compound is a non-canonical amino acid that has garnered significant interest in biochemical and pharmaceutical research.[1] As an analog of L-phenylalanine, its incorporation into peptides and proteins allows for the introduction of a unique chemical handle—the bromine atom. This modification serves multiple purposes, from acting as a spectroscopic probe to study protein structure and function to enabling the synthesis of novel drug candidates with enhanced properties.[1][2] The bromine atom's presence can influence protein folding, enzyme activity, and molecular interactions, providing valuable insights for drug discovery and protein engineering.[1][2]
Given its utility, the unambiguous identification and characterization of this compound are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its structure and purity. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in established principles and supported by detailed experimental protocols.
Caption: Overall workflow for the synthesis and spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule in solution.[2] For this compound, both ¹H and ¹³C NMR are crucial for confirming the integrity of the carbon skeleton and the position of the bromine substituent on the phenyl ring.
Core Principles of NMR for Amino Acids
The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. In amino acids, the chemical shifts of the α-carbon and its attached proton are influenced by the nature of the side chain.[3] The pH of the solution also plays a significant role, as it affects the protonation state of the amino and carboxyl groups.[3] For consistency, NMR spectra of amino acids are often acquired in deuterated solvents like deuterium oxide (D₂O) or dimethyl sulfoxide (DMSO-d₆).[3][4]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the α-proton, and the β-protons. The aromatic region is particularly informative for confirming the para-substitution pattern.
| Proton(s) | Expected Chemical Shift (δ) in D₂O + NaOH (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Ar-H (ortho to CH₂) | 7.34 | Doublet (d) | ~8 |
| Ar-H (ortho to Br) | 7.00 | Doublet (d) | ~8 |
| α-H | 3.28 - 3.33 | Multiplet (m) | - |
| β-H | 2.65 - 2.75 | Doublet of doublets (dd) | ~16, ~8 |
Data sourced from Guidechem[5]
Interpretation:
-
Aromatic Protons: The presence of two doublets in the aromatic region, each integrating to two protons, is characteristic of a 1,4-disubstituted (para) benzene ring. The distinct chemical shifts for the protons ortho to the electron-withdrawing bromine atom and those ortho to the alkyl substituent confirm this arrangement.
-
α- and β-Protons: The signals for the α- and β-protons are found in the aliphatic region. The α-proton typically appears as a multiplet due to coupling with the two non-equivalent β-protons. The β-protons are diastereotopic and exhibit complex splitting patterns (doublet of doublets) due to both geminal and vicinal coupling.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ) in D₂O + NaOH (ppm) |
| Carbonyl (C=O) | 182.13 |
| Aromatic C-Br | 119.73 |
| Aromatic C-H | 131.32, 131.22 |
| Aromatic C-CH₂ | 137.39 |
| α-C | 57.28 |
| β-C | 40.21 |
Data sourced from Guidechem and SpectraBase[5][6]
Interpretation:
-
Carbonyl Carbon: The carboxyl carbon is the most deshielded and appears at the lowest field (~182 ppm).[3]
-
Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons. The carbon directly attached to the bromine (C-Br) will be significantly shielded compared to the other substituted carbon (C-CH₂). The two sets of chemically equivalent aromatic C-H carbons will have similar chemical shifts.
-
Aliphatic Carbons: The α-carbon and β-carbon signals appear at higher fields, with the α-carbon being further downfield due to its proximity to the electronegative amino and carboxyl groups.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O with NaOH/DCl for pH adjustment, or DMSO-d₆) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
If using D₂O, adjust the pD to a desired value (e.g., alkaline as in the reference data) using small amounts of DCl or NaOD.[3]
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using a known reference signal (e.g., the residual solvent peak or an internal standard like TSP for D₂O).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Core Principles of IR for Amino Acids
In their solid state, amino acids typically exist as zwitterions. This results in characteristic absorption bands for the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups, which differ from the -NH₂ and -COOH groups.[7] The IR spectrum of this compound will therefore be dominated by these zwitterionic features, in addition to vibrations from the aromatic ring and the C-Br bond.
Expected IR Absorption Bands and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (-NH₃⁺) | 3200 - 2800 | Broad, Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| Asymmetric stretch (-COO⁻) | ~1610 - 1590 | Strong |
| N-H bend (-NH₃⁺) | ~1550 - 1480 | Strong |
| C=C stretch (aromatic) | ~1500 - 1400 | Medium-Strong |
| C-Br stretch | ~1070 - 1030 | Medium |
Interpretation based on characteristic frequencies for L-phenylalanine and substituted benzenes.[7]
Interpretation:
-
The broad, strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺) in the zwitterionic form, often overlapping with C-H stretches.
-
The strong band around 1600 cm⁻¹ is due to the asymmetric stretching of the carboxylate group (-COO⁻).
-
The strong absorption around 1500 cm⁻¹ corresponds to the N-H bending vibration of the -NH₃⁺ group.
-
The presence of a medium intensity band in the 1070-1030 cm⁻¹ region is indicative of the C-Br stretching vibration, a key feature for confirming the presence of the bromine atom.
Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar and pestle, grind 1-2 mg of the sample until it is a fine powder.[8]
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by gentle grinding.[8]
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[8]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Core Principles of MS for this compound
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it minimizes fragmentation and typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.[9][10][11] A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance and differ by two mass units.[12] This results in a characteristic pair of peaks (an isotopic doublet) for the molecular ion and any fragment ions containing the bromine atom, with a roughly 1:1 intensity ratio.[12]
Caption: The characteristic 1:1 isotopic doublet for bromine-containing ions in MS.
High-Resolution MS Data and Interpretation
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.
| Ion | Calculated Exact Mass (Da) | Observed Mass (Da) - Example |
| [M+H]⁺ (C₉H₁₁⁷⁹BrNO₂) | 243.99678 | 243.99696 |
| [M+H]⁺ (C₉H₁₁⁸¹BrNO₂) | 245.99473 | - |
| [M-H]⁻ (C₉H₉⁷⁹BrNO₂) | 241.98223 | 241.98228 |
| [M-H]⁻ (C₉H₉⁸¹BrNO₂) | 243.98018 | - |
Data sourced from PubChem.[13]
Interpretation:
-
Molecular Ion: The presence of a pair of peaks separated by ~2 Da with a ~1:1 intensity ratio in the molecular ion region is the most definitive evidence for a monobrominated compound.
-
Fragmentation: In tandem MS (MS/MS), fragmentation of the [M+H]⁺ ion would likely involve neutral losses, such as the loss of water (-18 Da) or formic acid (-46 Da). A significant fragment would be the tropylium-like ion formed from the bromobenzyl moiety. Any fragment containing the bromophenyl group will also exhibit the characteristic 1:1 isotopic doublet.
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Alternatively, the sample can be introduced via liquid chromatography (LC-MS).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the molecular ion.[9]
-
Acquire the full scan mass spectrum in the desired mass range (e.g., m/z 50-350) in either positive or negative ion mode.[9]
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻).
-
Confirm the presence of the characteristic 1:1 bromine isotopic pattern.
-
Compare the measured exact mass with the calculated theoretical mass to confirm the elemental formula.
-
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the para-substitution of the bromine atom. IR spectroscopy identifies the key functional groups and confirms the zwitterionic state of the molecule in solid form. Finally, mass spectrometry provides an accurate molecular weight and a definitive confirmation of the presence of a single bromine atom through its unique isotopic signature. Together, these techniques provide the robust characterization required for the confident application of this compound in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. Page loading... [guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
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An In-depth Technical Guide to the Structural and Functional Divergence of 4-Bromo-L-phenylalanine and L-phenylalanine
Abstract
L-phenylalanine is a fundamental, proteinogenic amino acid essential for myriad biological functions, from protein architecture to neurotransmitter synthesis.[][2][3] Its synthetic derivative, 4-Bromo-L-phenylalanine, introduces a single, heavy bromine atom at the para position of the phenyl ring, a seemingly subtle modification that imparts profound changes to the molecule's physicochemical properties and biological utility. This guide provides a detailed comparative analysis of these two molecules, elucidating the structural distinctions and exploring the resulting functional consequences for researchers, scientists, and drug development professionals. We will examine how this specific halogenation transforms a common amino acid into a versatile tool for protein engineering, structural biology, and pharmaceutical development.[4][5]
Comparative Molecular Structure Analysis
The foundational difference between L-phenylalanine and its brominated analogue is the substitution of a hydrogen atom with a bromine atom on the aromatic side chain. This modification, while structurally small, is the root of all subsequent functional divergences.
L-phenylalanine: The Canonical Aromatic Amino Acid
L-phenylalanine is one of the twenty standard amino acids used by living organisms to synthesize proteins.[3] Its structure consists of a central α-carbon bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a benzyl side chain (-CH2-C6H5).[] This hydrophobic benzyl group is crucial for protein stability, engaging in non-polar interactions and π-π stacking with other aromatic residues to stabilize protein folds.[] Furthermore, it serves as the metabolic precursor to L-tyrosine and subsequently to vital catecholamine neurotransmitters like dopamine and norepinephrine.[][3][6]
This compound: The Non-Canonical Analogue
This compound (4-Br-Phe) is a synthetic, or non-canonical, amino acid.[4] Structurally, it retains the complete backbone of L-phenylalanine but features a bromine atom at the C4 (para) position of the phenyl ring.[7] This introduction is a deliberate engineering choice designed to bestow new properties upon the molecule. Its structural similarity allows it to be recognized by cellular machinery and incorporated into peptides and proteins, serving as a powerful probe or building block.[4][8]
The Core Structural Difference: Bromination at the C4 Position
The substitution of a small hydrogen atom (van der Waals radius ≈ 1.2 Å) with a much larger bromine atom (van der Waals radius ≈ 1.85 Å) at a single, specific position is the critical distinction. This change introduces significant alterations in mass, volume, and electronic properties.
Caption: 2D structures of L-phenylalanine and this compound.
Physicochemical Consequences of Bromination
The addition of bromine fundamentally alters the molecule's physical and chemical characteristics. These changes are critical for its application in advanced scientific research.
-
Increased Molecular Weight: The most direct consequence is a substantial increase in mass. Bromine is a heavy atom, which is a key feature exploited in techniques like X-ray crystallography.
-
Altered Electronics and Polarity: Bromine is an electronegative, electron-withdrawing atom. This property alters the electron distribution of the phenyl ring, influencing its interactions with neighboring residues and its potential role in catalysis or binding.[9]
-
Enhanced Hydrophobicity: The larger, more polarizable bromine atom increases the lipophilicity of the side chain, which can affect protein folding, stability, and membrane interactions.[9]
-
Steric Bulk: The larger size of bromine compared to hydrogen introduces steric hindrance, which can be used to probe spatial constraints within a protein's active site or at protein-protein interfaces.
Comparative Data Summary
| Property | L-phenylalanine | This compound | Causality of Difference |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₀BrNO₂[7] | Substitution of one H with one Br. |
| Molecular Weight | ~165.19 g/mol | ~244.08 g/mol [7] | The high atomic mass of Bromine (~79.9 amu). |
| Appearance | White crystalline powder | Off-white powder[4][10] | Altered crystal packing and electronic properties. |
| XLogP3 | 1.6 | 2.3 | Increased lipophilicity from the large, polarizable Br atom. |
| Key Application | Protein synthesis, neurotransmitter precursor[3][6] | Protein structure probe, drug development intermediate[4][5] | Unique physicochemical properties imparted by bromine. |
Biochemical and Functional Implications
The structural and physicochemical differences translate into distinct biochemical behaviors and applications, positioning 4-Br-Phe as a powerful tool in modern bioscience.
Incorporation into Proteins as a Non-Canonical Amino Acid (ncAA)
One of the primary uses of 4-Br-Phe is its incorporation into proteins in place of a canonical amino acid.[4][8] This can be achieved through methods like residue-specific replacement in auxotrophic expression hosts or site-specific incorporation using genetic code expansion techniques.[8][11][12] This process allows for the creation of engineered proteins with novel properties or functionalities.[11][13]
Caption: Workflow for site-specific incorporation of 4-Br-Phe into a protein.
Probing Protein Structure: X-ray Crystallography
The heavy bromine atom in 4-Br-Phe is an excellent anomalous scatterer of X-rays. When incorporated into a protein, it provides a strong signal that can be used to solve the phase problem in X-ray crystallography, a major bottleneck in determining a protein's three-dimensional structure. This technique, known as single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD), is a cornerstone of structural biology.
Applications in Drug Discovery and Development
4-Br-Phe serves as a versatile building block in medicinal chemistry.[4][5][14] The bromine atom can act as a synthetic handle for further chemical modifications (e.g., cross-coupling reactions) or can be incorporated directly into a drug candidate to modulate its properties.[9][15] Halogenation is a common strategy to improve a drug's binding affinity, metabolic stability, or membrane permeability.[9]
Experimental Protocols for Differentiation and Characterization
Distinguishing between L-phenylalanine and this compound is straightforward with standard analytical techniques. The choice of method depends on the specific question being asked—confirmation of identity, quantification, or structural integrity.[16]
Protocol: Differentiation via Mass Spectrometry (MS)
Causality: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The significant mass difference between H and Br, and bromine's unique isotopic signature, make MS the definitive method for confirming the presence of 4-Br-Phe.[16][17]
Methodology:
-
Sample Preparation: Dissolve a small amount of the amino acid or the intact protein in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis & Interpretation:
-
L-phenylalanine: Look for a primary ion peak at an m/z corresponding to its monoisotopic mass + 1 (for [M+H]⁺), which is approximately 166.08.
-
This compound: Expect a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units.[18][19] This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of roughly 50.7% and 49.3%, respectively.[18] The [M+H]⁺ ion cluster will appear around m/z 243.99 and 245.99.[7] The presence of this "M" and "M+2" doublet is a hallmark of a monobrominated compound.[17][18][19]
-
Caption: Workflow for differentiating the amino acids via Mass Spectrometry.
Protocol: Characterization by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei. The electron-withdrawing bromine atom significantly alters the electronic environment of the protons on the phenyl ring, causing a predictable change in their chemical shifts.[16]
Methodology:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton (¹H) spectrum.
-
Analysis & Interpretation:
-
L-phenylalanine: The five protons on the unsubstituted phenyl ring will appear as a complex multiplet, typically in the range of 7.2-7.4 ppm.
-
This compound: The para-substitution creates a symmetric AA'BB' spin system. This results in a simpler, more distinct pattern of two doublets in the aromatic region (typically 7.0-7.5 ppm). The protons ortho to the bromine (adjacent) will have a different chemical shift from the protons meta to the bromine. This clean splitting pattern is a clear indicator of para-substitution.
-
Conclusion
The substitution of a single hydrogen atom with bromine to convert L-phenylalanine into this compound is a prime example of how precise chemical modification can create powerful research tools. This change induces significant alterations in mass, electronics, and steric bulk, transforming a simple building block into a multi-purpose probe for structural biology, a versatile intermediate for drug discovery, and a means to engineer proteins with novel functions. Understanding these core structural differences and their functional consequences is essential for any scientist aiming to leverage the power of non-canonical amino acids to push the boundaries of biochemical and pharmaceutical research.
References
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A Theoretical and Computational Guide to 4-Bromo-L-phenylalanine in Drug Discovery
Introduction: The Strategic Role of Halogenation in Peptide and Small Molecule Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the vast arsenal of chemical modifications, the introduction of halogen atoms, particularly bromine, onto aromatic scaffolds has emerged as a powerful tool. This in-depth technical guide focuses on 4-Bromo-L-phenylalanine (4-Br-L-Phe), a non-canonical amino acid that has garnered significant interest among researchers, scientists, and drug development professionals.[1] Its unique physicochemical properties, stemming from the presence of a bromine atom on the phenyl ring, offer a compelling avenue for enhancing the efficacy, selectivity, and metabolic stability of peptide-based therapeutics and small molecule inhibitors.[2][3]
This guide will provide a comprehensive theoretical and computational framework for understanding and utilizing this compound in drug design. We will delve into its fundamental molecular and electronic properties through the lens of quantum chemical calculations, provide detailed protocols for its computational analysis, and explore its practical applications with a focus on the causal relationships between its structure and biological activity. The methodologies presented herein are designed to serve as a self-validating system, where theoretical predictions can be synergistically correlated with experimental outcomes, thereby accelerating the drug development pipeline.
I. Physicochemical and Spectroscopic Profile of this compound
This compound is a white to off-white solid at room temperature.[4][5][6] In aqueous solutions or its crystalline form, it primarily exists as a zwitterion.[4] The introduction of the bromine atom at the para position of the phenyl ring significantly alters the electronic and steric properties of the native L-phenylalanine, which in turn influences its interactions with biological targets.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | [7] |
| Molecular Weight | 244.08 g/mol | [7] |
| IUPAC Name | (2S)-2-amino-3-(4-bromophenyl)propanoic acid | [7] |
| CAS Number | 24250-84-8 | [7] |
| Appearance | Off-white powder | [2] |
| Melting Point | ~265 °C (decomposes) | [5] |
| Topological Polar Surface Area | 63.3 Ų | [7] |
| XLogP3 | -0.4 | [7] |
II. Theoretical Framework and Computational Methodology
The predictive power of computational chemistry is indispensable in modern drug discovery. For this compound, theoretical studies, primarily based on Density Functional Theory (DFT), provide invaluable insights into its structural and electronic characteristics, which are fundamental to understanding its behavior in biological systems.
A. Density Functional Theory (DFT) Analysis
DFT calculations offer a robust method for investigating the quantum mechanical properties of molecules. A study on the closely related p-Bromo-dl-phenylalanine using the B3LYP functional with a 6-311++G(d,p) basis set provides a strong foundation for understanding the L-enantiomer.[8]
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Input Structure: Build the initial structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The choice of a larger basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution, especially around the bromine atom and the carboxylic and amino groups.
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Execution: Run the geometry optimization calculation.
-
Validation: Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.
The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These can then be compared with experimental data from X-ray crystallography to validate the computational model.
| Parameter | Calculated (B3LYP/6-311++G(d,p)) for p-Bromo-dl-phenylalanine | Experimental (Typical Values) |
| C-Br Bond Length | ~1.90 Å | ~1.91 Å |
| Aromatic C-C Bond Lengths | 1.38 - 1.40 Å | ~1.39 Å |
| Cα-Cβ Bond Length | ~1.54 Å | ~1.53 - 1.54 Å |
Note: The calculated values are based on the study of the racemic mixture and serve as a close approximation for the L-enantiomer.[8]
Vibrational frequency calculations not only confirm the stability of the optimized geometry but also predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to further validate the computational model and aid in the assignment of vibrational modes.
Experimental Protocol: Vibrational Frequency Calculation
-
Prerequisite: A fully optimized geometry of this compound.
-
Calculation Type: Perform a frequency calculation at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)).
-
Output: The calculation will yield the vibrational frequencies, IR intensities, and Raman activities.
-
Scaling: It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set limitations.
The electronic properties of this compound are key to understanding its role in molecular interactions and its potential for enhancing binding affinity.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are critical for predicting non-covalent interactions such as hydrogen bonding and halogen bonding. The bromine atom in this compound can exhibit a region of positive electrostatic potential on its outermost surface (a "sigma-hole"), which can participate in favorable halogen bonding interactions with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, further elucidating the electronic effects of the bromine substituent.
Experimental Protocol: Electronic Property Calculation
-
Prerequisite: A fully optimized geometry.
-
Calculation Type: Perform a single-point energy calculation with the desired properties requested (e.g., HOMO/LUMO energies, MEP, NBO analysis). Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and UV-Vis spectra.
-
Software: Utilize quantum chemistry software with these capabilities.
Visualization of the Computational Workflow
Caption: A generalized workflow for the DFT analysis of this compound.
B. Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule, molecular dynamics simulations are essential for understanding the dynamic behavior of this compound when incorporated into a larger system, such as a peptide or a peptide-protein complex. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.
A critical prerequisite for MD simulations is an accurate force field that describes the potential energy of the system. Standard protein force fields (e.g., AMBER, CHARMM, GROMOS) do not include parameters for non-canonical amino acids like this compound. Therefore, it is necessary to generate these parameters.
Experimental Protocol: Parameterization for GROMACS (General Approach)
-
Quantum Mechanical Calculations: Perform DFT calculations (e.g., using Gaussian) on a capped (e.g., N-acetyl, N'-methylamide) this compound residue to obtain the optimized geometry, vibrational frequencies, and electrostatic potential.
-
Partial Charge Derivation: Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP) fitting, to derive the partial atomic charges from the quantum mechanical electrostatic potential.
-
Bonded Parameter Assignment:
-
Bond and Angle Parameters: These can often be analogously assigned from existing parameters for similar chemical groups in the force field.
-
Dihedral Parameters: These are the most critical for accurately representing the conformational preferences. They may need to be derived by fitting to a quantum mechanically calculated potential energy surface scan for the relevant dihedral angles.
-
-
Force Field File Generation: Create or modify the force field files in your MD simulation package (e.g., GROMACS' .rtp and .hdb files) to include the new residue and its parameters. Several online tools and tutorials can assist with this process.[9][10]
Once parameterized, MD simulations can be performed to study how the incorporation of this compound affects peptide conformation, flexibility, and interactions with its environment.
Experimental Protocol: MD Simulation of a Modified Peptide in GROMACS
-
System Setup:
-
Generate the initial peptide structure with the incorporated this compound.
-
Place the peptide in a simulation box of appropriate size and shape.
-
Solvate the system with a chosen water model (e.g., TIP3P, SPC/E).
-
Add ions to neutralize the system and achieve a desired salt concentration.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Perform a subsequent simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density. Position restraints on the peptide backbone are often applied during equilibration.
-
-
Production Run: Run the simulation for the desired length of time (nanoseconds to microseconds) without restraints to collect data for analysis.
-
Analysis: Analyze the trajectory to study properties such as:
-
Root Mean Square Deviation (RMSD) to assess conformational stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis.
-
Secondary structure evolution.
-
Solvent accessible surface area (SASA).
-
Visualization of the Molecular Dynamics Workflow
Caption: A generalized workflow for molecular dynamics simulations of a peptide containing this compound.
III. Applications in Drug Design and Development
The theoretical understanding of this compound's properties directly informs its practical application in drug design. Its incorporation into peptides or small molecules can lead to significant improvements in their therapeutic potential.[2]
A. Enhancing Binding Affinity and Selectivity
The bromine atom can enhance binding affinity through several mechanisms:
-
Increased Hydrophobicity: The bromo-phenyl group is more hydrophobic than the unsubstituted phenyl group, which can lead to more favorable interactions with hydrophobic pockets in a protein's binding site.[1]
-
Halogen Bonding: As identified by MEP analysis, the sigma-hole on the bromine atom can act as a halogen bond donor, forming a strong, directional non-covalent interaction with an electron-rich atom (e.g., a backbone carbonyl oxygen or a carboxylate side chain) in the receptor. This can significantly increase the stability of the ligand-receptor complex.
-
Steric Effects: The larger size of the bromine atom compared to hydrogen can promote a more optimal fit in certain binding pockets, leading to increased van der Waals interactions.
B. Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. It is a valuable tool for virtual screening and for generating hypotheses about the binding mode of a ligand.
Experimental Protocol: Molecular Docking of a 4-Br-L-Phe-Containing Peptide
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the peptide containing this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the receptor.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to search for favorable binding poses of the peptide within the binding site.
-
The software will score and rank the different poses based on a scoring function that estimates the binding free energy.
-
-
Analysis:
-
Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the peptide and the receptor.
-
Use this information to guide the design of new peptides with improved binding affinity.
-
A particularly relevant class of targets for peptides containing modified amino acids are G-protein coupled receptors (GPCRs), which are key drug targets.[12][13][14] The docking of flexible peptides to the often-complex binding sites of GPCRs is a challenging but crucial task in drug design.
Visualization of a Hypothetical Docking Scenario
Caption: Logical flow of a molecular docking study to predict the binding of a this compound-containing peptide to a target receptor.
IV. Conclusion and Future Directions
This compound is a valuable building block for medicinal chemists and drug designers. This guide has provided a comprehensive overview of the theoretical and computational methodologies used to study this non-canonical amino acid. By leveraging Density Functional Theory, it is possible to gain a deep understanding of its structural and electronic properties, which in turn explains its ability to enhance binding affinity through mechanisms such as halogen bonding and increased hydrophobicity. Molecular dynamics simulations further allow for the study of its dynamic effects on peptide conformation and stability.
The protocols and workflows presented herein provide a practical framework for researchers to incorporate this compound into their drug discovery programs. The synergy between computational prediction and experimental validation is key to the successful application of this and other modified amino acids. Future research will likely focus on the development of more accurate force fields for halogenated compounds, enabling even more predictive molecular dynamics simulations. Furthermore, the application of machine learning and AI in conjunction with these theoretical methods holds the promise of accelerating the design of novel, highly potent, and selective therapeutics based on this compound and other non-canonical amino acids.
V. References
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What is this compound and how is it synthesized? - FAQ - Guidechem. Available at: --INVALID-LINK--
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This compound | 24250-84-8 - ChemicalBook. Available at: --INVALID-LINK--
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Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets - AIP Publishing. Available at: --INVALID-LINK--
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Boc-4-bromo-L-phenylalanine - Chem-Impex. Available at: --INVALID-LINK--
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Fmoc-4-bromo-L-phenylalanine - Chem-Impex. Available at: --INVALID-LINK--
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4-Bromo-dl-phenylalanine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: --INVALID-LINK--
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Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis - Oxford Academic. Available at: --INVALID-LINK--
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Molecular Dynamics Simulations of Peptides - Springer Nature Experiments. Available at: --INVALID-LINK--
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Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet - ACS Publications. Available at: --INVALID-LINK--
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US9815855B2 - Method for producing 4-borono-L-phenylalanine having 18F atom ... - Google Patents. Available at: --INVALID-LINK--
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Running membrane simulations in GROMACS. Available at: --INVALID-LINK--
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Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex. MDPI. Available at: --INVALID-LINK--
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Tutorial: Modelling post-translational modified proteins with GROMACS. Available at: --INVALID-LINK--
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Boc-4-bromo-L-phenylalanine - Chem-Impex. Available at: --INVALID-LINK--
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Amino acid - Wikipedia. Available at: --INVALID-LINK--
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This compound - Chem-Impex. Available at: --INVALID-LINK--
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CHARMM36 parameters for non-standard amino acids - GROMACS forums. Available at: --INVALID-LINK--
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How to add non-natural amino acids in peptide for simulation in Gromacs ? | ResearchGate. Available at: --INVALID-LINK--
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IC 50 value for each assay. Peptides 5 and 6 were diluted in seven... - ResearchGate. Available at: --INVALID-LINK--
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This compound: A Versatile Tool for Biochemical and Pharmaceutical Research. Available at: --INVALID-LINK--
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Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PMC - NIH. Available at: --INVALID-LINK--
-
Navigating the Landscape of High-Purity 4-Bromo-2-chloro-D-phenylalanine for Advanced Research - Benchchem. Available at: --INVALID-LINK--
-
CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design - Oldfield Group Website. Available at: --INVALID-LINK--
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Boc-4-Bromo-D-Phenylalanine - Creative Peptides. Available at: --INVALID-LINK--
-
DFT AND SPECTROSCOPIC ANALYSIS OF P-BROMO-DL-PHENYLALANINE - JETIR.org. Available at: --INVALID-LINK--
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The Evolving Landscape of Peptide Therapeutics: Unlocking Biological Activity with 4-Fluoro-Phenylalanine - Benchchem. Available at: --INVALID-LINK--
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A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in - Oldfield Group Website - University of Illinois. Available at: --INVALID-LINK--
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Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PubMed. Available at: --INVALID-LINK--
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DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - MDPI. Available at: --INVALID-LINK--
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Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) - ACS Publications. Available at: --INVALID-LINK--
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DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - MDPI. Available at: --INVALID-LINK--
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The 4th GPCR Dock: assessment of blind predictions for GPCR-ligand complexes in the era of AlphaFold - bioRxiv. Available at: --INVALID-LINK--
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4-Bromo-L-phenylalanine as a non-canonical amino acid
An In-Depth Technical Guide to 4-Bromo-L-phenylalanine as a Non-Canonical Amino Acid
Abstract
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. Among these, this compound (4-Br-Phe) has emerged as a powerful tool for elucidating protein structure, function, and interactions. This technical guide provides a comprehensive overview of 4-Br-Phe, from its fundamental physicochemical properties to its advanced applications. We will delve into the methodologies for its site-specific incorporation into proteins, with a focus on the orthogonal translation system utilizing engineered aminoacyl-tRNA synthetases. Furthermore, this guide will explore the utility of 4-Br-Phe as a spectroscopic probe, a photocrosslinking agent for mapping protein-protein interactions, and a heavy atom for phasing in X-ray crystallography. Finally, we will discuss its growing importance in drug design, particularly in the context of halogen bonding. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this versatile ncAA.
Expanding the Genetic Code
The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein, with a canonical set of 20 amino acids serving as the building blocks of proteins. However, the ability to introduce ncAAs with novel chemical functionalities into proteins at specific sites has opened up new avenues for biological research.[1] This is achieved by repurposing a stop codon, typically the amber codon (UAG), and introducing an orthogonal translation system (OTS) consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[1][2] This OTS functions independently of the host cell's translational machinery, allowing for the site-specific incorporation of an ncAA in response to the repurposed codon.
The Significance of Halogenated Amino Acids
Halogenated amino acids, such as this compound, represent a particularly useful class of ncAAs. The introduction of a halogen atom can subtly alter the steric and electronic properties of an amino acid, leading to enhanced biological activity or providing a unique chemical handle for downstream applications.[3] Bromine, in particular, offers a balance of properties that make it highly valuable. Its size and polarizability can influence molecular interactions, and its presence as a heavy atom is advantageous for certain biophysical techniques.[4]
Introducing this compound (4-Br-Phe)
This compound is a derivative of the natural amino acid L-phenylalanine, with a bromine atom substituted at the para position of the phenyl ring.[5] This modification imparts several key features that are not present in the canonical amino acids, making 4-Br-Phe a versatile tool for a wide range of applications in biochemistry, structural biology, and pharmaceutical development.[3][5]
Core Properties and Advantages of 4-Br-Phe
Physicochemical Properties
The introduction of a bromine atom to the phenylalanine side chain alters its physical and chemical properties. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO2 | [6] |
| Molecular Weight | 244.08 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| IUPAC Name | (2S)-2-amino-3-(4-bromophenyl)propanoic acid | [6] |
Spectroscopic Handle: A Tool for Biophysical Analysis
The presence of the bromine atom in 4-Br-Phe can be exploited as a spectroscopic probe. For instance, it can act as a fluorescence quencher, allowing for the study of protein dynamics and interactions through fluorescence quenching assays.[8][9] The proximity of 4-Br-Phe to a fluorescent amino acid like tryptophan can lead to a decrease in fluorescence intensity, providing information about conformational changes or binding events.[8]
Photocrosslinking Agent: Mapping Protein-Protein Interactions
While not a classic photocrosslinker in the same vein as p-azido-L-phenylalanine or p-benzoyl-L-phenylalanine, the carbon-bromine bond in 4-Br-Phe can be photolytically cleaved under certain UV irradiation conditions to generate a reactive phenyl radical.[10] This radical can then form a covalent bond with nearby molecules, enabling the mapping of protein-protein interactions.[11]
Heavy Atom for X-ray Crystallography
One of the most significant applications of 4-Br-Phe is in X-ray crystallography. The bromine atom acts as a heavy atom, which can significantly aid in solving the phase problem, a major bottleneck in determining protein structures.[12][13] The anomalous scattering from the bromine atom can be used in techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) to obtain phase information and facilitate structure solution.[14][15]
Site-Specific Incorporation of 4-Br-Phe into Proteins: The Methodology
The Orthogonal Translation System (OTS)
The site-specific incorporation of 4-Br-Phe into a target protein is achieved using an OTS.[2] This system relies on two key components that are engineered to be orthogonal to the host's translational machinery, meaning they do not cross-react with the endogenous tRNAs and aaRSs.
A crucial component of the OTS is an aaRS that has been engineered to specifically recognize and charge 4-Br-Phe onto its cognate tRNA.[16] Often, a tyrosyl-tRNA synthetase or a pyrrolysyl-tRNA synthetase is used as a starting point for directed evolution or rational design to create a mutant aaRS with high specificity for 4-Br-Phe.[17][18][19]
The second component is a suppressor tRNA, typically a tRNA that recognizes the amber stop codon (UAG).[2] This tRNA is engineered to be a poor substrate for the host's aaRSs but an excellent substrate for the engineered 4-Br-Phe-specific aaRS.
Workflow for the site-specific incorporation of 4-Br-Phe.
Step-by-Step Protocol: Expression of a 4-Br-Phe Containing Protein in E. coli
The following is a generalized protocol for the expression of a protein containing 4-Br-Phe in E. coli.[20][21]
-
Vector Preparation:
-
Clone the gene of interest into an expression vector containing a T7 promoter and a selectable marker.
-
Introduce an in-frame amber stop codon (TAG) at the desired site for 4-Br-Phe incorporation using site-directed mutagenesis.[22]
-
-
Transformation:
-
Co-transform the expression plasmid and a second plasmid encoding the engineered aaRS and suppressor tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)).[20]
-
-
Culture Growth and Induction:
-
Grow the transformed cells in a rich medium (e.g., LB broth) with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Pellet the cells and resuspend them in a minimal medium supplemented with 4-Br-Phe (typically 1-2 mM) and the necessary antibiotics.
-
Induce protein expression with an appropriate inducer (e.g., IPTG for T7 promoter-based systems).
-
-
Protein Expression and Harvest:
-
Incubate the culture for several hours (e.g., 4-6 hours at 37°C or overnight at a lower temperature like 18-25°C) to allow for protein expression.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the target protein using appropriate chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
-
Verifying Incorporation: Mass Spectrometry Analysis
The successful incorporation of 4-Br-Phe should be verified analytically. Mass spectrometry is the gold standard for this purpose.[23] The protein can be analyzed intact or, more commonly, digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS. The mass of the peptide containing the incorporated 4-Br-Phe will show a characteristic mass shift corresponding to the replacement of a canonical amino acid with 4-Br-Phe.
Key Applications in Research and Drug Development
Probing Protein Structure and Dynamics
As mentioned, 4-Br-Phe can be used as a quencher in fluorescence studies to probe protein structure and dynamics.[24][25] By strategically placing 4-Br-Phe near a fluorescent residue like tryptophan, changes in the distance between these two residues due to conformational changes can be monitored by changes in fluorescence intensity.[8]
The bromine atom in 4-Br-Phe can also serve as a useful probe in NMR spectroscopy. The large size and anisotropic magnetic properties of bromine can induce chemical shift perturbations in neighboring nuclei, providing distance restraints for structure determination.
Mapping Protein-Protein Interactions via Photocrosslinking
Workflow for photocrosslinking using 4-Br-Phe.
Photocrosslinking is a powerful technique to identify and map transient or weak protein-protein interactions.[10][26] By incorporating 4-Br-Phe at a specific site in a protein of interest, UV irradiation can be used to generate a covalent crosslink with a binding partner.[11] The crosslinked complex can then be identified by techniques such as SDS-PAGE and mass spectrometry, providing valuable information about the interaction interface.
Enhancing Phasing in X-ray Crystallography
The use of 4-Br-Phe for phasing in X-ray crystallography is a well-established and powerful application.[14][15] The heavy bromine atom provides a strong anomalous signal that can be used to solve the phase problem, which is often a major hurdle in determining the three-dimensional structure of a protein.[12][13] This method is particularly useful for proteins that are difficult to crystallize with traditional heavy-atom soaks.
Applications in Drug Discovery and Development
The bromine atom in 4-Br-Phe can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base.[27][28][29] Halogen bonds are increasingly being recognized as important interactions in drug-receptor binding.[4][30] Incorporating 4-Br-Phe into a protein can allow for the study of halogen bonding interactions and can guide the design of small molecule inhibitors that exploit these interactions for improved affinity and selectivity.
While less common, 4-Br-Phe could potentially be used in metabolic labeling studies to identify the targets of a particular metabolic pathway or to probe the active site of an enzyme.[31] The unique mass signature of the bromine atom would facilitate the identification of labeled proteins or peptides by mass spectrometry.
Challenges and Future Directions
Overcoming Limitations: Expression Yield and Toxicity
A common challenge with the incorporation of ncAAs is lower protein expression yields compared to the expression of wild-type proteins. This can be due to the efficiency of the OTS, the availability of the ncAA, or potential toxicity of the ncAA to the host cell.[32] Future research will likely focus on improving the efficiency of OTSs and engineering host strains that are more tolerant to ncAAs.
The Future of Halogenated ncAAs in Synthetic Biology
This compound is just one example of a halogenated ncAA. The development of new halogenated ncAAs with different properties, such as different halogen atoms or substitution patterns, will continue to expand the toolbox of protein engineers and drug developers. These new ncAAs will enable the fine-tuning of protein properties and the exploration of novel biological functions.
Conclusion
This compound is a powerful and versatile non-canonical amino acid that has found widespread application in various fields of biological research. Its unique properties as a spectroscopic probe, a photocrosslinking agent, and a heavy atom for X-ray crystallography have made it an invaluable tool for studying protein structure and function. Furthermore, its ability to participate in halogen bonding is opening up new possibilities in rational drug design. As the methods for incorporating ncAAs continue to improve, the use of 4-Br-Phe and other halogenated amino acids is expected to become even more prevalent, leading to new discoveries and advancements in science and medicine.
References
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A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-L-phenylalanine Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling procedures for 4-Bromo-L-phenylalanine powder, a crucial amino acid derivative in biochemical research and pharmaceutical development.[1] As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting. The focus is on understanding the causality behind safety measures, creating self-validating protocols, and grounding all recommendations in authoritative sources.
Understanding the Compound: A Risk-Based Approach
This compound is an off-white powder utilized as a building block in the synthesis of peptides and proteins.[1][2] Its structural similarity to L-phenylalanine allows for its incorporation into proteins, enabling detailed studies of protein folding, function, and interactions.[1] In pharmaceutical development, it is a key intermediate for novel therapeutics, including enzyme inhibitors and drug candidates targeting specific biological pathways.[1][3]
However, its utility is matched by its potential hazards. The primary and most acute risk associated with this compound is its oral toxicity.[4][5][6] Beyond this, it can cause skin, eye, and respiratory irritation.[5] A thorough understanding of these risks is the foundation of a robust safety protocol.
| Property | Value | Source |
| Chemical Name | (2S)-2-Amino-3-(4-bromophenyl)propanoic acid | [5][6] |
| CAS Number | 24250-84-8 | [4][5][6] |
| Molecular Formula | C9H10BrNO2 | [1][5][6] |
| Molecular Weight | 244.08 g/mol | [6] |
| Appearance | Off-white powder | [1][2] |
| Primary Hazard | Toxic if swallowed | [4][5][6][7] |
| Other Hazards | Causes skin, eye, and respiratory irritation | [5] |
The Core of Safety: Engineering and Administrative Controls
Before considering personal protective equipment (PPE), which is the last line of defense, robust engineering and administrative controls must be established. These controls are designed to minimize exposure by isolating the hazard or modifying work practices.
Engineering Controls: Your Primary Barrier
The principal engineering control for handling this compound powder is a certified chemical fume hood .[8] This is non-negotiable. The fume hood's primary function is to capture and exhaust dust particles and potential vapors, preventing them from entering the laboratory environment and being inhaled by personnel.
Workflow for Safe Handling in a Fume Hood
Caption: Workflow for handling this compound in a fume hood.
Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[5][8] These are critical emergency controls in the event of accidental exposure.
Administrative Controls: Safe Work Practices
Administrative controls are the established procedures and policies that guide safe work. For this compound, these include:
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[4][5] Always wash hands thoroughly after handling the product, even if gloves were worn.[4][5]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.
-
Training: All personnel handling this compound must receive documented training on its hazards and the specific procedures for safe handling, storage, and disposal.
Personal Protective Equipment (PPE): The Final Safeguard
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory to protect against any residual risk.
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye and Face | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. | Conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][8][9] |
| Hand | Wear suitable protective gloves. The specific material and thickness should be chosen based on the solvent used and the duration of exposure. Always inspect gloves before use. | Conforms to EN 374 (EU) or 29 CFR 1910.138 (US).[5][9] |
| Body | A lab coat or other suitable protective clothing is required to prevent skin contact. For larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing should be worn. | Conforms to EN 340 (EU).[7][9] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or dust is generated, wear a NIOSH-approved respirator with a particulate filter. | Conforms to EN 143 (EU) or 29 CFR 1910.134 (US).[5][9] |
Logical Flow for PPE Selection and Use
Caption: Logical progression for the selection and use of PPE.
Step-by-Step Experimental Protocols
Adherence to detailed, validated protocols is essential for both safety and experimental reproducibility.
Weighing this compound Powder
-
Preparation: Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood. Place a weigh boat on the balance and tare it.
-
Transfer: Using a clean, dedicated spatula, carefully transfer the desired amount of this compound powder to the weigh boat. Perform this action slowly to minimize dust generation.
-
Closure: Immediately and securely close the stock container of this compound.
-
Cleanup: After recording the weight, carefully clean the spatula and any minor spills within the fume hood using a damp cloth or paper towel, which should then be disposed of as hazardous waste.
Storage and Handling Precautions
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][7][8] This compound is hygroscopic and should be kept under an inert gas.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.[5][8]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
First Aid Measures
| Exposure Route | Action |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [4][8] Rinse mouth.[4][8] Do NOT induce vomiting.[4][5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4][5] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash clothing before reuse.[4] Obtain medical aid immediately.[4] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[4] Obtain medical aid immediately.[4] |
Spill Response
-
Evacuate: Evacuate unnecessary personnel from the area.[5]
-
Contain: Prevent further leak or spill if it is safe to do so.[4]
-
Clean-up: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4] Minimize dust generation.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[4]
Disposal: A Cradle-to-Grave Responsibility
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any state or local regulations.[4]
-
Collection: Collect unused this compound and any contaminated materials (e.g., gloves, pipette tips, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.[9]
-
Disposal: Dispose of the contents/container to an approved waste disposal plant.[4][8] Do not allow the product to enter drains, other waterways, or soil.[4]
Waste Disposal Workflow
Caption: Segregation and disposal of this compound waste.
Conclusion
The safe handling of this compound powder is not merely a matter of following a checklist; it is a mindset rooted in a deep understanding of the compound's properties and a commitment to rigorous, validated protocols. By prioritizing engineering and administrative controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can confidently and safely harness the scientific potential of this valuable compound.
References
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- 9. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of 4-Bromo-L-phenylalanine
An In-Depth Technical Guide to 4-Bromo-L-phenylalanine for Advanced Research and Development
In the landscape of modern biochemical research and pharmaceutical development, the use of non-canonical amino acids (ncAAs) is a cornerstone strategy for innovation. Among these, this compound (CAS No. 24250-84-8) has emerged as a particularly versatile and powerful tool.[1][2] This halogenated derivative of L-phenylalanine serves as a crucial building block, enabling researchers to precisely modulate the properties of peptides and proteins.[1][3] The introduction of a bromine atom onto the phenyl ring alters the steric and electronic characteristics of the amino acid, providing a handle to enhance biological activity, improve metabolic stability, and probe complex biological systems.[4] This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its advanced applications and experimental protocols, designed for researchers, scientists, and drug development professionals.
Compound Identification and Properties
Accurate identification is critical for regulatory compliance and experimental reproducibility. The Chemical Abstracts Service (CAS) has assigned the number 24250-84-8 to this compound.[1][5][6][7]
Common Synonyms: Due to its widespread use, the compound is known by several names in literature and commercial catalogs:
Physicochemical Characteristics: The key properties of this compound are summarized below. These parameters are essential for planning synthesis, formulation, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 24250-84-8 | [1][6] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][6] |
| Molecular Weight | 244.09 g/mol | [5][6] |
| Appearance | White to off-white powder/solid | [1][6][8] |
| Melting Point | ~265 °C (decomposes) | [6] |
| Storage Temperature | 0-8 °C or Room Temperature | [1][6] |
| Purity | ≥98-99% (by HPLC) | [1][5] |
| Solubility | Slightly soluble in methanol and water (with heating/sonication) | [6] |
Synthesis of this compound
The reliable synthesis of high-purity this compound is crucial for its application. A common and effective laboratory-scale method involves the acidic hydrolysis of an acetyl-protected precursor. This approach is favored for its straightforward execution and high enantiomeric purity of the final product.
Synthesis Workflow: Deacetylation of (S)-acetyl-4-bromophenylalanine
Caption: A typical synthesis route for this compound via acid hydrolysis.
Detailed Experimental Protocol: [8]
-
Reaction Setup: Dissolve the (S)-acetyl-protected starting material (e.g., 10 g, 0.048 mol) in a solution of 10% hydrochloric acid (100 mL) in a suitable reaction vessel.
-
Hydrolysis: Heat the mixture to 95-100°C for 6 hours with continuous stirring. The acidic conditions and elevated temperature facilitate the cleavage of the acetyl protecting group from the amine.
-
Reaction Monitoring: The completion of the reaction can be monitored using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Neutralization and Precipitation: After cooling, carefully neutralize the reaction mixture to a neutral pH using triethylamine. The desired product, being zwitterionic, is least soluble at its isoelectric point, causing it to precipitate out of the solution as a white solid.[8]
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water (e.g., 40 mL) to remove residual salts and impurities.
-
Validation: Dry the final product. The purity can be validated using High-Performance Liquid Chromatography (HPLC), which should confirm an enantiomeric purity of >99%.[8]
Core Applications in Research and Drug Development
The utility of this compound spans multiple domains, primarily due to the unique properties imparted by the bromine atom. It serves as a probe for structural biology, a building block for peptide therapeutics, and an intermediate for complex small molecules.
Peptide Synthesis and Protein Engineering
The most prominent application is in solid-phase peptide synthesis (SPPS).[3] Incorporating this compound in place of natural phenylalanine can significantly enhance a peptide's therapeutic potential.
-
Causality of Enhancement: The bulky, lipophilic bromine atom can increase a peptide's resistance to enzymatic degradation by proteases, thereby extending its in-vivo half-life.[9] Furthermore, it can introduce new, favorable interactions within a receptor's binding pocket, potentially increasing binding affinity and biological potency.[3]
-
Applications: It is used in the synthesis of novel drugs, particularly therapeutic peptides, to modify their properties for enhanced stability and bioactivity.[1] It is also instrumental in protein engineering, allowing scientists to modify protein structures to improve functionality.[10]
Workflow: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Caption: General workflow for incorporating this compound into a peptide via SPPS.
Drug Discovery and Medicinal Chemistry
Beyond peptides, this compound is a valuable intermediate in the synthesis of small-molecule drug candidates.
-
Enzyme Inhibition: Its structural similarity to natural amino acids allows it to act as a competitive inhibitor for certain enzymes, particularly those involved in neurotransmitter synthesis like aromatic amino acid hydroxylases.[4] This makes it a lead compound for developing treatments for neurological disorders.[1][10]
-
Synthetic Handle: The brominated phenyl group is a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing medicinal chemists to build molecular complexity and create diverse compound libraries for screening.[2]
-
Bioconjugation: The compound can be used in bioconjugation, helping to attach drugs or imaging agents to biomolecules for targeted delivery, such as in cancer therapies.[10]
Biochemical Research
The bromine atom serves as an excellent probe for biophysical studies.
-
X-ray Crystallography: As a heavy atom, bromine can aid in solving the phase problem in X-ray crystallography, helping to determine the three-dimensional structures of proteins.
-
Spectroscopic Labeling: The bromine atom can act as a spectroscopic label, providing insights into the microenvironment and dynamics within a protein, which is crucial for understanding protein folding and function.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as toxic if swallowed.[11][12] It may also cause skin and serious eye irritation, as well as respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]
-
Handling: Avoid formation of dust and aerosols.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Recommended storage temperatures range from 0-8°C to room temperature.[1][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is far more than a simple amino acid derivative; it is a strategic tool that empowers researchers to address fundamental challenges in biochemistry and drug discovery. Its ability to enhance peptide stability, modulate biological activity, and serve as a versatile synthetic intermediate ensures its continued importance in the development of novel therapeutics and advanced materials.[1] A thorough understanding of its properties, synthesis, and applications is therefore indispensable for any scientist working at the cutting edge of chemical biology and medicinal chemistry.
References
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- 14. echemi.com [echemi.com]
Methodological & Application
Synthesis of 4-Bromo-L-phenylalanine Derivatives: An Application Guide for Researchers
Introduction: The Strategic Importance of 4-Bromo-L-phenylalanine in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and biochemical research, the incorporation of non-canonical amino acids into peptides and small molecules represents a powerful strategy for modulating biological activity, enhancing metabolic stability, and introducing novel functionalities. Among these, this compound, a halogenated derivative of the essential amino acid L-phenylalanine, has emerged as a particularly valuable building block.[1][2] Its unique physicochemical properties, including altered lipophilicity and the ability to form halogen bonds, make it an attractive component in the design of enzyme inhibitors, receptor ligands, and other therapeutic agents.[3] The bromine substituent serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions, and also acts as a useful probe for biophysical studies. This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.
Core Synthetic Strategies: A Tale of Two Approaches
The synthesis of this compound can be broadly categorized into two primary approaches: direct electrophilic bromination of L-phenylalanine and the synthesis from a pre-functionalized and protected L-phenylalanine precursor. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
Method 1: Direct Electrophilic Aromatic Bromination of L-Phenylalanine
This method involves the direct introduction of a bromine atom onto the phenyl ring of L-phenylalanine via an electrophilic aromatic substitution (EAS) reaction. While seemingly straightforward, this approach requires careful control of reaction conditions to achieve the desired regioselectivity and to avoid side reactions.
Mechanistic Insight: The Chemistry Behind the Selectivity
The electrophilic aromatic substitution on the phenyl ring of L-phenylalanine is governed by the electronic nature of the substituent already present on the ring. The alkylamino acid side chain is an ortho-, para-directing group due to the electron-donating nature of the alkyl group.[2][4] The reaction proceeds through a two-step mechanism:
-
Formation of the Electrophile and Attack by the Aromatic Ring: A brominating agent, often activated by a Lewis acid, generates a highly electrophilic bromine species (Br+). The π-electrons of the phenyl ring act as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][6]
-
Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the 4-bromo-substituted product.[2][4]
Due to steric hindrance from the bulky amino acid side chain, the electrophile preferentially attacks the para-position, leading to the formation of this compound as the major product.
Diagram of the Electrophilic Aromatic Substitution Mechanism:
Caption: Mechanism of Electrophilic Aromatic Bromination of L-Phenylalanine.
Detailed Protocol for Direct Bromination:
This protocol is adapted from established methods for the electrophilic bromination of aromatic compounds.
Materials:
-
L-Phenylalanine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalanine (1.0 mmol) in acetonitrile (2 mL) at 0 °C (ice bath).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0 mmol) in one portion.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water (10 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel to afford pure this compound.[7]
Table 1: Typical Reaction Parameters for Direct Bromination
| Parameter | Value |
| Substrate | L-Phenylalanine |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Purification | Silica Gel Chromatography |
Method 2: Synthesis from Boc-Protected L-Phenylalanine
This approach involves the protection of the amino group of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group prior to bromination. This strategy offers several advantages, including improved solubility in organic solvents and prevention of potential side reactions involving the amino group.
Workflow for the Synthesis of Boc-4-Bromo-L-phenylalanine:
Caption: Synthetic workflow for this compound via a Boc-protected intermediate.
Detailed Protocol for the Synthesis of Boc-4-Bromo-L-phenylalanine and its Deprotection:
This protocol is a synthesis of established procedures for Boc protection, bromination, and deprotection.[8][9]
Part A: Synthesis of Boc-L-phenylalanine [9]
-
Dissolution: In a flask, dissolve L-phenylalanine (1 mol) in a solution of sodium hydroxide (1.1 mol) in water (1.1 L). Add tert-butyl alcohol (750 mL).
-
Addition of Boc Anhydride: To the well-stirred solution, add di-tert-butyl dicarbonate (1 mol) dropwise over 1 hour.
-
Reaction and Work-up: Stir the mixture. A white precipitate will form. After the reaction is complete (monitor by TLC), extract the mixture with pentane. Acidify the aqueous layer with potassium hydrogen sulfate solution to pH 1-1.5.
-
Extraction and Isolation: Extract the acidified aqueous layer with diethyl ether. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Boc-L-phenylalanine.
Part B: Bromination of Boc-L-phenylalanine
-
Reaction Setup: Dissolve Boc-L-phenylalanine (1.0 mmol) in anhydrous dichloromethane (2 mL).
-
Bromination: Add N-Bromosuccinimide (1.05 mmol) and stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield Boc-4-bromo-L-phenylalanine.
Part C: Deprotection to this compound [8]
-
Reaction Setup: Dissolve Boc-4-bromo-L-phenylalanine (1.0 mmol) in anhydrous dichloromethane (2 mL).
-
Addition of TFA: Add trifluoroacetic acid (1 mL) to the mixture.
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor the completion of the reaction by TLC.
-
Work-up: Neutralize the reaction mixture with a saturated sodium carbonate solution until the pH reaches 9.
-
Extraction and Isolation: Extract the mixture with dichloromethane. Dry the combined organic phase with magnesium sulfate and evaporate the solvent to obtain this compound.
Characterization of this compound
Unequivocal characterization of the synthesized compound is crucial for its use in subsequent applications. The following spectroscopic data are expected for this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data | Reference |
| ¹H NMR | Aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring. The α- and β-protons of the amino acid backbone will also be present. | [10] |
| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly shifted. Signals for the carboxyl, α-, and β-carbons will also be observed. | [11] |
| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₉H₁₀BrNO₂), which is approximately 242.98949 Da. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be evident. | [12][13] |
| IR Spec. | Characteristic absorption bands for the amino group (N-H stretch), carboxyl group (C=O and O-H stretch), and aromatic C-H and C=C bonds will be present. | [10] |
Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it is incorporated into peptide chains to modulate their biological properties.[14][15] The Boc- or Fmoc-protected versions of this compound are commercially available or can be synthesized as described above.
General Workflow for Incorporating this compound into Peptides via SPPS:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
The incorporation of this compound has been shown to enhance the bioactivity of peptides. For instance, its introduction into antimicrobial peptides can lead to increased potency.[14] Furthermore, the bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of peptide and protein structures.
Conclusion and Future Outlook
The synthesis of this compound and its derivatives is a well-established yet continually evolving field. The methods described in this guide provide a solid foundation for researchers to produce this valuable building block for their specific needs. As the demand for more sophisticated and potent peptide-based therapeutics grows, the strategic use of non-canonical amino acids like this compound will undoubtedly play an increasingly important role in shaping the future of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Phenylalanine meta‐Hydroxylase: A Single Residue Mediates Mechanistic Control of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 4-Bromo-L-phenylalanine in Solid-Phase Peptide Synthesis
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the development of novel therapeutics and research tools with enhanced pharmacological profiles. Among these, 4-Bromo-L-phenylalanine [Phe(4-Br)], a halogenated analog of L-phenylalanine, has emerged as a pivotal building block. The presence of the bromine atom on the phenyl ring provides a versatile chemical handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, and can significantly modulate the biological and physical properties of a peptide.[1][2][3] This guide offers a comprehensive overview of the applications, detailed synthesis protocols, and critical considerations for the successful integration of Fmoc-L-4-bromophenylalanine (Fmoc-Phe(4-Br)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Advantage of 4-Bromophenylalanine
The introduction of a 4-bromophenylalanine residue into a peptide sequence offers several distinct advantages for researchers, scientists, and drug development professionals. The bromine atom's unique steric and electronic properties can profoundly influence a peptide's conformation, stability, and interaction with biological targets.[4][5]
Key benefits include:
-
Modulation of Biological Activity: The bulky and electronegative bromine atom can enhance binding affinity and specificity through halogen bonding or by altering hydrophobic interactions at protein-protein interfaces.[1] This has been instrumental in the development of potent inhibitors for various therapeutic targets.
-
Enhanced Metabolic Stability: The D-enantiomer, D-4-bromophenylalanine, is frequently utilized to improve peptide resistance to enzymatic degradation, thereby extending their in-vivo half-life.[4]
-
Chemical Handle for Post-Synthesis Modification: The aryl bromide serves as a reactive site for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, such as fluorescent probes, radiolabels, or other chemical moieties to expand the chemical diversity of the peptide.[3]
-
Structural Probe: The heavy bromine atom can be an invaluable tool in X-ray crystallography, providing a strong anomalous signal to aid in phase determination.[6]
Core Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
The incorporation of Fmoc-Phe(4-Br)-OH into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, step-by-step methodology for manual synthesis, which can be adapted for automated synthesizers.
Materials and Reagents
The quality of all reagents is paramount for a successful synthesis.[1][2] Ensure all solvents are of peptide synthesis grade or higher.
| Reagent/Material | Recommended Grade |
| Fmoc-Phe(4-Br)-OH | ≥98.0% |
| Rink Amide or Wang Resin | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade or higher |
| Piperidine | Reagent Grade |
| Diisopropylethylamine (DIEA) | Reagent Grade |
| Coupling Reagents (e.g., HBTU, HATU, HCTU) | Peptide Synthesis Grade |
| Activators (e.g., HOBt, Oxyma) | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Water (H₂O) | HPLC Grade |
| Diethyl ether | Anhydrous |
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale.
Step 1: Resin Swelling and Preparation
Proper swelling of the resin is crucial for efficient synthesis.[2]
-
Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) into a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
References
Application Note: Site-Specific Fluorescent Labeling of Proteins Using 4-Bromo-L-phenylalanine
Introduction: Precision in Protein Analysis
The ability to fluorescently label proteins at specific sites is a cornerstone of modern molecular and cellular biology, providing invaluable insights into protein function, localization, dynamics, and interactions.[1][2][3] Traditional labeling methods often target naturally occurring amino acids like cysteine or lysine, which can lead to non-specific labeling and potential disruption of protein structure and function.[4] The advent of genetic code expansion technology has revolutionized protein labeling by enabling the site-specific incorporation of unnatural amino acids (UAAs) with bioorthogonal functionalities.[1][5][6][7] 4-Bromo-L-phenylalanine (BrPhe), a halogenated derivative of phenylalanine, has emerged as a powerful tool for this purpose.[8][9][10] Its bromine substituent serves as a versatile chemical handle for the selective attachment of fluorescent probes via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12][13][14] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the fluorescent labeling of proteins using this compound.
The Principle: A Two-Step Strategy for Precision Labeling
The site-specific fluorescent labeling of proteins using BrPhe is a two-stage process that combines molecular biology and bioorthogonal chemistry.
-
Genetic Incorporation of this compound: The first step involves the site-specific incorporation of BrPhe into the protein of interest in response to a nonsense codon, typically the amber stop codon (TAG).[5][6][15] This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for BrPhe and does not cross-react with endogenous cellular components.[5][6][16] This engineered synthetase charges the orthogonal tRNA with BrPhe, which then delivers the UAA to the ribosome for incorporation at the desired position within the polypeptide chain.
-
Suzuki-Miyaura Cross-Coupling: The second step is the chemical modification of the incorporated BrPhe residue with a fluorescent probe. The bromine atom on the phenyl ring of BrPhe serves as an ideal handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12][13][14] This reaction forms a stable carbon-carbon bond between the BrPhe side chain and a fluorescent probe that is functionalized with a boronic acid or boronate ester.[12]
The overall workflow is depicted in the diagram below:
Caption: Overall experimental workflow for fluorescent labeling of proteins using this compound.
Advantages of the this compound Labeling Strategy
-
Site-Specificity: The genetic encoding of BrPhe allows for precise control over the labeling site, minimizing perturbation of the protein's native structure and function.[1][2]
-
Bioorthogonality: The bromine handle and the subsequent Suzuki-Miyaura coupling are bioorthogonal, meaning they do not interfere with native biological processes.[7]
-
Versatility: A wide range of fluorescent probes functionalized with boronic acids are commercially available or can be synthesized, offering flexibility in choosing the desired spectral properties.
-
Stable Linkage: The carbon-carbon bond formed during the Suzuki-Miyaura coupling is highly stable, ensuring a permanent attachment of the fluorescent label.[13]
Detailed Protocols
Part 1: Genetic Incorporation of this compound
This protocol describes the expression and purification of a target protein containing a site-specifically incorporated BrPhe residue in E. coli.
Materials:
-
Expression plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for BrPhe and its cognate tRNA (e.g., pEVOL-pBpF).
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound (BrPhe).
-
Luria-Bertani (LB) agar and broth.
-
Terrific Broth (TB) medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer).
-
Protein purification resin (e.g., Ni-NTA agarose for His-tagged proteins).
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the target protein and the pEVOL-pBpF plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[12]
-
Induction: Add BrPhe to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[12]
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-20 hours.[12]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[12]
-
Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Purify the BrPhe-containing protein using the appropriate chromatography method based on the affinity tag (e.g., Ni-NTA for His-tagged proteins).
Table 1: Typical Reagent Concentrations for Protein Expression
| Reagent | Final Concentration |
| This compound | 1 mM |
| IPTG | 0.5 mM |
Part 2: Fluorescent Labeling via Suzuki-Miyaura Cross-Coupling
This protocol describes the fluorescent labeling of the purified BrPhe-containing protein.
Materials:
-
Purified protein containing BrPhe (1-5 mg/mL).
-
Fluorescent boronic acid or boronate ester derivative (e.g., fluorescein boronic acid).
-
Palladium catalyst (e.g., a water-soluble palladium catalyst like (L1)2Pd(OAc)2 where L1 is 2-amino-4,6-dihydroxy-pyrimidine).[17]
-
Degassed reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).[12]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the fluorescent probe.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Protocol:
-
Preparation of Reagents: Prepare a stock solution of the fluorescent boronic acid derivative in a minimal amount of DMF or DMSO. Prepare a stock solution of the palladium catalyst in degassed buffer.
-
Reaction Setup: In a microcentrifuge tube, add the purified protein solution. Add the fluorescent boronic acid derivative to a final molar excess of 10-50 fold over the protein. Add the palladium catalyst to a final concentration of 0.1-0.5 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing and protected from light.[12]
-
Purification: Remove the unreacted fluorescent probe and catalyst by size-exclusion chromatography.[12] Collect the protein-containing fractions.
-
Characterization: Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein and the dye. Confirm the purity of the labeled protein by SDS-PAGE and fluorescence imaging. Verify the final product by mass spectrometry.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction for fluorescent labeling.
Table 2: Example Spectroscopic Properties of a Labeled Protein
| Parameter | Example Value (Protein-Coupled Dye) |
| Excitation Maximum (λex) | 495 nm |
| Emission Maximum (λem) | 520 nm |
| Quantum Yield (Φ) | 0.6 - 0.9 |
| Extinction Coefficient (ε) | 70,000 - 90,000 M⁻¹cm⁻¹ |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low incorporation of BrPhe | Inefficient orthogonal synthetase/tRNA pair. | Optimize expression conditions (temperature, induction time). Use a different orthogonal pair. |
| Low labeling efficiency | Inactive catalyst or suboptimal reaction conditions. | Use a fresh catalyst solution. Optimize pH and temperature. Increase the concentration of the fluorescent probe. |
| Protein precipitation during labeling | Denaturation of the protein by the catalyst or solvent. | Use a more water-soluble catalyst. Minimize the amount of organic solvent. Perform the reaction at a lower temperature. |
Conclusion
The site-specific incorporation of this compound followed by Suzuki-Miyaura cross-coupling offers a robust and versatile platform for the fluorescent labeling of proteins.[11][12] This method provides researchers with a powerful tool to investigate protein structure, function, and dynamics with high precision and minimal perturbation. The protocols outlined in this application note provide a solid foundation for the successful implementation of this advanced labeling strategy in a wide range of research and drug discovery applications.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Site-specific labeling of proteins with NMR-active unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-L-phenylalanine
Introduction: Expanding the Chemical Toolbox for Unnatural Amino Acid Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in the modification of amino acids has opened new avenues for drug discovery, peptide science, and chemical biology. By providing a means to introduce diverse functionalities onto the amino acid scaffold, researchers can fine-tune steric bulk, electronic properties, and introduce bioactive moieties.
This guide provides a comprehensive overview and a detailed protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-L-phenylalanine. This particular transformation is of significant interest as it allows for the creation of a library of novel phenylalanine analogues with diverse biaryl side chains. These unnatural amino acids are valuable building blocks for synthesizing modified peptides with enhanced stability, constrained conformations, or novel biological activities.[3] We will delve into the mechanistic underpinnings of the reaction, provide a field-tested protocol, discuss critical parameters for success, and offer a guide to troubleshooting common issues.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide.[4][5] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to the reaction's success.[1][6]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[4][6] The choice of ligand is crucial here, as electron-rich and bulky ligands can facilitate this step.[4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[6] The base is essential to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-Bromo-L-phenylalanine
This protocol details a general procedure for the coupling of N-Boc-4-Bromo-L-phenylalanine with a representative arylboronic acid. It is crucial to protect the amine and carboxylic acid groups of the amino acid to prevent side reactions and ensure compatibility with the reaction conditions. The Boc (tert-butyloxycarbonyl) group is a common choice for amine protection.
Materials and Reagents
-
N-Boc-4-Bromo-L-phenylalanine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk flask, condenser)
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Execution
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine N-Boc-4-Bromo-L-phenylalanine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[7]
-
Catalyst Preparation: In a separate vial, quickly weigh and add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).
-
Catalyst Addition: Add the catalyst and ligand mixture to the reaction flask under a positive flow of inert gas.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2x) to remove the base and excess boronic acid, followed by a wash with brine (1x).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-protected biaryl-L-phenylalanine.
Critical Parameters and Optimization
The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommended Conditions & Rationale | Potential Issues |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like Buchwald's G3 pre-catalysts.[7] Pre-catalysts can offer higher activity and stability. | Catalyst decomposition can lead to low yields. |
| Ligand | Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging couplings.[7] PPh₃ is a common starting point. | Catalyst inhibition by the amino acid can occur.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.[7] | A base that is too strong can promote side reactions. |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water is common. Aqueous conditions can be beneficial.[4] | Poor solubility of reagents can hinder the reaction. |
| Temperature | Typically 80-110 °C. Higher temperatures can increase the reaction rate but may also lead to degradation. | Racemization of the amino acid is a concern at high temperatures.[9] |
| Protecting Groups | N-Boc and O-methyl or O-benzyl protection are common to prevent interference from the amine and carboxyl groups. | Incomplete protection can lead to a mixture of products. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere; use a fresh catalyst or a more active pre-catalyst.[7] |
| Poor choice of ligand or base | Screen different ligands and bases. Bulky, electron-rich ligands are often beneficial.[7] | |
| Racemization of the Amino Acid | High reaction temperature or prolonged reaction time | Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.[9] |
| Strong base | Use a milder base like K₂CO₃ or NaHCO₃.[9] | |
| Protodeboronation of Boronic Acid | Presence of water and base | Use anhydrous conditions if possible, or use more stable boronic esters (e.g., pinacol esters).[7] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |
| Difficulty in Purification | Residual palladium | Use palladium scavengers or perform multiple aqueous washes during work-up.[10] |
| Boronic acid byproducts | Wash the organic layer with a basic aqueous solution during work-up. |
Conclusion: A Versatile Tool for Peptide and Drug Discovery
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of novel unnatural amino acids. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a wide array of biaryl-functionalized phenylalanine derivatives. These compounds serve as invaluable building blocks for the development of next-generation peptides and small molecule therapeutics with enhanced properties. The protocols and insights provided in this guide are intended to empower researchers to successfully implement this important transformation in their own laboratories.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Reactions Involving 4-Bromo-L-phenylalanine
Introduction: 4-Bromo-L-phenylalanine as a Cornerstone in Modern Synthesis
This compound is a non-canonical amino acid that has become an indispensable tool in medicinal chemistry, pharmaceutical development, and biochemical research.[1][2] Its value lies in the strategic placement of a bromine atom on the phenyl ring, which serves as a versatile synthetic handle for a suite of palladium-catalyzed cross-coupling reactions.[2][3] This allows for the precise, modular construction of complex molecular architectures, transforming the parent amino acid into novel drug candidates, enzyme inhibitors, and advanced biomaterials.[1][4][5]
The incorporation of this modified amino acid into peptides can enhance their stability against enzymatic degradation, modulate binding characteristics, or introduce a specific site for bioconjugation.[2][3][4] The D-configuration is also used to confer resistance to proteolytic degradation, a highly desirable trait for peptide-based therapeutics.[3][6] This guide provides an in-depth exploration of the key palladium-catalyzed reactions involving this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
A critical aspect of working with this compound is the management of its reactive amino and carboxyl groups. To prevent unwanted side reactions during the often base-mediated coupling processes, these functional groups must be temporarily masked with protecting groups.[7][8] The most common strategies involve protecting the amine with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid as a simple ester (e.g., methyl or ethyl ester). The choice of protecting group is dictated by its stability to the reaction conditions and the ease of its subsequent removal.[7]
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle generally consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is typically the rate-limiting step, and its efficiency is influenced by the choice of ligand on the palladium center.[11][12][13]
-
Transmetalation (for Suzuki, etc.) or Olefin/Alkyne Insertion (for Heck/Sonogashira): The second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide.[10][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C, C-N, or C-O bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][14][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. biosynth.com [biosynth.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. nobelprize.org [nobelprize.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
The Strategic Incorporation of Fmoc-4-bromo-L-phenylalanine in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of non-canonical amino acids is a powerful strategy in peptide chemistry, enabling the development of novel therapeutics and research tools with enhanced properties. Fmoc-4-bromo-L-phenylalanine has emerged as a pivotal building block in solid-phase peptide synthesis (SPPS), offering a unique combination of steric and electronic properties. The bromine substituent serves not only as a modulator of biological activity but also as a versatile chemical handle for post-synthetic modifications. This comprehensive guide provides an in-depth overview of the applications, physicochemical properties, and detailed protocols for the efficient incorporation of Fmoc-4-bromo-L-phenylalanine into peptide chains, empowering researchers to leverage its full potential in their synthetic endeavors.
Introduction: The Significance of Halogenation in Peptide Design
The introduction of halogen atoms, particularly bromine, into peptide sequences can profoundly influence their physicochemical and biological properties.[1] The bromine atom at the para-position of the phenylalanine ring in Fmoc-4-bromo-L-phenylalanine imparts several strategic advantages.[2] It can enhance binding affinity to target proteins through halogen bonding, increase metabolic stability, and serve as a reactive site for post-synthetic modifications such as palladium-catalyzed cross-coupling reactions.[3][4] Consequently, this modified amino acid is a critical reagent for fine-tuning peptide structure and function, from designing potent enzyme inhibitors to developing novel biomaterials.[2][5]
Physicochemical Properties of Fmoc-4-bromo-L-phenylalanine
Proper handling and storage of Fmoc-4-bromo-L-phenylalanine are essential for successful peptide synthesis. Key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [6] |
| Synonyms | Fmoc-4-bromo-L-phenylalanine, N-Fmoc-4-bromo-L-phenylalanine | [6][7] |
| Molecular Formula | C₂₄H₂₀BrNO₄ | [6] |
| Molecular Weight | 466.32 g/mol | [6] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 204 - 210 °C | [6][8] |
| Optical Rotation | [α]²⁰/D -19 ± 2, c=1 in DMF | [8] |
| Purity | ≥98.0% (HPLC) | [6] |
| Solubility | Soluble in DMF and NMP; insoluble in water | [6] |
Core Applications in Research and Drug Development
The incorporation of 4-bromophenylalanine into peptides has significant implications for biochemical research and drug discovery:
-
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and specificity of peptides to their biological targets, such as kinases and SH2 domains.[3][6]
-
Structural Probe: The heavy bromine atom is a valuable tool in X-ray crystallography, aiding in phase determination to solve the three-dimensional structures of peptide-protein complexes.[2][4]
-
Post-Synthetic Modification Handle: The bromophenyl group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, like Suzuki-Miyaura coupling, enabling the synthesis of complex peptide architectures and conjugation to other molecules.[4][9]
-
Modulation of Protein-Protein Interactions (PPIs): The steric and electronic effects of the bromine atom can be exploited to modulate the binding affinity and specificity of protein-protein interactions, a key strategy in the development of therapeutic peptides.[2][10]
-
Development of Novel Biomaterials: The unique properties of brominated phenylalanine can be harnessed in the design of novel biomaterials with specific self-assembling or interactive characteristics.[3]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-4-bromo-L-phenylalanine into a peptide sequence follows the standard workflow of Fmoc-based SPPS.[2] The following sections provide detailed methodologies for both manual and automated synthesis.
Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine on a 0.1 mmol scale.
Materials:
-
Fmoc-4-bromo-L-phenylalanine
-
Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[11]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade or higher
-
Piperidine, reagent grade
-
N,N-Diisopropylethylamine (DIEA), reagent grade
-
Coupling reagents (e.g., HBTU, HATU, HOBt)[9]
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIPS), water, thioanisole, 1,2-ethanedithiol (EDT))[2][3]
-
Cold diethyl ether, anhydrous
Workflow Diagram:
Caption: General workflow for Fmoc solid-phase peptide synthesis of a 4-bromophenylalanine-containing peptide.[9][10]
Procedure:
-
Resin Swelling: Swell the chosen resin in DMF for at least 30-60 minutes in a reaction vessel with gentle agitation.[9][12] After swelling, drain the DMF.[12]
-
Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[11][13] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6][9]
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-4-bromo-L-phenylalanine (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU, 2.9 equivalents) in DMF.[3]
-
Add a base, such as DIEA (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[12]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[3][6] If the test is positive, the coupling step can be repeated.[6]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[6][12]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[3][6]
-
Final Deprotection and Cleavage:
-
After coupling the final amino acid, perform a final Fmoc deprotection (step 2).[6]
-
Wash the resin with DCM and dry it under vacuum.[3]
-
Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5).[2][3]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3][6]
-
-
Peptide Precipitation and Isolation:
Automated Solid-Phase Peptide Synthesis
Automated peptide synthesizers streamline the repetitive steps of SPPS, offering high throughput and reproducibility.[3]
General Procedure:
-
Resin Loading: Load the appropriate resin into the synthesizer's reaction vessel.[3]
-
Sequence Programming: Program the desired peptide sequence, including the position of Fmoc-4-bromo-L-phenylalanine, into the instrument's software.[3]
-
Reagent Preparation: Prepare and load solutions of all Fmoc-amino acids (including Fmoc-4-bromo-L-phenylalanine), coupling reagents, activators, and deprotection solutions.[3]
-
Automated Synthesis Cycles: The synthesizer will automatically perform the cycles of deprotection, washing, amino acid coupling, and washing for each residue.[3] For Fmoc-4-bromo-L-phenylalanine, a longer coupling time or a double coupling protocol may be programmed to ensure high efficiency, especially in sterically hindered sequences.[3]
-
Final Cleavage and Purification: Once the synthesis is complete, the peptide-resin is manually cleaved, and the peptide is purified as described in the manual protocol (steps 6 and 7, and section 5).[3]
Comparison of Coupling Reagents
The choice of coupling reagent can influence the efficiency of incorporating Fmoc-4-bromo-L-phenylalanine, particularly in difficult sequences.
| Coupling Reagent | Type | Typical Coupling Time (min) | Expected Purity | Notes |
| HATU/HOAt | Aminium Salt | 20 - 45 | > 97% | Highly reactive and effective for hindered couplings, generally providing higher purity.[3] |
| HBTU/HOBt | Aminium Salt | 30 - 60 | > 95% | Efficient and widely used.[3] |
| PyBOP | Phosphonium Salt | 30 - 60 | > 96% | Good for hindered amino acids, though byproducts can be challenging to remove.[3] |
| DIC/HOBt | Carbodiimide | 60 - 120 | > 95% | Cost-effective and reliable, but with slower reaction times.[3] |
Note: The expected purity is dependent on the peptide sequence, resin, and other synthesis parameters.[3]
Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is purified using a preparative RP-HPLC system to obtain the final product with high purity.
Typical Conditions:
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).[4][10]
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).[4]
-
Inject the dissolved crude peptide onto the equilibrated C18 column.[4]
-
Elute the peptide using the defined gradient.[4]
-
Collect fractions corresponding to the major peak.[4]
-
Analyze the collected fractions for purity by analytical RP-HPLC and confirm identity using mass spectrometry.[10]
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[6]
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the molecular weight and identity of the synthesized peptide.
Key Features for 4-Bromophenylalanine-Containing Peptides:
-
Mass Shift: The presence of bromine increases the monoisotopic mass of a phenylalanine residue by approximately 78.9 Da.[15]
-
Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for any peptide or fragment ion containing the 4-bromophenylalanine residue, with two peaks of roughly equal intensity separated by approximately 2 Da. This unique signature is a powerful tool for identifying the successful incorporation of the modified amino acid.[15]
Caption: Characteristic 1:1 isotopic doublet observed in the mass spectrum of a peptide containing 4-bromophenylalanine.[15]
Post-Synthetic Modification
The bromine atom on the phenylalanine residue serves as a versatile handle for further chemical diversification, most notably through palladium-catalyzed cross-coupling reactions.
Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl boronic acid to a resin-bound, 4-bromophenylalanine-containing peptide.
Materials:
-
Peptide-resin containing 4-bromophenylalanine
-
Aryl boronic acid (1.5-3 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents)
-
Base (e.g., Na₂CO₃, 2-4 equivalents)
-
Solvent (e.g., DMF/water mixture)
Procedure:
-
Swell the peptide-resin in the reaction solvent.
-
Add the aryl boronic acid, palladium catalyst, and base to the reaction mixture.[4]
-
Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) at 60°C to 100°C for 2-24 hours.[4]
-
Monitor the reaction progress by HPLC and mass spectrometry of a small cleaved sample.
-
Once complete, wash the resin, cleave the modified peptide, and purify by RP-HPLC as previously described.[4]
Conclusion
Fmoc-4-bromo-L-phenylalanine is a powerful and versatile tool in peptide chemistry, enabling the strategic modification of peptides to enhance their therapeutic potential and create novel biomaterials.[2] By following standard Fmoc-SPPS protocols with careful selection of coupling reagents and diligent monitoring, researchers can efficiently synthesize peptides containing this valuable non-canonical amino acid. The unique properties conferred by the bromine atom, from modulating protein-protein interactions to serving as a handle for further chemical diversification, ensure that Fmoc-4-bromo-L-phenylalanine will continue to be a key component in the advancement of peptide science and drug discovery.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Synthetic Versatility of Boc-4-bromo-L-phenylalanine: A Guide for Researchers
In the landscape of modern chemical biology and drug discovery, the strategic incorporation of non-canonical amino acids into peptides and other molecular frameworks is a cornerstone of innovation. Among these valuable building blocks, N-α-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine (Boc-4-bromo-L-phenylalanine) has emerged as a particularly versatile and powerful tool. Its unique combination of a stable protecting group and a reactive bromine substituent on the phenyl ring opens a gateway to a myriad of synthetic transformations, enabling researchers to forge novel molecular architectures with enhanced biological activities and tailored properties.[1][2]
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth insights into the applications of Boc-4-bromo-L-phenylalanine. We will delve into the causality behind experimental choices, provide field-proven protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Core Applications: Beyond a Simple Building Block
The true power of Boc-4-bromo-L-phenylalanine lies in the chemical reactivity of the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions. This allows for the site-specific introduction of diverse functionalities into peptides and other molecules, profoundly impacting their structure, function, and therapeutic potential.[3][4]
A Linchpin in Peptide Synthesis and Drug Discovery
Boc-4-bromo-L-phenylalanine is a fundamental component in the synthesis of peptides, particularly in the development of therapeutic proteins and biologically active peptides.[1] The presence of the bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[5] It can enhance binding to target proteins through halogen bonding and other interactions, and it provides a site for attaching other functional groups to create more effective drug candidates.[3][5]
The D-enantiomer, Boc-4-bromo-D-phenylalanine, is also of significant interest. Incorporating D-amino acids can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation by proteases, leading to a longer in vivo half-life and improved pharmacokinetic properties.[3][6]
Gateway to Unnatural Amino Acids and Peptidomimetics
The bromine atom on the phenyl ring of Boc-4-bromo-L-phenylalanine is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[3][7] These reactions are cornerstones of modern organic synthesis and allow for the creation of a vast array of unnatural amino acids with modified side chains. This capability is crucial for synthesizing analogues to optimize potency, selectivity, and pharmacokinetic properties of peptide drugs.[3][8]
For instance, the Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond with a variety of boronic acids, leading to the synthesis of peptides containing biaryl linkages. These linkages can act as isosteres of peptide bonds or as unique structural motifs to explore new chemical space in drug discovery.[6]
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for the key applications of Boc-4-bromo-L-phenylalanine.
Protocol 1: Incorporation of Boc-4-bromo-L-phenylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Boc-4-bromo-L-phenylalanine into a peptide chain using standard Boc-based solid-phase peptide synthesis (SPPS).
Workflow for Boc-SPPS Incorporation
Caption: General workflow for Boc-SPPS.
Materials:
-
Boc-4-bromo-L-phenylalanine
-
Merrifield resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade or higher
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether, anhydrous
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel with gentle agitation.[9]
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of TFA in DCM (typically 25-50%) for about 30 minutes.[10]
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the protonated N-terminus of the peptide with a solution of DIEA in DMF (typically 5-10%) until a neutral pH is achieved.[10]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Boc-4-bromo-L-phenylalanine (typically 3 equivalents relative to resin loading) with a coupling reagent like HBTU or HATU (2.9 equivalents) and a base such as DIEA (6 equivalents) in DMF for 1-2 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as HF or TFMSA in the presence of scavengers.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify by RP-HPLC.[5]
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes a palladium-catalyzed Suzuki-Miyaura reaction to modify the 4-bromo position of the phenylalanine side chain while the peptide is still attached to the solid support.[6]
Workflow for On-Resin Suzuki-Miyaura Coupling
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: 4-Bromo-L-phenylalanine as a Versatile Probe for Mapping Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The intricate network of protein-protein interactions (PPIs) forms the backbone of cellular function, and deciphering these interactions is paramount to understanding biological processes and developing novel therapeutics. 4-Bromo-L-phenylalanine (pBpa), a non-canonical photo-activatable amino acid, has emerged as a powerful tool for covalently trapping interacting proteins in their native cellular environment. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of pBpa as a photo-crosslinking probe. We offer detailed protocols for the site-specific incorporation of pBpa into target proteins, in vivo and in vitro photo-crosslinking, and downstream analysis using western blotting and mass spectrometry. Furthermore, we delve into the causality behind experimental choices, providing insights to empower researchers in designing and executing robust experiments to illuminate the landscape of protein interactions.
Introduction: The Power of Covalently Capturing Protein Interactions
Transient and weak protein-protein interactions are notoriously difficult to study using traditional biochemical methods like co-immunoprecipitation, which often fail to preserve these fleeting associations. Photo-crosslinking, particularly with genetically encoded unnatural amino acids, offers a solution by converting non-covalent interactions into stable covalent bonds upon photoactivation.[1] this compound (pBpa), a derivative of phenylalanine, is a premier tool for this purpose.[2][3] Its utility stems from the benzophenone moiety, which, upon excitation with long-wave UV light (~365 nm), forms a reactive triplet diradical.[4][5] This species can then abstract a hydrogen atom from a nearby C-H bond within a close proximity (~10 Å), leading to the formation of a stable covalent crosslink.[6] This process effectively "freezes" the interaction, allowing for the identification of binding partners and the mapping of interaction interfaces.
Why Choose this compound? A Comparative Perspective
While other photo-crosslinkers like p-azidophenylalanine (pAzpa) are available, pBpa offers distinct advantages. The activation of pBpa with longer wavelength UV light (350-365 nm) is generally less damaging to cells and proteins compared to the shorter wavelength (~254 nm) required for pAzpa activation.[2][7] Furthermore, the photoactivation of pBpa is a reversible process; if no suitable reaction partner is in the vicinity, the excited benzophenone can return to its ground state and be re-excited, increasing the probability of a successful crosslinking event.[5] In contrast, the nitrene generated from pAzpa is highly reactive and can undergo intramolecular rearrangements if it does not immediately react with a binding partner.[7]
The Core Technology: Genetic Code Expansion for pBpa Incorporation
The site-specific incorporation of pBpa into a protein of interest is achieved through the powerful technique of genetic code expansion.[6][8] This methodology leverages an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), and insert pBpa at that specific site during protein translation.[8] This precise placement of the photo-crosslinker is crucial for mapping specific interaction interfaces.
Caption: Workflow for genetic incorporation of this compound.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of pBpa in E. coli
This protocol outlines the expression of a target protein containing pBpa in E. coli using an amber suppressor plasmid system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG codon at the desired position
-
pEVOL plasmid encoding the engineered pBpa-specific aminoacyl-tRNA synthetase and its cognate tRNA[1]
-
This compound (pBpa) powder
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the expression plasmid for your protein of interest and the pEVOL-pBpa plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.[9]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
pBpa Addition: Add pBpa to the culture to a final concentration of 1 mM. To facilitate dissolution, pBpa can be first dissolved in a small amount of 1 M NaOH and then added to the medium.[1]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance proper protein folding.
-
Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
Protocol 2: Site-Specific Incorporation of pBpa in Mammalian Cells
This protocol describes the incorporation of pBpa into a target protein expressed in mammalian cells.[6][8][10]
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO)
-
Expression vector for the protein of interest with a TAG codon
-
Plasmid encoding the pBpa-specific aaRS and suppressor tRNA for mammalian expression[8][11]
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM)
-
This compound (pBpa)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a culture plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the expression vector for the protein of interest and the plasmid for the orthogonal system using a suitable transfection reagent according to the manufacturer's instructions.[12]
-
pBpa Supplementation: After 24 hours, replace the medium with fresh medium containing 1-2 mM pBpa.
-
Expression: Incubate the cells for another 24-48 hours to allow for protein expression and pBpa incorporation.[8]
-
Harvesting: Wash the cells with PBS and harvest them for subsequent crosslinking experiments or protein purification.
Protocol 3: In Vivo Photo-Crosslinking
This protocol details the photo-crosslinking of pBpa-containing proteins within living cells.
Materials:
-
Cells expressing the pBpa-containing protein of interest
-
PBS
-
Long-wave UV lamp (365 nm)
-
Ice
Procedure:
-
Cell Preparation: For adherent cells, wash the culture plate with cold PBS. For suspension cells, pellet the cells and resuspend them in cold PBS.
-
UV Irradiation: Place the cells on ice to minimize cellular stress and protein degradation.[2] Irradiate the cells with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time should be empirically determined.[9]
-
Lysis: Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analysis: The cell lysate can now be used for downstream analysis, such as western blotting or affinity purification followed by mass spectrometry.
Caption: General workflow for photo-crosslinking and analysis.
Downstream Analysis of Crosslinked Products
Western Blot Analysis
Western blotting is a straightforward method to detect the formation of crosslinked protein complexes. A successful crosslinking event will result in a higher molecular weight band corresponding to the target protein covalently linked to its interaction partner.
Procedure:
-
SDS-PAGE: Separate the protein lysates from both UV-irradiated and non-irradiated control samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the protein of interest or an epitope tag.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a UV-dependent higher molecular weight band indicates a successful crosslinking event.[7]
Mass Spectrometry Analysis
For unbiased identification of interacting partners and precise mapping of interaction sites, mass spectrometry is the method of choice.
Procedure:
-
Affinity Purification: Purify the pBpa-containing "bait" protein and its crosslinked partners from the cell lysate using an affinity tag (e.g., His-tag, FLAG-tag).
-
Proteolytic Digestion: Digest the purified protein complexes with a protease, such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., Kojak, MeroX, MaxQuant) to identify the crosslinked peptides.[13][14][15] The software searches for peptide pairs that are linked by the mass of the pBpa residue. The bromine isotopes (⁷⁹Br and ⁸¹Br) in pBpa create a characteristic isotopic signature (a doublet of peaks with a ~2 Da mass difference and roughly equal intensity) that aids in the confident identification of crosslinked peptides.[16]
| Parameter | Western Blot | Mass Spectrometry |
| Information Provided | Confirms crosslinking, size of complex | Identifies interaction partners, maps interaction sites |
| Throughput | High | Low to Medium |
| Sensitivity | Moderate | High |
| Complexity | Low | High |
| Primary Use | Validation of known or suspected interactions | Discovery of novel interactions, structural mapping |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no crosslinking | Inefficient pBpa incorporation | Verify incorporation by mass spectrometry. Optimize expression conditions. |
| Insufficient UV exposure | Increase irradiation time or use a more powerful UV source. Ensure the lamp is close to the sample.[2] | |
| pBpa located at a non-interacting site | Design new constructs with pBpa at different locations on the protein surface. | |
| High background/non-specific crosslinking | Over-exposure to UV light | Reduce irradiation time. Perform a time-course experiment to find the optimal exposure.[2] |
| Protein aggregation | Perform crosslinking on ice. Ensure protein samples are pure.[2] | |
| Protein degradation | Protease activity | Add protease inhibitors to all buffers. Keep samples on ice.[2] |
Conclusion
This compound has proven to be an invaluable tool for the study of protein-protein interactions, enabling the capture and identification of both stable and transient complexes in their native cellular context. By combining the precision of genetic code expansion with the power of photo-crosslinking, researchers can gain unprecedented insights into the intricate molecular networks that govern cellular life. The protocols and guidelines presented here provide a comprehensive framework for the successful application of this technology, empowering scientists to illuminate the dynamic world of protein interactions.
References
- 1. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moritz.isbscience.org [moritz.isbscience.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 4-Bromo-L-phenylalanine in Drug Discovery and Design
Abstract
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful strategy in modern drug discovery. Among these, 4-Bromo-L-phenylalanine (4-Br-L-Phe), a halogenated derivative of L-phenylalanine, has emerged as a uniquely versatile tool. Its applications span from elucidating protein structures to enhancing the therapeutic properties of peptides. This guide provides an in-depth exploration of 4-Br-L-Phe's utility, offering both the theoretical underpinnings and practical, field-proven protocols for its application in drug discovery workflows. We will delve into its critical role in protein crystallography, its use in defining structure-activity relationships (SAR), and its contribution to the engineering of novel biotherapeutics.
Introduction: The Strategic Advantage of this compound
This compound is a non-canonical amino acid that is structurally analogous to the natural amino acid L-phenylalanine, with the key distinction of a bromine atom at the para position of the phenyl ring.[1] This seemingly subtle modification imparts a range of advantageous physicochemical properties that can be exploited by drug discovery scientists.
The bromine atom is what makes 4-Br-L-Phe a valuable asset. Its high electron density makes it an excellent anomalous scatterer of X-rays, a property that is instrumental in solving the "phase problem" in X-ray crystallography.[2][3] This allows for the precise determination of protein three-dimensional structures, which is the cornerstone of structure-based drug design.[4] Furthermore, the bromine atom can serve as a versatile chemical handle for post-translational modifications, enabling the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs).[5] Its introduction into peptides can also modulate their biological activity and improve their pharmacokinetic profiles.[6]
This guide will provide a comprehensive overview of the applications of 4-Br-L-Phe and detailed protocols for its incorporation into target proteins, empowering researchers to fully leverage its potential in their drug discovery endeavors.
Core Applications in Drug Discovery
The strategic incorporation of 4-Br-L-Phe into proteins and peptides offers a multifaceted approach to tackling challenges in drug discovery.
Facilitating Protein Structure Determination via X-ray Crystallography
A fundamental challenge in X-ray crystallography is the determination of the phases of the diffracted X-rays, without which an electron density map and a subsequent atomic model cannot be generated. The heavy bromine atom in 4-Br-L-Phe provides a powerful tool to overcome this hurdle through techniques like Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD) phasing.[2][3]
The Causality Behind the Choice: The anomalous scattering signal from the bromine atom provides the necessary phase information to solve the crystal structure of a protein de novo, without the need for a homologous model for molecular replacement.[2] This is particularly crucial for novel protein targets where no structural information is available.
Probing Structure-Activity Relationships (SAR)
Understanding how a ligand interacts with its target protein at the molecular level is paramount for designing more potent and selective drugs.[7] Incorporating 4-Br-L-Phe at or near a ligand-binding site can provide valuable insights into these interactions.
The Causality Behind the Choice: The bulky and electron-withdrawing nature of the bromine atom can alter the local environment of the binding pocket.[6] By comparing the binding affinity of a ligand to the wild-type and the 4-Br-L-Phe-containing protein, researchers can infer the importance of specific hydrophobic or electronic interactions for ligand binding.[8] This information guides the rational design of improved drug candidates.
Engineering Novel Peptides and Biotherapeutics
The incorporation of 4-Br-L-Phe into peptides can significantly enhance their therapeutic properties.[6]
The Causality Behind the Choice:
-
Enhanced Stability: The modified amino acid can increase the peptide's resistance to proteolytic degradation, thereby extending its half-life in vivo.[1]
-
Modulated Bioactivity: The altered steric and electronic properties of 4-Br-L-Phe can lead to enhanced receptor binding affinity or altered signaling outcomes.[6]
-
Bio-orthogonal Chemistry: The bromine atom can serve as a handle for specific chemical modifications, allowing for the attachment of imaging agents, cytotoxic drugs, or other functional moieties.[5]
Methodologies and Protocols
The successful application of 4-Br-L-Phe hinges on its efficient and site-specific incorporation into the target protein. The following section provides detailed protocols for achieving this.
Site-Specific Incorporation of this compound
The most common method for incorporating unnatural amino acids into proteins in vivo is through the reassignment of a stop codon, typically the amber codon (TAG), to encode the UAA.[9] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs.[10]
This protocol is based on the principles of the QuikChange™ site-directed mutagenesis method.[11]
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the desired TAG codon
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
Procedure:
-
Primer Design: Design primers with a melting temperature (Tm) of at least 78°C, with the TAG mutation centered.[11]
-
PCR Amplification:
-
Set up the PCR reaction with your template plasmid, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion:
-
Add DpnI to the PCR product and incubate at 37°C for 1 hour. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[11]
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.
-
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid with the gene of interest containing a TAG codon at the desired position
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-Br-L-Phe
-
This compound
-
Minimal media (M9) supplemented with necessary nutrients and antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the expression plasmid and the synthetase/tRNA plasmid.
-
Culture Growth:
-
Inoculate a starter culture in rich media (e.g., LB) with appropriate antibiotics and grow overnight.
-
Inoculate a larger volume of minimal media with the starter culture.
-
-
Induction:
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Expression:
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
-
Purification:
-
Purify the target protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verification of 4-Br-L-Phe Incorporation
It is crucial to verify the successful and specific incorporation of 4-Br-L-Phe into the target protein. Mass spectrometry is a powerful technique for this purpose.[12][13]
Materials:
-
Purified protein sample
-
Protease (e.g., Trypsin)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the purified protein.
-
Digest the protein into smaller peptides using a specific protease like trypsin.[12]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, including the expected mass shift for the incorporation of 4-Br-L-Phe (mass of 4-Br-L-Phe minus the mass of the natural amino acid it replaced).
-
The identification of the peptide containing the mass-shifted residue confirms the successful incorporation of 4-Br-L-Phe at the desired position.
-
Application in Protein Crystallography
Materials:
-
Purified 4-Br-L-Phe containing protein
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
-
Crystallization:
-
Screen for crystallization conditions using standard vapor diffusion methods (sitting or hanging drop).
-
Optimize the initial hits to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline. For MAD or SAD phasing, collect data at multiple wavelengths around the bromine absorption edge (~0.92 Å).[3]
-
-
Structure Determination:
-
Process the diffraction data.
-
Use the anomalous signal from the bromine atom to determine the experimental phases.
-
Build an atomic model into the resulting electron density map and refine the structure.
-
Data Presentation and Visualization
Table 1: Physicochemical Properties of L-Phenylalanine vs. This compound
| Property | L-Phenylalanine | This compound | Reference |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₀BrNO₂ | [14] |
| Molecular Weight | 165.19 g/mol | 244.08 g/mol | [14] |
| Structure | Phenyl ring | Phenyl ring with a bromine atom at the para position | [15] |
| Key Feature | Aromatic side chain | Heavy atom for phasing, chemical handle | [1][3] |
Diagrams
Caption: Workflow for 4-Br-L-Phe Incorporation and Application.
Caption: Key Applications of 4-Br-L-Phe in Drug Discovery.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The sequential nature of the workflow ensures that each step's success can be confirmed before proceeding to the next. For instance, the verification of the TAG codon insertion by sequencing is a critical checkpoint before embarking on protein expression. Similarly, confirming the incorporation of 4-Br-L-Phe by mass spectrometry is essential before committing to resource-intensive crystallography or SAR studies. This iterative process of execution and verification ensures the integrity of the experimental pipeline and the reliability of the final results.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern drug discovery scientist. Its unique properties facilitate the determination of novel protein structures, provide deep insights into protein-ligand interactions, and enable the engineering of next-generation biotherapeutics. By understanding the principles behind its application and adhering to robust and validated protocols, researchers can significantly accelerate their drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The magic triangle goes MAD: experimental phasing with a bromine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural analysis of protein-ligand interactions: the binding of endogenous compounds and of synthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
Unveiling Enzyme Mechanisms: A Guide to Utilizing 4-Bromo-L-phenylalanine
In the intricate world of enzymology and drug discovery, understanding the precise mechanisms of enzyme action is paramount. The subtle dance of substrate binding, catalysis, and product release holds the key to developing novel therapeutics and engineering more efficient biocatalysts. To dissect these complex processes, researchers increasingly turn to the strategic incorporation of unnatural amino acids (UAAs) into proteins. Among these, 4-Bromo-L-phenylalanine (4-Br-Phe) has emerged as a powerful and versatile tool. Its unique physicochemical properties offer a window into the inner workings of enzymes, providing insights that are often unattainable with natural amino acids alone.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications and protocols for using this compound to elucidate enzyme mechanisms. We will delve into the rationale behind its use, provide step-by-step methodologies for its incorporation and analysis, and explore its diverse applications in probing enzyme structure and function.
The Power of a Single Atom: Why this compound?
This compound is a derivative of the natural amino acid L-phenylalanine, where a bromine atom replaces a hydrogen atom at the para position of the phenyl ring.[1][2] This seemingly minor modification imparts a suite of valuable properties that make it an exceptional tool for studying enzyme mechanisms:
-
Spectroscopic Probe: The bromine atom alters the electronic properties of the phenyl ring, making 4-Br-Phe a useful spectroscopic probe to investigate the local microenvironment within a protein.[3]
-
Heavy Atom for X-ray Crystallography: Bromine's high electron density makes it an excellent heavy atom for phasing in X-ray crystallography.[4][5] Incorporating 4-Br-Phe can significantly aid in solving the three-dimensional structure of enzymes and enzyme-ligand complexes.
-
Modulator of Biological Activity: The introduction of the bulky and electronegative bromine atom can influence protein-protein interactions and enzyme-substrate binding.[6] This allows for the systematic probing of active sites and the development of potent enzyme inhibitors.[1][2]
-
Enhanced Stability: The incorporation of 4-Br-Phe into peptides can enhance their stability against proteolytic degradation, a desirable feature for therapeutic peptides.[7]
These properties, summarized in the table below, make this compound a multifaceted tool for gaining a deeper understanding of enzyme function.
| Property | Application in Enzyme Mechanism Studies |
| Spectroscopic Reporter | Probing the local environment of the active site. |
| Heavy Atom | Facilitating de novo protein structure determination via X-ray crystallography. |
| Steric and Electronic Perturbation | Mapping binding pockets and identifying key residues for substrate recognition. |
| Increased Hydrophobicity | Enhancing binding to hydrophobic pockets within the enzyme active site. |
Incorporating this compound: A Tale of Two Strategies
The successful application of this compound hinges on its precise incorporation into the protein of interest. Two primary methods are employed, each suited for different research objectives.
Solid-Phase Peptide Synthesis (SPPS) for Peptide-based Enzyme Studies
For studying enzymes that act on peptide substrates or for creating peptide-based enzyme inhibitors, 4-Br-Phe can be readily incorporated during solid-phase peptide synthesis (SPPS).[6][8] This method allows for the precise placement of the unnatural amino acid at any desired position in the peptide chain.
Protocol 1: Solid-Phase Peptide Synthesis of a this compound-containing Peptide
Materials:
-
Fmoc-protected amino acids (including Fmoc-4-Bromo-L-phenylalanine)
-
Solid support resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Methodology:
-
Resin Swelling: Swell the resin in a suitable solvent such as DMF.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group with a solution of 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: Couple the next Fmoc-protected amino acid (which can be Fmoc-4-Bromo-L-phenylalanine at the desired position) to the deprotected N-terminus of the growing peptide chain. Repeat this deprotection and coupling cycle for each amino acid in the sequence.[6]
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity and the incorporation of 4-Br-Phe by mass spectrometry.[6]
Site-Directed Mutagenesis for Protein-Level Investigations
To study the role of a specific phenylalanine residue within an enzyme, site-directed mutagenesis is employed to incorporate 4-Br-Phe at that position. This is achieved using an expanded genetic code, where an amber stop codon (TAG) is repurposed to encode the unnatural amino acid.[9] This requires an engineered E. coli host strain containing a mutant aminoacyl-tRNA synthetase specific for 4-Br-Phe and a corresponding suppressor tRNA.[9]
Protocol 2: Site-Specific Incorporation of this compound into a Recombinant Protein
Materials:
-
Expression plasmid containing the gene of interest with an amber (TAG) codon at the desired phenylalanine position.
-
Engineered E. coli expression host with a plasmid encoding the mutant 4-Br-Phe-tRNA synthetase and suppressor tRNA.
-
This compound.
-
Standard cell culture media and antibiotics.
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analytical instruments for verification (SDS-PAGE, Mass Spectrometry, NMR).
Methodology:
-
Primer Design and Mutagenesis: Design mutagenic primers to introduce a TAG codon at the desired phenylalanine residue in the gene of interest.[10][11] Perform site-directed mutagenesis using a high-fidelity polymerase.
-
Transformation: Transform the mutagenized plasmid into the engineered E. coli expression host.
-
Protein Expression: Grow the transformed cells in media supplemented with this compound and the appropriate antibiotics. Induce protein expression with IPTG.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques.
-
Verification of Incorporation: Confirm the incorporation of 4-Br-Phe using mass spectrometry to detect the expected mass shift and/or NMR spectroscopy to observe the unique signal from the brominated phenyl ring.[12]
Visualizing the Workflow: From Gene to Modified Protein
The process of incorporating this compound into a protein via site-directed mutagenesis can be visualized as a multi-step workflow.
Caption: Workflow for site-specific incorporation of 4-Br-Phe.
Applications in Elucidating Enzyme Mechanisms
Once successfully incorporated, this compound can be used in a variety of experiments to dissect enzyme mechanisms.
Probing Enzyme Active Sites
By systematically replacing phenylalanine residues in or near the active site with 4-Br-Phe, researchers can map the steric and electronic requirements for substrate binding and catalysis. Changes in enzyme activity upon substitution can reveal which residues are critical for function.
Enzyme Inhibition Studies
Peptides containing 4-Br-Phe can be designed as potent and selective enzyme inhibitors.[6] The bromo-substituent can enhance binding affinity through increased hydrophobicity and favorable interactions within the active site.[6]
Protocol 3: Enzyme Inhibition Assay
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Peptide inhibitors (both native and 4-Br-Phe-containing).
-
Assay buffer.
-
96-well plate.
-
Plate reader (spectrophotometer or fluorometer).
Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and peptide inhibitors in the assay buffer.
-
Serial Dilution: Create a series of dilutions of the peptide inhibitors.
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well, followed by the different concentrations of the peptide inhibitors.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Structural Studies with X-ray Crystallography
The heavy bromine atom in 4-Br-Phe can be invaluable for solving the crystal structure of an enzyme. The anomalous scattering from the bromine atom provides the necessary phase information to determine the electron density map and, subsequently, the three-dimensional structure of the protein.[4] This allows for a detailed visualization of the active site and how substrates and inhibitors bind.
Verifying Incorporation: A Crucial Step
Confirming the successful and site-specific incorporation of this compound is a critical quality control step. Two powerful analytical techniques are primarily used for this purpose:
-
Mass Spectrometry (MS): This technique provides a definitive confirmation of the mass change resulting from the substitution of phenylalanine with 4-Br-Phe.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H-¹⁵N HSQC experiments, can verify that the overall protein structure is not perturbed by the incorporation and can provide detailed information about the local environment of the introduced 4-Br-Phe.[12]
The choice between these methods depends on the specific research question and available resources.
| Technique | Advantages | Disadvantages |
| Mass Spectrometry | High sensitivity, definitive mass confirmation, high throughput. | Provides no structural information about the protein fold. |
| NMR Spectroscopy | Provides atomic-level structural information, confirms protein folding. | Requires larger amounts of protein, lower throughput. |
Conclusion
This compound is a remarkably versatile tool for the study of enzyme mechanisms. Its unique properties as a spectroscopic probe, a heavy atom for crystallography, and a modulator of biological activity provide researchers with a powerful means to investigate the intricate details of enzyme structure and function. By combining its site-specific incorporation with a suite of biophysical and biochemical assays, scientists can gain unprecedented insights into the fundamental principles of catalysis, paving the way for the rational design of novel drugs and improved biocatalysts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of heavy-atom derivatization of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-Directed Mutagenesis [protocols.io]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: Site-Specific Incorporation of 4-Bromo-L-phenylalanine using Cell-Free Protein Synthesis
Introduction: Expanding the Genetic Alphabet in an Open System
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for rapid and high-throughput protein expression.[1][2] By removing the constraints of a living cell, CFPS provides direct access to the translational machinery, enabling precise control over the reaction environment.[1][3] This open nature makes it an ideal system for incorporating non-canonical amino acids (ncAAs), which expands the chemical diversity of proteins beyond the standard 20 amino acids.[4][5]
One such ncAA, 4-Bromo-L-phenylalanine (pBrF), is of significant interest to researchers in structural biology and drug development.[6] Its key features include:
-
A Heavy Atom: The bromine atom serves as an excellent anomalous scatterer, facilitating phase determination in X-ray crystallography to resolve novel protein structures.
-
A Photocrosslinking Moiety: Upon UV irradiation, the carbon-bromine bond can be cleaved to form a reactive phenyl radical, enabling the formation of covalent bonds with interacting molecules to map protein-protein or protein-nucleic acid interfaces.
-
A Unique Spectroscopic Probe: The bromine atom subtly alters the electronic environment of the phenyl ring, providing a handle for spectroscopic studies.[7]
This guide provides a comprehensive overview and a detailed protocol for the efficient, site-specific incorporation of pBrF into a target protein using a commercially available E. coli S30 CFPS system. We will detail the principles of orthogonal translation systems, provide step-by-step experimental instructions, and outline methods for validating successful incorporation.
Principle of the Method: Orthogonal Translation Systems (OTS)
Site-specific incorporation of an ncAA requires hijacking the cellular translation process.[8] This is achieved by introducing an Orthogonal Translation System (OTS) , which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[5][9] This pair must meet two critical criteria:
-
Mutual Orthogonality: The engineered aaRS should not charge any endogenous tRNAs, and the engineered tRNA should not be recognized by any endogenous aaRSs.[9][10]
-
Specificity: The engineered aaRS must specifically recognize and charge the ncAA (in this case, pBrF) onto its cognate tRNA.[11][12]
The system works by reassigning a codon that is rarely used by the host organism. The amber stop codon (UAG) is the most common choice due to its low natural frequency in E. coli.[9][13] The engineered tRNA, often called a suppressor tRNA, possesses an anticodon (CUA) that recognizes the UAG codon on the mRNA.
When all components are present in the CFPS reaction, the following occurs:
-
The engineered aaRS (e.g., a mutant Phenylalanyl-tRNA synthetase, PheRS) specifically attaches pBrF to its orthogonal tRNA.[11][12]
-
During translation, when the ribosome encounters the UAG codon in the target mRNA, the pBrF-loaded suppressor tRNA binds to this codon.
-
The ribosome incorporates pBrF into the growing polypeptide chain, leading to a full-length protein containing the ncAA at the desired position.[13]
This process competes with the native release factor 1 (RF1), which would normally terminate translation at a UAG codon. In CFPS, the high concentration of suppressor tRNA and aaRS can effectively outcompete RF1, leading to high incorporation efficiency.[14]
Mechanism of pBrF Incorporation
References
- 1. Development of a robust Escherichia coli-based cell-free protein synthesis application platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macromoltek.medium.com [macromoltek.medium.com]
- 4. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Aligning fermentation conditions with non-canonical amino acid addition strategy is essential for Nε-((2-azidoethoxy)carbonyl)-L-lysine uptake and incorporation into the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Encoding of 4-Bromo-L-phenylalanine in E. coli
Introduction: Expanding the Proteomic Universe with 4-Bromo-L-phenylalanine
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful expansion of the genetic code, enabling the introduction of novel chemical functionalities for a myriad of applications in research and drug development.[1][2][3][4] this compound (pBrF), a halogenated derivative of phenylalanine, has emerged as a particularly valuable ncAA.[5][6] Its incorporation provides a versatile tool for protein engineering due to the unique properties of the bromine substituent. The bromine atom is a heavy atom useful for X-ray crystallography phasing, a handle for cross-linking studies, and a precursor for further chemical modifications.[6][7] This guide provides a comprehensive overview and detailed protocols for the efficient and high-fidelity genetic encoding of pBrF in Escherichia coli, a workhorse for recombinant protein production.
The applications of incorporating pBrF are extensive, ranging from detailed studies of protein structure and function to the development of novel therapeutics and biomaterials.[5][6] In pharmaceutical development, pBrF can be used to modulate the biological activity of peptides and proteins, potentially enhancing their therapeutic efficacy.[5][6][7] For researchers, it serves as a powerful probe to investigate protein-protein interactions and enzyme mechanisms.[5]
This document will delve into the core principles of genetic code expansion, provide detailed step-by-step protocols for pBrF incorporation in E. coli, and offer insights into the validation and application of the resulting engineered proteins.
Core Principles: Orthogonal Translation for High-Fidelity Incorporation
The central challenge in incorporating a 21st amino acid into a protein is to ensure it is added only at the desired position without disrupting the synthesis of the host proteome. This is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[2][3][4] An orthogonal pair from one organism functions independently within another, without cross-reacting with the host's endogenous aaRSs and tRNAs.[2]
For the site-specific incorporation of pBrF, the most common strategy involves the reassignment of a stop codon, typically the amber stop codon (UAG).[2] The key components of this system are:
-
An Engineered Aminoacyl-tRNA Synthetase: A synthetase that specifically recognizes pBrF and charges it onto its cognate tRNA. This is often an evolved or mutated version of a synthetase from another organism, such as yeast or archaea.[8][9][10][11]
-
A Suppressor tRNA: A tRNA with an anticodon (CUA) that recognizes the UAG stop codon. This tRNA is not recognized by any of the endogenous E. coli synthetases but is specifically acylated by the engineered aaRS with pBrF.[2][8]
-
A Gene of Interest with a UAG Codon: The gene encoding the target protein is mutated to have a UAG codon at the desired site of pBrF incorporation.
-
Supplemented Growth Media: The E. coli culture medium must be supplemented with pBrF for it to be available for incorporation.[5]
When these components are present in the E. coli cell, the ribosome pauses at the UAG codon. Instead of termination, the suppressor tRNA, charged with pBrF, binds to the UAG codon, leading to the incorporation of pBrF at that specific site in the growing polypeptide chain.[2]
Experimental Workflow for pBrF Incorporation
The overall process for genetically encoding pBrF in E. coli can be summarized in the following workflow:
Caption: Workflow for site-specific incorporation of pBrF in E. coli.
Materials and Methods
Reagents and Consumables
-
This compound (purity ≥ 99%)[5]
-
E. coli expression strain (e.g., BL21(DE3))[12]
-
Plasmids:
-
Expression vector for the gene of interest with an in-frame amber (TAG) stop codon at the desired position (e.g., pET vector series).[13]
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA pair specific for pBrF (e.g., pEVOL-pBrF).
-
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics (e.g., ampicillin, chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Reagents for protein purification (e.g., Ni-NTA resin)
-
Reagents for SDS-PAGE and Western blotting
-
Mass spectrometry-grade solvents and reagents
Key Plasmids and Strains
| Component | Description | Recommended System |
| Expression Strain | E. coli B strain, T7 expression system compatible. | BL21(DE3) or similar.[12] |
| Target Gene Plasmid | T7 promoter-driven expression vector. | pET series (e.g., pET28a) with the gene of interest containing a TAG codon. |
| Orthogonal System Plasmid | Contains the evolved aaRS and suppressor tRNA genes. | pEVOL-pBrF (or similar) encoding a mutant S. cerevisiae PheRS and its cognate tRNA.[8] |
Detailed Experimental Protocol
Part 1: Plasmid Preparation and Transformation
-
Site-Directed Mutagenesis: Introduce an amber (TAG) stop codon at the desired position in your gene of interest cloned into an appropriate expression vector using a standard site-directed mutagenesis protocol. Verify the mutation by DNA sequencing.
-
Transformation: Co-transform a chemically competent E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL-pBrF).
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubation: Incubate the plates overnight at 37°C.
Part 2: Protein Expression
-
Starter Culture: Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 500 mL of LB medium containing the antibiotics with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Supplementation: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.
-
Control Culture: For validation, prepare a parallel culture under identical conditions but without the addition of pBrF. In this control, the UAG codon will be recognized as a stop codon, leading to a truncated protein product.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.
Part 3: Protein Purification and Validation
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Purification: Purify the target protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography if the protein has a tag like His6).
-
SDS-PAGE Analysis: Analyze the purified protein fractions by SDS-PAGE. Compare the full-length protein obtained from the pBrF-supplemented culture with the truncated product (if visible) from the control culture.
-
Western Blotting: If an antibody against the protein or its tag is available, perform a Western blot to confirm the presence of the full-length protein.
-
Mass Spectrometry: For definitive confirmation of pBrF incorporation, analyze the purified protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass of the protein should correspond to the theoretical mass calculated with pBrF at the specified position. Tandem mass spectrometry (MS/MS) of a tryptic digest of the protein can be used to pinpoint the exact location of the pBrF residue.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | Poor expression, toxicity of the protein or pBrF. | Optimize induction conditions (lower IPTG concentration, lower temperature, shorter induction time). Use a different E. coli strain. |
| Truncated protein observed in the pBrF-supplemented sample | Inefficient suppression of the amber codon. | Increase the concentration of pBrF. Ensure the orthogonal aaRS/tRNA plasmid is stable. |
| No protein expression | The protein is toxic to the cells. The plasmid is unstable. | Use a tightly regulated promoter system.[12][13] Confirm plasmid integrity. |
| High background of wild-type amino acid incorporation | The orthogonal synthetase is not specific enough. | Use a more evolved or specific aaRS/tRNA pair.[8] |
Conclusion and Future Perspectives
The genetic encoding of this compound in E. coli is a robust and powerful technique for protein engineering. By leveraging orthogonal translation systems, researchers can site-specifically introduce this versatile non-canonical amino acid, opening up new avenues for studying protein structure and function, as well as for developing novel protein-based therapeutics and materials. The protocols outlined in this guide provide a solid foundation for the successful incorporation of pBrF, and with careful optimization, this method can be adapted to a wide range of protein targets. As our ability to engineer orthogonal biological systems continues to advance, the toolkit of genetically encodable ncAAs will undoubtedly expand, further revolutionizing the fields of chemical biology and drug discovery.
References
- 1. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. News :: Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. - Département de génétique et évolution - Université de Genève [genev.unige.ch]
- 4. Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. 细菌表达系统对比及共表达指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. rega.kuleuven.be [rega.kuleuven.be]
Purification of proteins containing 4-Bromo-L-phenylalanine
Topic: Purification of Proteins Containing 4-Bromo-L-phenylalanine
For: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Purification of Proteins Containing this compound
The site-specific incorporation of unnatural amino acids (uAAs) like this compound (4-Br-Phe) is a transformative tool in protein engineering and drug discovery.[1][2] It provides a means to introduce unique chemical properties, such as a heavy atom for crystallographic phasing, a bulky hydrophobic group to probe binding pockets, or a handle for bio-orthogonal chemistry.[3][4][5] However, the very properties that make 4-Br-Phe valuable also introduce distinct challenges into the downstream purification process.
The presence of a large, hydrophobic bromine atom on the phenyl ring can alter a protein's physicochemical characteristics.[6] This often leads to issues with folding, solubility, and an increased propensity for aggregation compared to the wild-type protein.[7] A standard purification protocol may fail, resulting in low yield and purity. This guide provides a framework for developing a robust purification strategy, explaining the causality behind experimental choices and offering detailed protocols tailored to the unique nature of 4-Br-Phe-containing proteins.
Core Principles: The Impact of 4-Br-Phe on Protein Behavior
Understanding how 4-Br-Phe incorporation affects your target protein is the first step toward a successful purification strategy.
-
Increased Hydrophobicity: The bromophenyl side chain is significantly more hydrophobic than a standard phenylalanine residue. This can lead to the exposure of hydrophobic patches, promoting non-specific interactions and aggregation, especially at high protein concentrations.[6]
-
Steric Bulk: The bromine atom adds considerable steric bulk, which can disrupt local secondary structure or interfere with normal protein folding pathways if incorporated into a sterically constrained region.[6]
-
Altered Surface Properties: While often considered a conservative substitution, the introduction of 4-Br-Phe can subtly alter the protein's surface charge distribution and pKa of nearby residues, potentially impacting its behavior during ion-exchange chromatography.[6]
-
Expression-Related Impurities: The in vivo incorporation of uAAs often relies on the suppression of a stop codon (e.g., the amber UAG codon).[2][8] This process is never 100% efficient and competes with endogenous release factors, leading to the production of truncated protein fragments.[9] A successful purification scheme must be able to separate the full-length, 4-Br-Phe-containing protein from both the truncated forms and any wild-type protein resulting from misincorporation.
A Strategic Workflow for Purification
A multi-step chromatographic approach is essential for achieving the high purity required for downstream applications. The typical workflow involves an initial capture step, followed by one or more polishing steps.
Figure 1: A comprehensive workflow for the purification and validation of proteins containing this compound.
Comparative Overview of Chromatographic Techniques
The selection and order of purification steps are critical. The following table summarizes the primary techniques and their specific utility for 4-Br-Phe proteins.
| Technique | Primary Purpose | Key Considerations for 4-Br-Phe Proteins |
| Affinity Chromatography (AC) | Capture | Highly effective first step, especially with fusion tags (e.g., His-tag, GST-tag). Binds the target protein while washing away the bulk of host cell contaminants.[10][11] |
| Ion-Exchange Chromatography (IEX) | Intermediate Polishing | Separates based on surface charge. Excellent for removing truncated proteins (which may have a different pI) and host cell protein contaminants with similar sizes but different pIs.[11] |
| Size-Exclusion Chromatography (SEC) | Final Polishing | Separates based on hydrodynamic radius. Crucial for removing protein aggregates, which are a common issue.[7][11] Also useful for buffer exchange into the final storage buffer. |
| Hydrophobic Interaction Chrom. (HIC) | Alternative Polishing | Separates based on hydrophobicity. Can be highly effective but may require careful optimization to prevent irreversible binding or protein denaturation due to the increased hydrophobicity of the 4-Br-Phe-containing protein. |
Detailed Experimental Protocols
These protocols assume the target protein is expressed in E. coli with a C-terminal His6-tag. Buffer compositions should be optimized for your specific protein of interest.
Protocol 1: Cell Lysis and Lysate Clarification
-
Harvesting: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C.[12] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
Resuspension: Resuspend the cell pellet in Lysis Buffer (see Table 3) at a ratio of 5 mL buffer per gram of wet cell paste. Ensure the suspension is homogenous.
-
Lysis: Lyse the cells using a high-pressure homogenizer or sonication on ice. Perform sonication in cycles (e.g., 30 seconds on, 30 seconds off) to prevent overheating, which can promote aggregation.[11]
-
Nuclease Treatment: Add DNase I to a final concentration of ~10 µg/mL and MgCl₂ to 5 mM. Incubate on ice for 20-30 minutes to reduce the viscosity of the lysate.
-
Clarification: Centrifuge the lysate at >30,000 x g for 45 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter before applying it to a chromatography column.
Protocol 2: Capture via Immobilized Metal Affinity Chromatography (IMAC)
-
Column Preparation: Equilibrate a Ni-NTA or other suitable IMAC column with 5-10 column volumes (CVs) of Lysis Buffer.[11]
-
Sample Loading: Load the clarified lysate onto the column at a flow rate recommended by the manufacturer. Collect the flow-through fraction for analysis by SDS-PAGE.
-
Wash Step: Wash the column with 10-20 CVs of Wash Buffer (see Table 3). This step is critical to remove weakly bound contaminants. Monitor the UV absorbance (A280) until it returns to baseline.
-
Elution: Elute the bound protein with 5-10 CVs of Elution Buffer (see Table 3). Collect fractions of 1-2 mL.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.
Protocol 3: Intermediate Polish via Ion-Exchange Chromatography (IEX)
Note: This step requires buffer exchange of the pooled IMAC fractions into a low-salt IEX starting buffer.
-
Buffer Exchange: Perform dialysis or use a desalting column to exchange the pooled fractions into the appropriate IEX Buffer A (Anion or Cation exchange, see Table 3).[11]
-
Column Equilibration: Equilibrate the IEX column (e.g., Q-sepharose for anion exchange or SP-sepharose for cation exchange) with 5-10 CVs of IEX Buffer A.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Elution Gradient: Elute the protein using a linear gradient from 0-100% IEX Buffer B over 20 CVs. This gradual increase in salt concentration will separate proteins based on the strength of their interaction with the resin.
-
Analysis: Collect fractions and analyze by SDS-PAGE to identify fractions containing the full-length protein, which may separate from truncated forms at this stage. Pool the desired fractions.
| Table 3: Example Buffer Compositions | |||
| Buffer Name | pH | Components | Purpose |
| Lysis Buffer | 8.0 | 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, 5% Glycerol, 1 mM TCEP, Protease Inhibitors | Lysis and initial binding to IMAC resin. Glycerol and TCEP help with stability. |
| Wash Buffer | 8.0 | 50 mM Tris, 300 mM NaCl, 25 mM Imidazole, 5% Glycerol, 1 mM TCEP | Removes weakly bound contaminants from IMAC resin. |
| Elution Buffer | 8.0 | 50 mM Tris, 300 mM NaCl, 300 mM Imidazole, 5% Glycerol, 1 mM TCEP | Competes with the His-tag to elute the target protein. |
| IEX Buffer A (Anion) | 8.5 | 25 mM Tris, 25 mM NaCl, 1 mM TCEP | Low-salt buffer for binding to an anion exchange column. |
| IEX Buffer B (Anion) | 8.5 | 25 mM Tris, 1 M NaCl, 1 mM TCEP | High-salt buffer for eluting from an anion exchange column. |
| SEC Buffer | 7.4 | 50 mM HEPES, 150 mM NaCl, 5% Glycerol, 1 mM TCEP | Final buffer for polishing and storage. Physiologically relevant pH and salt. |
Protocol 4: Final Polish via Size-Exclusion Chromatography (SEC)
-
Concentration: Concentrate the pooled IEX fractions to a volume of 0.5-2.0 mL using a centrifugal ultrafiltration device.[11] Be cautious, as high concentrations can promote aggregation.
-
Column Equilibration: Equilibrate the SEC column (e.g., Superdex 200 or similar) with at least 2 CVs of SEC Buffer.
-
Sample Injection: Inject the concentrated sample onto the column. The injection volume should not exceed 2-3% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the protein with 1.5 CVs of SEC Buffer at a constant flow rate. Aggregates will elute first in the void volume, followed by the monomeric protein, and then any smaller contaminants or truncated fragments.
-
Analysis and Pooling: Collect fractions and analyze by SDS-PAGE. Pool the fractions corresponding to the monomeric peak of your target protein.
Mandatory Verification of 4-Br-Phe Incorporation
Purification is incomplete without confirmation that the uAA has been successfully incorporated. Mass spectrometry is the gold standard for this verification due to its high sensitivity and accuracy.[13]
Figure 2: Workflow for the verification of 4-Br-Phe incorporation using LC-MS/MS.
Protocol 5: LC-MS/MS Verification
-
Sample Preparation: Take 10-20 µg of the final purified protein.[1] Denature the protein in a solution containing 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).[1]
-
Digestion: Dilute the urea to <1 M and perform an overnight digestion with a specific protease like trypsin.[1]
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction method (e.g., a ZipTip).[1]
-
LC-MS/MS Analysis: Inject the peptides into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.[1]
-
Data Analysis: Search the acquired MS/MS data against the protein's sequence. Critically, include a variable modification on all phenylalanine residues corresponding to the mass difference between Phe (147.07 g/mol ) and 4-Br-Phe (244.08 g/mol , taking into account the two bromine isotopes ~79Br and ~81Br). The expected mass shift for the peptide containing the modification will confirm successful incorporation.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor expression; Protein loss during dialysis/concentration; Inefficient binding to resin. | Optimize expression conditions. Use a desalting column instead of dialysis. Ensure buffers are at the correct pH for binding. |
| Protein Aggregation | High hydrophobicity; High protein concentration; Inappropriate buffer conditions. | Add 5-10% glycerol or 0.1-0.5 M L-Arginine to buffers.[7] Work at lower protein concentrations. Perform all steps at 4°C. Ensure the final SEC step is performed immediately after concentration. |
| Contamination with Truncated Protein | Inefficient stop codon suppression.[9] | Optimize the concentration of 4-Br-Phe in the growth media. Use an IEX step, as the pI of the truncated and full-length proteins may differ. |
| Poor Purity after IMAC | Non-specific binding of host cell proteins. | Increase the imidazole concentration in the Lysis and Wash buffers (e.g., to 20-40 mM).[11] |
Conclusion
The purification of proteins containing this compound requires a thoughtful and optimized approach that accounts for the unique physicochemical properties imparted by this unnatural amino acid. By anticipating challenges such as increased hydrophobicity and aggregation, and employing a multi-step purification strategy that combines capture, polishing, and rigorous verification, researchers can consistently obtain high-purity material. The protocols and principles outlined in this guide provide a robust foundation for developing a successful purification workflow, enabling the full potential of these powerful engineered proteins to be realized in structural biology, drug discovery, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Unnatural amino acids: better than the real things? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: Mass Spectrometric Analysis of Peptides Containing 4-Bromo-L-phenylalanine
Introduction
The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful strategy in chemical biology and drug discovery. Among these, 4-Bromo-L-phenylalanine (Bpa), a photo-activatable amino acid, has emerged as a valuable tool for elucidating protein-protein interactions through photo-crosslinking studies.[1] The unique atomic composition of Bpa presents distinct advantages and considerations for its analysis by mass spectrometry (MS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed analysis of Bpa-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the foundational principles, provide detailed experimental protocols, and offer insights into data analysis and troubleshooting.
Principle of Mass Spectrometric Analysis: The Unique Isotopic Signature of Bromine
The key to the unambiguous identification of Bpa-containing peptides lies in the natural isotopic distribution of bromine. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundances of 50.69% and 49.31%, respectively.[1] This results in a characteristic isotopic pattern, or "doublet," for any peptide or fragment ion containing a single bromine atom. These two peaks will have a mass difference of approximately 2 Da and a roughly 1:1 intensity ratio.[2][3] This unique isotopic signature is a powerful diagnostic tool that simplifies the identification of Bpa-containing species in complex mixtures and validates the successful incorporation of this unnatural amino acid.[1]
The incorporation of Bpa into a peptide also results in a significant mass shift compared to its natural analog, phenylalanine (Phe). The substitution of a hydrogen atom with a bromine atom increases the monoisotopic mass of the residue by approximately 78.9 Da (using the mass of 79Br).[1]
Experimental Protocols
This section provides detailed, field-proven protocols for the analysis of Bpa-containing peptides, from sample preparation to LC-MS/MS analysis. The causality behind experimental choices is explained to ensure a thorough understanding of the workflow.
PART 1: Sample Preparation of Bpa-Containing Proteins
For proteins where Bpa has been incorporated, a standard "bottom-up" proteomics workflow is employed to generate peptides suitable for MS analysis.[4]
1. Protein Denaturation, Reduction, and Alkylation:
-
Rationale: This initial step unfolds the protein and breaks disulfide bonds to ensure efficient enzymatic digestion.
-
Protocol:
-
Resuspend 10-20 µg of the purified protein in 50 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 30 minutes in the dark to alkylate the free cysteine residues.
-
Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M, which is optimal for trypsin activity.
-
2. Enzymatic Digestion:
-
Rationale: Trypsin is a commonly used protease that cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable length for MS analysis.
-
Protocol:
-
Add sequencing-grade trypsin to the protein solution at a 1:50 (w/w) enzyme-to-substrate ratio.
-
Incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
3. Peptide Desalting and Cleanup:
-
Rationale: Salts and detergents can interfere with ionization and chromatographic separation. A C18 solid-phase extraction step is crucial for removing these contaminants.
-
Protocol:
-
Acidify the peptide digest with 0.1% trifluoroacetic acid (TFA).
-
Equilibrate a C18 ZipTip or spin column with 100% acetonitrile, followed by 0.1% TFA in water.
-
Load the acidified peptide digest onto the C18 material.
-
Wash the column with 0.1% TFA in water to remove salts.
-
Elute the peptides with 50-80% acetonitrile in 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Caption: General workflow for preparing Bpa-containing proteins for MS analysis.
PART 2: LC-MS/MS Analysis
1. Liquid Chromatography:
-
Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates peptides based on their hydrophobicity, reducing the complexity of the mixture introduced into the mass spectrometer at any given time.
-
Recommended Parameters:
| Parameter | Recommended Setting |
| Column | C18 analytical column (e.g., 75 µm ID x 15 cm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in 80% acetonitrile |
| Flow Rate | 300 nL/min |
| Gradient | 5-40% B over 60 minutes, followed by a wash and re-equilibration |
2. Mass Spectrometry:
-
Rationale: A high-resolution mass spectrometer is recommended to accurately measure the mass of the peptides and their fragments and to resolve the characteristic bromine isotopic pattern. A data-dependent acquisition (DDA) method is typically used.
-
Recommended Parameters:
| Parameter | Recommended Setting |
| Mass Spectrometer | High-resolution Orbitrap or Q-TOF instrument |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS1 Scan Range | m/z 350-1800 |
| MS1 Resolution | 60,000 |
| Data-Dependent Acquisition | Top 10-20 most intense precursor ions selected for MS/MS |
| MS/MS Fragmentation | Higher-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) |
| Normalized Collision Energy | 25-35% (may require optimization) |
| MS2 Resolution | 15,000 |
| Dynamic Exclusion | 30 seconds |
Data Analysis and Interpretation
The analysis of data from Bpa-containing peptides requires a specific focus on the unique isotopic signature.
1. Database Searching:
-
Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Include the mass of Bpa as a variable modification on phenylalanine residues. The mass difference is +77.9105 Da (for 79Br).
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set appropriate mass tolerances for precursor and fragment ions based on the instrument's performance.
2. Manual Validation of Bpa-Containing Peptides:
-
Rationale: While software can identify potential Bpa-containing peptides, manual inspection of the spectra is crucial for confident validation.
-
Workflow:
-
Examine the MS1 Spectrum: Locate the precursor ion of the identified Bpa-containing peptide. Confirm the presence of the characteristic 1:1 isotopic doublet with a 2 Da separation.
-
Analyze the MS/MS Spectrum:
-
Identify the b- and y-ion series.
-
For each fragment ion that contains the Bpa residue, verify the presence of the 1:1 isotopic doublet.
-
Fragment ions that do not contain the Bpa residue will appear as singlet peaks.
-
-
Example: Fragmentation of a Model Bpa-Containing Peptide
Consider the model peptide G-A-Bpa-V-L-K , where Bpa represents this compound.
MS1 Spectrum: The precursor ion will exhibit a characteristic doublet corresponding to [M+H]+ with 79Br and [M+H+2]+ with 81Br.
MS/MS Spectrum: Upon fragmentation, the resulting b- and y-ions will either contain the Bpa residue and show the isotopic doublet, or they will not and will appear as a single peak.
Caption: Fragmentation pattern of a model Bpa-containing peptide.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low-intensity signal for Bpa-peptides | - Inefficient incorporation of Bpa into the protein.- Poor ionization of the Bpa-containing peptide.- Peptide loss during sample preparation. | - Verify Bpa incorporation by other methods (e.g., Western blot with anti-Bpa antibody).- Optimize ESI source parameters.- Ensure proper desalting and minimize sample handling steps. |
| Absence of the 1:1 isotopic doublet | - Misidentification of the peptide by the search engine.- Low resolution of the mass spectrometer. | - Manually inspect the MS1 and MS/MS spectra.- Ensure the mass spectrometer is properly calibrated and operating at sufficient resolution. |
| Complex MS/MS spectra with unexpected fragments | - In-source fragmentation.- High collision energy leading to side-chain fragmentation or neutral loss of HBr. | - Optimize cone voltage and other source parameters.- Perform a collision energy ramp experiment to find the optimal NCE for generating informative b- and y-ions without excessive side-chain fragmentation. |
| Poor chromatographic peak shape | - Peptide aggregation.- Interaction with the column material. | - Optimize the LC gradient and mobile phase composition.- Consider adding a small amount of an ion-pairing agent like TFA to the sample. |
Conclusion
The mass spectrometric analysis of peptides containing this compound is a robust and reliable method for confirming its incorporation and for identifying cross-linked peptides in structural biology studies. The characteristic isotopic signature of bromine provides a powerful diagnostic tool for the unambiguous identification of these modified peptides. By following the detailed protocols and data analysis strategies outlined in this application note, researchers can confidently and accurately analyze their Bpa-containing samples, paving the way for new discoveries in protein science and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation Efficiency of 4-Bromo-L-phenylalanine
Welcome to the technical support center for the site-specific incorporation of 4-Bromo-L-phenylalanine (p-Br-Phe). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the efficiency of incorporating this non-canonical amino acid (ncAA) into their proteins of interest. As a Senior Application Scientist, I have compiled this resource to provide not only step-by-step troubleshooting protocols but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Pillar 1: Understanding the Core Challenge
Low incorporation efficiency of p-Br-Phe is a multifaceted problem that can stem from various points in the central dogma of molecular biology, which has been co-opted for genetic code expansion. The successful incorporation of p-Br-Phe hinges on the harmonious interplay of an orthogonal translation system (OTS) — typically an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA — with the host cell's translational machinery. Any inefficiency in this intricate process can lead to truncated protein products or low yields of the desired p-Br-Phe-containing protein.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low p-Br-Phe incorporation efficiency?
A1: The primary reasons can be categorized as follows:
-
Suboptimal Orthogonal Translation System (OTS) Performance: The engineered aaRS may have poor catalytic efficiency for p-Br-Phe, or the suppressor tRNA may be expressed at low levels or be inefficiently charged.
-
Competition with Endogenous Components: The suppressor tRNA can be mischarged by endogenous aaRSs with natural amino acids, or the amber (TAG) codon can be recognized by Release Factor 1 (RF1), leading to premature termination of translation.
-
p-Br-Phe Availability and Toxicity: The intracellular concentration of p-Br-Phe may be insufficient due to poor cell permeability. Additionally, high concentrations of p-Br-Phe can sometimes be toxic to the host cells, impairing their ability to express proteins.[1][2]
-
Expression System and Conditions: The choice of expression host, plasmid copy number, promoter strength, and induction conditions can all significantly impact the efficiency of ncAA incorporation.[3]
Q2: How can I be sure that the p-Br-Phe I am using is of sufficient quality?
A2: The purity of your p-Br-Phe is critical. Contaminants, including other amino acids, can compete for binding to the aaRS, reducing the incorporation of the desired ncAA. A recent study highlighted that even a minor contamination of 4-iodo-L-phenylalanine with this compound led to significant misincorporation of the latter.[4]
Recommendation: Always source high-purity p-Br-Phe (≥98%) from a reputable supplier.[5] If you suspect contamination, consider analytical methods like HPLC to assess purity.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing low yields of your p-Br-Phe-containing protein, follow this systematic troubleshooting guide.
Step 1: Verify the Integrity of Your Orthogonal Translation System (OTS)
The OTS is the cornerstone of ncAA incorporation. Its efficiency is paramount.
Question: How can I assess the performance of my specific aaRS/tRNA pair for p-Br-Phe?
Answer: The efficiency of your OTS can be evaluated both in vitro and in vivo.
This assay directly measures the ability of your engineered aaRS to charge the suppressor tRNA with p-Br-Phe.
Objective: To quantify the aminoacylation efficiency of the suppressor tRNA with p-Br-Phe by the engineered aaRS.
Methodology:
-
Preparation of Components:
-
Purify the engineered aaRS.
-
Synthesize or purchase the suppressor tRNA.
-
Prepare a stock solution of high-purity p-Br-Phe.
-
Obtain radiolabeled ATP ([γ-³²P]ATP).
-
-
Reaction Setup:
-
Combine the purified aaRS, suppressor tRNA, p-Br-Phe, and [γ-³²P]ATP in a suitable reaction buffer.
-
Incubate the reaction at the optimal temperature for the aaRS (typically 37°C).
-
-
Quenching and Analysis:
-
At various time points, quench aliquots of the reaction with a solution containing nuclease P1.
-
Nuclease P1 will digest the tRNA, releasing the aminoacyl-AMP.
-
Separate the reaction products using thin-layer chromatography (TLC).
-
-
Quantification:
-
Visualize the radiolabeled spots corresponding to charged tRNA (aminoacyl-[³²P]AMP) and unreacted [γ-³²P]ATP using a phosphorimager.
-
Quantify the spot intensities to determine the percentage of charged tRNA over time.[6]
-
Interpretation of Results:
| Observation | Potential Cause | Recommended Action |
| Low to no tRNA charging | Inactive aaRS or incorrect reaction conditions. | Verify aaRS activity with a positive control (if available). Optimize reaction buffer, pH, and temperature. |
| Slow rate of tRNA charging | Poor catalytic efficiency of the aaRS for p-Br-Phe. | Consider further engineering of the aaRS active site to improve substrate binding and catalysis.[7][8] |
Step 2: Optimize p-Br-Phe Concentration and Assess Toxicity
The availability of p-Br-Phe inside the cell is a critical factor.
Question: What is the optimal concentration of p-Br-Phe to add to my culture medium, and how do I check for toxicity?
Answer: The optimal concentration of p-Br-Phe is a balance between ensuring sufficient intracellular levels for incorporation and avoiding toxicity.
Objective: To determine the optimal concentration of p-Br-Phe that maximizes protein yield without causing significant cell toxicity.
Methodology:
-
Culture Setup:
-
Inoculate a series of small-scale cultures of your expression host.
-
Supplement the growth medium with a range of p-Br-Phe concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM). Include a no-p-Br-Phe control.
-
-
Growth Monitoring:
-
Monitor the optical density (OD₆₀₀) of the cultures over time to assess cell growth.
-
-
Protein Expression and Analysis:
-
Induce protein expression at the appropriate cell density.
-
After the expression period, harvest the cells.
-
Analyze the expression of your target protein by SDS-PAGE and Western blot.
-
-
Data Analysis:
-
Plot cell growth (OD₆₀₀) versus p-Br-Phe concentration to identify any growth inhibition.
-
Quantify the yield of your target protein at each p-Br-Phe concentration.
-
Interpretation of Results:
| Observation | Potential Cause | Recommended Action |
| Decreased cell growth at higher p-Br-Phe concentrations | p-Br-Phe is toxic to the host cells. | Use the highest concentration of p-Br-Phe that does not significantly inhibit cell growth. |
| Protein yield plateaus or decreases at higher p-Br-Phe concentrations | Saturation of the aaRS or cellular uptake machinery, or toxicity. | The optimal p-Br-Phe concentration is at the beginning of the plateau. |
Diagram: Troubleshooting Workflow for Low p-Br-Phe Incorporation
Caption: A systematic workflow for troubleshooting low p-Br-Phe incorporation.
Step 3: Optimize the Expression System and Conditions
The cellular environment plays a crucial role in the efficiency of ncAA incorporation.
Question: Which expression host and conditions are best for p-Br-Phe incorporation?
Answer: The ideal expression system minimizes competition from endogenous factors.
Recommendations:
-
Host Strain Selection:
-
RF1 Knockout Strains: Utilize an E. coli strain in which the gene for Release Factor 1 (RF1) has been deleted (e.g., C321.ΔA). RF1 recognizes the UAG (amber) stop codon, and its removal eliminates competition for termination, thereby increasing the efficiency of ncAA incorporation at this codon.[9]
-
Auxotrophic Strains: For residue-specific incorporation, using an auxotrophic host that cannot synthesize the canonical amino acid being replaced can improve incorporation efficiency.[10]
-
-
Plasmid System:
-
Single-Plasmid Systems: Consider using a single plasmid system that co-expresses the aaRS, suppressor tRNA, and the gene of interest. This can lead to more stable and consistent expression compared to dual-plasmid systems.[11]
-
-
Expression Conditions:
-
Media: Use a minimal medium to reduce the concentration of competing canonical amino acids.
-
Induction: Optimize the inducer concentration and the temperature and duration of induction. Lower temperatures (e.g., 18-25°C) can sometimes improve protein folding and solubility.[3]
-
Step 4: Definitive Verification of p-Br-Phe Incorporation
It is essential to confirm that the observed protein product indeed contains p-Br-Phe at the desired position.
Question: How can I definitively confirm the incorporation of p-Br-Phe?
Answer: Mass spectrometry is the gold standard for verifying ncAA incorporation.[12][13]
Objective: To confirm the site-specific incorporation of p-Br-Phe and quantify the incorporation efficiency.
Methodology:
-
Protein Purification: Purify the target protein to a high degree of homogeneity.
-
Proteolytic Digestion: Digest the purified protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, specifying a variable modification at the target residue corresponding to the mass difference between phenylalanine and p-Br-Phe.
-
Mass of Phenylalanine: ~147.07 Da
-
Mass of this compound: ~224.98 Da
-
-
The identification of a peptide with the expected mass shift confirms the incorporation of p-Br-Phe.
-
Quantify the relative abundance of the p-Br-Phe-containing peptide versus the wild-type peptide (if any) to determine the incorporation efficiency.[12]
-
Interpretation of Results:
| Observation | Potential Cause | Recommended Action |
| No peptide with the expected mass shift detected | Incorporation failed. | Revisit Steps 1-3 of the troubleshooting guide. |
| Both wild-type and p-Br-Phe-containing peptides are detected | Inefficient incorporation or misincorporation. | Further optimize the OTS and expression conditions. |
| Only the p-Br-Phe-containing peptide is detected | Successful and efficient incorporation. | Proceed with downstream applications. |
Concluding Remarks
The successful incorporation of this compound is an achievable goal with a systematic and informed approach to troubleshooting. By understanding the underlying principles of orthogonal translation and by methodically addressing potential bottlenecks in the workflow, you can significantly enhance the efficiency of your experiments. This guide provides a framework for diagnosing and resolving common issues, empowering you to leverage the full potential of genetic code expansion in your research.
References
- 1. Action of substituted phenylalanines on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 4. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Mechanistic studies of non-canonical amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Process optimization for the biosynthesis of non-canonical amino acids::BOKU [boku.ac.at]
- 11. Broadening the toolkit for quantitatively evaluating noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Optimizing coupling conditions for Fmoc-4-bromo-L-phenylalanine
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on optimizing the coupling conditions for Fmoc-4-bromo-L-phenylalanine. This resource is structured to address common challenges and provide robust solutions, ensuring the successful incorporation of this versatile, non-canonical amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-4-bromo-L-phenylalanine considered a "special" amino acid in solid-phase peptide synthesis (SPPS)?
A1: Fmoc-4-bromo-L-phenylalanine is valued for the unique properties the bromine atom imparts to the final peptide. This includes serving as a handle for post-synthetic modifications like cross-coupling reactions, enhancing binding affinities through halogen bonding, and acting as a heavy atom for X-ray crystallography.[1][2] However, the bulky and electron-withdrawing nature of the bromine atom at the para position of the phenyl ring introduces steric hindrance.[3] This can make its coupling to the growing peptide chain more challenging than for standard amino acids like Fmoc-L-phenylalanine, potentially leading to lower coupling efficiencies and the need for optimized protocols.[3]
Q2: What are the primary challenges encountered when coupling Fmoc-4-bromo-L-phenylalanine?
A2: The main challenge is overcoming the steric hindrance from the bromophenyl side chain.[3] This can lead to:
-
Incomplete or slow coupling reactions: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences.[4][5]
-
Aggregation: The hydrophobicity of the bromophenyl group can contribute to peptide chain aggregation on the resin, further hindering reagent access.[6]
-
Increased risk of racemization: To overcome slow coupling, more forceful conditions (e.g., extended reaction times, stronger bases) are often used, which can increase the risk of epimerization at the chiral center.[7]
Q3: Which coupling reagents are most effective for Fmoc-4-bromo-L-phenylalanine?
A3: For sterically hindered amino acids, high-performance uronium or phosphonium salt-based reagents are strongly recommended over carbodiimides like DIC.[4][8] Reagents such as HATU, HCTU, and PyBOP have demonstrated superior performance in these challenging couplings.[8] HATU is often considered a top choice due to its high reactivity and ability to minimize racemization when used with bases like DIPEA or collidine.[8]
Q4: Can I use standard coupling times for Fmoc-4-bromo-L-phenylalanine?
A4: While a standard coupling time of 1-2 hours may be sufficient in some contexts, it is advisable to monitor the reaction closely.[1][9] Due to potential steric hindrance, you may need to extend the coupling time to 4 hours or even perform a double coupling to ensure the reaction goes to completion.[3][4] A qualitative method like the Kaiser test is essential to confirm the absence of free primary amines before proceeding to the next cycle.[2][10]
Troubleshooting Guide: Overcoming Coupling Challenges
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of Fmoc-4-bromo-L-phenylalanine.
Problem 1: Low Coupling Efficiency (Positive Kaiser Test)
Symptom: After the coupling step, the resin beads turn blue upon addition of the Kaiser test reagents, indicating the presence of unreacted free primary amines.[4] Mass spectrometry of the final peptide reveals a significant deletion sequence at the intended position of 4-bromophenylalanine.[5]
Root Cause Analysis and Solutions:
-
Insufficient Reagent Reactivity: The chosen coupling reagent may not be potent enough to overcome the steric barrier. Standard carbodiimide reagents (e.g., DIC/HOBt) are often slower and less effective for hindered couplings.[9][11]
-
Suboptimal Reaction Conditions: Standard reaction times or temperatures may be insufficient.
-
Solution 1: Extend Coupling Time: Increase the reaction time from the standard 1-2 hours up to 4 hours.[4] Monitor the reaction at intermediate time points.
-
Solution 2: Perform a Double Coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-4-bromo-L-phenylalanine. This is a very effective strategy for difficult couplings.[12]
-
Solution 3: Increase Temperature: For particularly difficult sequences, increasing the coupling temperature to 50-60°C can help overcome the activation energy barrier.[4][6]
-
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the resin, physically blocking the reactive sites.[6]
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency.
Problem 2: Appearance of Side-Product Peaks in HPLC
Symptom: HPLC analysis of the crude peptide shows unexpected peaks close to the main product peak. Mass spectrometry may indicate masses corresponding to diastereomers or adducts.
Root Cause Analysis and Solutions:
-
Racemization: The use of highly reactive coupling reagents and extended reaction times can lead to the abstraction of the alpha-proton of the activated amino acid, causing epimerization.[7] This results in a diastereomeric impurity (e.g., incorporation of D-4-bromophenylalanine).
-
Solution 1: Choice of Base and Additive: Use a less hindered base like 2,4,6-collidine instead of DIPEA. When using carbodiimides, additives like OxymaPure or HOAt are superior to HOBt in suppressing racemization.[8]
-
Solution 2: Lower Temperature: Perform the coupling at 0°C to reduce the rate of racemization.[13]
-
-
N-acylurea Formation: This is a specific side reaction when using carbodiimides (like DCC or DIC) where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, terminating the chain.[7]
Data & Protocols
Table 1: Comparison of Recommended Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages |
| HATU | Aminium Salt | Very High | Low | Highly effective for hindered residues; rapid activation.[8] |
| HCTU | Aminium Salt | Very High | Low | Similar reactivity to HATU, often more cost-effective.[8] |
| PyBOP | Phosphonium Salt | High | Low | Very effective, with a lower risk of certain side reactions.[9][11] |
| DIC/OxymaPure | Carbodiimide | Moderate | Low-Moderate | Cost-effective; OxymaPure is better than HOBt at suppressing racemization.[8][9] |
Experimental Protocol: Optimized Coupling of Fmoc-4-bromo-L-phenylalanine
This protocol is designed for a 0.1 mmol scale synthesis on a solid support (e.g., Rink Amide resin).
1. Resin Preparation & Deprotection: a. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[1] b. Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. c. Drain and repeat the piperidine treatment for 15 minutes to ensure complete Fmoc removal. d. Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[8]
2. Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-4-bromo-L-phenylalanine (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF. b. Add N,N-diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the solution.[10] c. Allow the mixture to pre-activate for 1-2 minutes.[1] d. Immediately add the activated amino acid solution to the deprotected resin.
3. Reaction and Monitoring: a. Agitate the resin mixture at room temperature for 2 hours.[1][8] b. Take a small sample of resin beads and perform a Kaiser test.[10] c. If the test is positive (blue beads): The coupling is incomplete. Drain the reaction solution and repeat steps 2 and 3a (a "double coupling"). d. If the test is negative (yellow/colorless beads): The coupling is complete.
4. Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF again (3 x 1 min).[1] The resin is now ready for the next deprotection cycle.
Mechanism of Action: HATU-Mediated Coupling
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biotage.com [biotage.com]
- 13. bachem.com [bachem.com]
Technical Support Center: 4-Bromo-L-phenylalanine in Peptide Synthesis
Welcome to the technical support guide for troubleshooting side reactions when using 4-Bromo-L-phenylalanine [Phe(4-Br)] in peptide synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during solid-phase peptide synthesis (SPPS). As a non-canonical amino acid, Phe(4-Br) is invaluable for introducing unique structural and functional properties into peptides, such as enabling post-synthetic modifications via cross-coupling reactions or enhancing binding affinities through halogen bonding.[1] However, its unique reactivity also presents specific challenges. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results show a significant peak corresponding to Phenylalanine (a mass loss of ~78/80 Da) instead of my target peptide with this compound. What is causing this dehalogenation?
This is the most common side reaction observed with Phe(4-Br). The presence of a Phenylalanine (Phe) peak indicates that the C-Br bond on the phenyl ring has been reductively cleaved, a process known as hydrodehalogenation. While the C-Br bond is generally stable under standard Fmoc-SPPS conditions, certain reagents and conditions can promote this unwanted reaction.[2][3]
Probable Causes & Solutions:
-
Palladium-Catalyzed Reactions: If you are performing an on-resin Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction, the catalyst itself can sometimes promote a competing reduction pathway. This is especially true in the presence of a hydrogen source.
-
Solution: Carefully optimize your cross-coupling conditions. Ensure your reagents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Consider using palladium catalysts and ligands less prone to β-hydride elimination.
-
-
Radical Reactions: Trace metals or exposure to light can initiate radical pathways that lead to dehalogenation.[4][5]
-
Solution: Ensure high-purity solvents and reagents. Protect your reaction vessel from light, especially if using reagents that can generate radicals.
-
-
Cleavage Cocktail: While less common, certain scavengers in the final trifluoroacetic acid (TFA) cleavage cocktail, particularly those with strong reducing potential, could contribute to minor dehalogenation.
Q2: Is the this compound side chain stable to standard Fmoc deprotection with 20% piperidine in DMF?
Yes, the aryl-bromide bond of Phe(4-Br) is robust and stable under the standard basic conditions of Fmoc deprotection. The deprotection of the Fmoc group is a mild, base-catalyzed β-elimination that does not affect the C-Br bond.[6] Any concerns about piperidine reacting directly with the bromophenyl ring are generally unfounded under typical SPPS conditions (room temperature, short reaction times). Such nucleophilic aromatic substitution reactions would require much harsher conditions, such as high temperatures.[7]
If you observe issues at this stage, they are more likely related to common SPPS problems not specific to Phe(4-Br), such as:
-
Incomplete Deprotection: Leading to deletion sequences.
-
Aspartimide Formation: If your sequence contains Asp residues.[8]
Always confirm successful deprotection using a qualitative method like the Kaiser test.[9]
Q3: Can the C-Br bond be cleaved during the final TFA cleavage and side-chain deprotection step?
The C(sp²)-Br bond is stable to strong acids like TFA. Standard cleavage cocktails used to remove t-butyl-based side-chain protecting groups and cleave the peptide from the resin do not typically cause dehalogenation.[1][2] The primary concern during cleavage is the proper scavenging of carbocations generated from the protecting groups to prevent side reactions like the alkylation of other residues.[10] The stability of the Phe(4-Br) side chain during this step is one of its key advantages.
Q4: My on-resin Suzuki-Miyaura coupling on a Phe(4-Br) residue is inefficient and produces the dehalogenated peptide as a major byproduct. How can I optimize this reaction?
This is a frequent challenge. The desired C-C bond formation competes with the undesired hydrodehalogenation.[11] Success depends on carefully balancing the catalytic cycle of the Suzuki reaction against pathways that lead to reduction.
Key Optimization Strategies:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can sometimes favor the reductive pathway. Experiment with different catalyst systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) to find the optimal one for your specific peptide and boronic acid.[12]
-
Base and Solvent: The base plays a crucial role. Aqueous bases like Na₂CO₃ or K₃PO₄ are commonly used. The solvent system (e.g., DMF/water, THF/water) must be optimized to ensure solubility of all components while favoring the desired reaction.[12][13]
-
Inert Atmosphere: Oxygen can interfere with the catalytic cycle and degrade the catalyst. It is imperative to thoroughly degas all solutions and maintain a strict inert atmosphere (Argon is preferred) throughout the reaction.
-
Temperature Control: High temperatures (>80-100°C) can accelerate both the desired reaction and the formation of side products.[12] Run the reaction at the lowest temperature that provides a reasonable conversion rate. Monitor the reaction over time by LC-MS to find the optimal endpoint before side products accumulate.
Troubleshooting Guide: Dehalogenation of Phe(4-Br)
This table provides a quick reference for diagnosing and solving the hydrodehalogenation side reaction.
| Symptom | Probable Cause | Recommended Action & Rationale |
| Mass spectrum shows a peak at [M-79] or [M-81] after final cleavage and purification. | Dehalogenation during Synthesis or Cleavage. | 1. Analyze an intermediate: Cleave a small amount of resin before any post-synthetic modifications. If the dehalogenated product is present, the issue is in the main SPPS cycles. If not, the problem lies in the modification or final cleavage steps. 2. Review Reagents: Ensure high-purity, peroxide-free solvents. Protect reactions from light. |
| LC-MS of a Suzuki coupling reaction shows starting material, desired product, and a large dehalogenated peak. | Competing Reductive Pathway during Pd-Catalysis. | 1. Degas Thoroughly: Purge all solvents and the reaction vessel with Argon for at least 20-30 minutes. 2. Optimize Catalyst: Screen different Pd catalysts and ligands. Sometimes a ligandless approach with Pd(OAc)₂ can be effective. 3. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 50-60°C) for a longer duration. |
| Dehalogenation is observed even without palladium catalysis. | Radical-Mediated Reaction. | 1. Use Radical Scavengers: In non-catalytic steps, ensure proper scavengers are present if radical formation is possible. 2. Protect from Light: Wrap the reaction vessel in aluminum foil. |
Experimental Protocols
Protocol 1: LC-MS Analysis for Detecting and Quantifying Dehalogenation
This protocol is essential for troubleshooting when dehalogenation is suspected. It allows you to pinpoint the step where the side reaction occurs.
Objective: To quantify the ratio of the desired this compound peptide to the dehalogenated Phenylalanine byproduct.
Materials:
-
Crude peptide sample (lyophilized)
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your crude peptide in a suitable solvent (e.g., 50% ACN/Water). Dilute this stock solution to an appropriate concentration for LC-MS analysis (typically 10-50 µM).
-
LC Method:
-
Column: Standard C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes. This must be optimized for your specific peptide's hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Mode: Positive Ion Electrospray (ESI+).
-
Scan Range: Set a wide scan range (e.g., 200-2000 m/z) to find the charge envelope of your peptide.
-
Extracted Ion Chromatogram (EIC): This is the critical step. Calculate the theoretical m/z values for the most abundant charge states of both your target peptide (containing Phe(4-Br)) and the dehalogenated version (containing Phe).
-
Example Calculation: For a peptide with a molecular weight (MW) of 1000.0 Da containing one Phe(4-Br), the dehalogenated version (with Phe) will have an MW of ~921.1 Da. For the [M+2H]²⁺ charge state, you would extract ions for m/z = 501.0 (target) and m/z = 461.5 (side product).
-
-
Data Analysis:
-
Integrate the peak areas for both species in their respective EICs.
-
Calculate the percentage of the dehalogenated side product: (Area_dehalogenated / (Area_target + Area_dehalogenated)) * 100.
-
The characteristic isotopic signature of bromine (two peaks of nearly equal intensity separated by ~2 Da) should be visible in the mass spectrum of the target peptide, confirming its identity.[2]
-
Visualizations
Troubleshooting Workflow for Dehalogenation
This diagram outlines the decision-making process when the dehalogenated side product is detected.
Caption: A workflow for diagnosing the source of dehalogenation.
Suzuki-Miyaura Reaction vs. Dehalogenation
This diagram illustrates the desired catalytic pathway versus the competing reductive side reaction.
Caption: Competing pathways in palladium-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 5z.com [5z.com]
Technical Support Center: Synthesis & Application of 4-Bromo-L-phenylalanine
Welcome to the Technical Support Center for 4-Bromo-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile, non-canonical amino acid. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to overcome common challenges, particularly the undesired side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic derivative of the essential amino acid L-phenylalanine. The introduction of a bromine atom at the para-position of the phenyl ring provides a reactive handle for various chemical modifications, making it a valuable building block in several research areas.[1][2] Its key applications include:
-
Peptide Synthesis and Drug Discovery: It is widely used in solid-phase peptide synthesis (SPPS) to create modified peptides with enhanced biological activity or stability.[3][4] The bromo-substituent can serve as a site for introducing diverse functionalities through cross-coupling reactions.[1]
-
Enzyme Inhibition Studies: Due to its structural similarity to natural amino acids, it can act as an inhibitor for enzymes like aromatic amino acid hydroxylases, which are involved in neurotransmitter biosynthesis.[2]
-
Development of Bioactive Molecules: The D-isomers of halogenated phenylalanines are used to enhance metabolic stability in peptides, making them more resistant to enzymatic degradation and improving their potential as therapeutic agents.[1][5]
Q2: I am observing a significant amount of L-phenylalanine as a byproduct in my cross-coupling reaction. What is causing this dehalogenation?
The formation of L-phenylalanine from this compound during a cross-coupling reaction is a result of a side reaction known as hydrodehalogenation .[6] This is a common issue in palladium-catalyzed reactions where the bromine atom is replaced by a hydrogen atom.[6]
The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[6][7][8] This Pd-H intermediate can then react with your starting material (this compound) in a competing pathway to the desired cross-coupling, leading to the dehalogenated byproduct.[6]
dot graph "Dehalogenation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Ar-Br" [label="this compound"]; "Pd(0)" [label="Pd(0) Catalyst"]; "OxAdd" [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd-Br" [label="Ar-Pd(II)-Br Intermediate"]; "Coupling_Partner" [label="Coupling Partner\n(e.g., Boronic Acid)"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd-R" [label="Ar-Pd(II)-R Intermediate"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-R" [label="Desired Product", style=filled, fillcolor="#34A853"];
"H-Donor" [label="Hydride Source\n(Base, H₂O, Solvent)", shape=box, style=rounded, color="#EA4335", fillcolor="#EA4335"]; "Pd-H_Formation" [label="Pd-H Formation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd-H" [label="Pd-H Species"]; "Reductive_Elimination_Dehalogenation" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-H" [label="Dehalogenated Byproduct\n(L-phenylalanine)", style=filled, fillcolor="#EA4335"];
"Ar-Br" -> "OxAdd"; "Pd(0)" -> "OxAdd"; "OxAdd" -> "Ar-Pd-Br"; "Ar-Pd-Br" -> "Transmetalation"; "Coupling_Partner" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd-R"; "Ar-Pd-R" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)" [label="Regenerates\nCatalyst"];
"H-Donor" -> "Pd-H_Formation"; "Ar-Pd-Br" -> "Pd-H_Formation"; "Pd-H_Formation" -> "Pd-H"; "Pd-H" -> "Reductive_Elimination_Dehalogenation"; "Ar-Pd-Br" -> "Reductive_Elimination_Dehalogenation"; "Reductive_Elimination_Dehalogenation" -> "Ar-H"; "Reductive_Elimination_Dehalogenation" -> "Pd(0)" [label="Regenerates\nCatalyst"]; } Competing pathways of cross-coupling and dehalogenation.
Troubleshooting Guide: Preventing Dehalogenation
This section provides a systematic approach to troubleshoot and minimize dehalogenation of this compound in your cross-coupling reactions.
Issue: Significant Formation of L-phenylalanine Byproduct
The key to preventing dehalogenation is to disfavor the formation and reaction of the Pd-H species. This can be achieved by carefully selecting and optimizing your reaction parameters.
Root Causes & Actionable Solutions
| Parameter | Potential Cause of Dehalogenation | Recommended Action & Rationale |
| Catalyst/Ligand System | Less bulky, electron-poor ligands (e.g., PPh₃) can lead to slower reductive elimination of the desired product, allowing more time for the dehalogenation pathway to occur.[7] | Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[7] These ligands accelerate the desired reductive elimination step and can sterically hinder the approach of the hydride source.[7] |
| Base | Strong bases (e.g., alkoxides) and amine bases can themselves act as hydride sources or promote the formation of Pd-H species.[6][7] | Use weaker inorganic bases. Screen bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6][7] These are less likely to act as hydride donors. |
| Solvent | Polar aprotic solvents like DMF and dioxane, as well as protic solvents like alcohols, can promote dehalogenation by acting as hydride sources.[6][7][9] | Switch to non-polar aprotic solvents. Toluene is often a good choice as it is less likely to be a hydride donor.[7][9] Anhydrous THF can also be effective.[10] |
| Temperature | High reaction temperatures can increase the rate of dehalogenation, sometimes more significantly than the desired coupling reaction.[6] | Lower the reaction temperature. The activation energy for hydrodehalogenation can be higher than that of the productive coupling.[7] Running the reaction at the lowest effective temperature (e.g., 60-80°C) can significantly improve the product-to-byproduct ratio, even if it requires a longer reaction time.[6] |
| Water Content | Trace amounts of water can serve as a proton and subsequent hydride source, contributing to dehalogenation.[7][11] | Ensure anhydrous conditions. Use freshly dried and degassed solvents. While some Suzuki reactions benefit from a small amount of water, excessive amounts should be avoided if dehalogenation is an issue.[10][11] |
| Protecting Group | The free amino and carboxylic acid groups on phenylalanine can potentially coordinate to the palladium center, influencing its reactivity. For N-H containing heterocycles, deprotonation by the base can increase electron density and affect the reaction.[8][12] | Use a protected form of this compound. Fmoc-4-bromo-L-phenylalanine is commonly used for peptide synthesis and is compatible with many cross-coupling conditions.[10] N-Boc protection is another viable strategy.[13] This prevents potential interference from the amino group. |
dot graph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Dehalogenation Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="1. Change Ligand\n(Bulky, Electron-Rich, e.g., XPhos)"]; Step2 [label="2. Adjust Base\n(Weaker, Inorganic, e.g., K₃PO₄)"]; Step3 [label="3. Change Solvent\n(Non-polar, Aprotic, e.g., Toluene)"]; Step4 [label="4. Lower Temperature\n(e.g., to 60-80°C)"]; Step5 [label="5. Ensure Anhydrous Conditions"]; End [label="Dehalogenation Minimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; } A stepwise workflow for troubleshooting dehalogenation.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed for the coupling of Fmoc-4-bromo-L-phenylalanine with an arylboronic acid, incorporating best practices to suppress hydrodehalogenation.[7][10]
Materials:
-
Fmoc-4-bromo-L-phenylalanine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Fmoc-4-bromo-L-phenylalanine, the arylboronic acid, and anhydrous K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and XPhos ligand and add them to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Further degas the reaction mixture by bubbling argon through the suspension for 15-20 minutes.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1N HCl (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Dehalogenation by GC-MS
This protocol provides a general method to quantify the ratio of your desired product to the dehalogenated byproduct, L-phenylalanine.[6]
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Filter the sample through a syringe filter to remove any particulate matter.
-
Derivatization (if necessary): To improve the volatility of the amino acid products for GC analysis, derivatization is often required. A common method is esterification (e.g., with acidic methanol) followed by acylation (e.g., with trifluoroacetic anhydride).
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Method: Use a suitable temperature gradient program to ensure the separation of the starting material, the coupled product, and the dehalogenated byproduct.
-
Detection: Monitor the total ion chromatogram (TIC). Identify the peaks corresponding to each compound by their retention times and mass spectra.
-
Quantification: The relative ratio of the desired product to the dehalogenated byproduct can be estimated by comparing their integrated peak areas in the chromatogram.[6]
By implementing these troubleshooting strategies and optimized protocols, researchers can significantly mitigate the issue of dehalogenation, leading to higher yields of the desired modified phenylalanine derivatives and more efficient synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
Technical Support Center: Purifying 4-Bromo-L-phenylalanine-Containing Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-L-phenylalanine (4-Br-Phe) containing proteins. The site-specific incorporation of this non-canonical amino acid is a powerful tool for protein engineering and drug discovery, offering unique chemical handles and structural properties.[1][2] However, the unique physicochemical characteristics of 4-Br-Phe can introduce significant challenges during protein purification.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and successfully purify your target protein.
I. Troubleshooting Guides
Issue 1: Low Protein Yield or No Expression
A common initial hurdle is obtaining sufficient quantities of your 4-Br-Phe containing protein. This can stem from issues with the orthogonal translation system or cellular stress.
Q: I'm not seeing any expression of my 4-Br-Phe protein, or the yield is extremely low. What should I do?
A: Low or no expression is often multifactorial. Here's a systematic approach to troubleshoot this issue:
1. Verify the Integrity of Your Expression System:
-
Plasmids: Confirm the sequences of your target protein plasmid (containing the amber stop codon) and the plasmid carrying the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.
-
Co-transformation: Ensure successful co-transformation of both plasmids into your E. coli expression strain. Use appropriate antibiotic selection to maintain both plasmids.
2. Optimize Expression Conditions:
-
4-Br-Phe Concentration: The concentration of 4-Br-Phe in the growth media is critical. Too low, and the tRNA will be uncharged, leading to truncated protein. Too high, and it could be toxic to the cells. Start with a concentration of 0.5 g/L and titrate up or down.
-
Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can reduce the transcription rate, which can improve the solubility and activity of recombinant proteins.[3]
-
Expression Temperature: Lowering the post-induction temperature (e.g., to 20°C) can slow down protein synthesis, which may aid in proper folding and reduce proteolysis.[4]
-
Media Composition: Experiment with different growth media to find the optimal conditions for your specific protein.
3. Address Potential Miscoding and Truncation:
-
Fidelity of the aaRS: The engineered aaRS should have high specificity for 4-Br-Phe over natural amino acids.[5] If you suspect mis-incorporation of natural amino acids like tryptophan or lysine, you may need to use a more specific aaRS variant.[5]
-
Amber Codon Suppression: The efficiency of amber codon suppression by the orthogonal tRNA is crucial. Ensure you are using a system with a well-characterized and efficient tRNA.
Experimental Workflow: Optimizing Expression of 4-Br-Phe Proteins
Caption: Workflow for optimizing the expression of 4-Br-Phe containing proteins.
Issue 2: Protein Aggregation and Inclusion Body Formation
The incorporation of the bulky and hydrophobic 4-Br-Phe can disrupt protein folding, leading to aggregation and the formation of insoluble inclusion bodies.[6][7]
Q: My 4-Br-Phe protein is expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?
A: Improving the solubility of your 4-Br-Phe protein may require a multi-pronged approach targeting both the expression and purification steps.
1. Modify Expression Conditions to Promote Soluble Expression:
-
Lower Temperature: As mentioned, reducing the expression temperature can significantly improve soluble protein expression.[4]
-
Solubility-Enhancing Fusion Tags: Fusing your protein with a highly soluble partner (e.g., GST, MBP, SUMO) can improve its solubility.[3][8] These tags can often be cleaved off after purification.
-
Chaperone Co-expression: Co-expressing molecular chaperones can assist in the proper folding of your target protein.
2. Optimize Lysis and Extraction Buffers:
-
Additives: Including additives in your lysis buffer can help maintain protein solubility.[9] Consider the following:
-
Glycerol (10-20%): Acts as a cryoprotectant and can stabilize proteins.[4][9]
-
Non-ionic Detergents (e.g., Triton X-100, NP-40): Can help solubilize proteins with hydrophobic patches.[4]
-
Arginine and Glutamate: These amino acids can suppress protein aggregation.[9]
-
Reducing Agents (e.g., DTT, BME): Important if your protein has cysteine residues to prevent disulfide bond-mediated aggregation.[9]
-
3. Solubilization and Refolding from Inclusion Bodies:
If optimizing expression for soluble protein fails, you may need to purify from inclusion bodies. This involves solubilizing the aggregated protein with strong denaturants and then refolding it.
-
Solubilization: Use buffers containing high concentrations of denaturants like 8 M urea or 6 M guanidine hydrochloride.[10]
-
Refolding: This is a critical and often challenging step. Common methods include:
-
Dialysis: Gradually remove the denaturant by dialyzing against a series of buffers with decreasing denaturant concentrations.
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.
-
Data Table: Common Buffer Additives for Improving Protein Solubility
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure, cryoprotectant.[4][9] |
| L-Arginine/L-Glutamate | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic regions.[9] |
| NaCl | 150-500 mM | Can prevent non-specific ionic interactions.[3][4] |
| Non-ionic Detergents | 0.1-1% (v/v) | Reduce hydrophobic interactions that can lead to aggregation.[4] |
| Reducing Agents (DTT, BME) | 1-10 mM | Prevent the formation of incorrect disulfide bonds.[9] |
Issue 3: Challenges During Chromatographic Purification
Even if your 4-Br-Phe protein is soluble, you may encounter problems during chromatography, such as poor binding, protein precipitation on the column, or co-elution with contaminants.
Q: My protein is soluble, but it either doesn't bind to the affinity column or it precipitates during purification. What's going wrong?
A: The altered surface properties of your 4-Br-Phe protein can affect its interaction with chromatography resins.
1. Poor Binding to Affinity Resins (e.g., Ni-NTA for His-tagged proteins):
-
Tag Accessibility: The 4-Br-Phe residue, especially if located near the N- or C-terminus, might sterically hinder the affinity tag from binding to the resin. Consider moving the tag to the other end of the protein.[11]
-
Buffer Composition: Ensure your lysis and binding buffers are at the optimal pH and ionic strength for your affinity tag.[11][12] For His-tags, a pH of 7.5-8.0 is typical.
2. Protein Precipitation on the Column:
-
High Local Concentration: As the protein binds to the column, its local concentration increases, which can promote aggregation.[9]
-
Buffer Incompatibility: The binding or wash buffers may not be optimal for your protein's stability.
-
Troubleshooting Steps:
3. Co-elution of Contaminants:
-
Non-specific Binding: Host cell proteins can non-specifically bind to the chromatography resin.
-
Improving Purity:
-
Increase the stringency of your wash steps. For His-tagged proteins, this can be done by increasing the imidazole concentration in the wash buffer.[12]
-
Add a polishing step. After the initial affinity chromatography, further purification using ion-exchange or size-exclusion chromatography is often necessary to achieve high purity.[3][8]
-
Experimental Workflow: Troubleshooting Chromatographic Purification
Caption: A logical workflow for troubleshooting common chromatography issues.
II. Frequently Asked Questions (FAQs)
Q1: How can I be certain that 4-Br-Phe has been incorporated into my protein?
A1: Visualizing a band on an SDS-PAGE gel is not sufficient proof of incorporation. You need to use more sophisticated analytical techniques:
-
Mass Spectrometry (MS): This is the gold standard for confirming the incorporation of non-canonical amino acids.[14] By analyzing the mass of the intact protein or proteolytic peptides, you can detect the mass shift corresponding to the replacement of a natural amino acid with 4-Br-Phe.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins, 2D ¹H-¹⁵N HSQC NMR can be a powerful tool. The incorporation of 4-Br-Phe will cause a distinct change in the local chemical environment, leading to predictable chemical shift perturbations.[1]
Q2: Will the 4-Br-Phe affect the biological activity of my protein?
A2: It's highly likely. The introduction of a bromine atom alters the electronic and steric properties of the phenylalanine side chain.[6] This can lead to:
-
Altered Binding Affinity: The increased hydrophobicity and steric bulk can either enhance or decrease the binding of your protein to its partners, depending on the specific interactions in the binding pocket.[6]
-
Changes in Enzyme Activity: If the 4-Br-Phe is near the active site of an enzyme, it can affect substrate binding and catalysis.[6][15] It is crucial to empirically validate the activity of your purified 4-Br-Phe containing protein and compare it to the wild-type protein.
Q3: What are the best storage conditions for my purified 4-Br-Phe protein?
A3: Due to the potential for increased aggregation propensity, storage conditions are critical.
-
Low Temperatures: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[9]
-
Cryoprotectants: Always include a cryoprotectant like 20-50% glycerol in your final storage buffer to prevent aggregation during freeze-thaw cycles.[9]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your purified protein into single-use volumes.
-
Optimal Buffer: Store the protein in a buffer that you have determined to be optimal for its stability (in terms of pH, salt concentration, and additives).
Q4: Can the bromine atom react with other components in my buffers?
A4: The C-Br bond in 4-Br-Phe is generally stable under standard biochemical conditions. However, you should be mindful of any downstream applications that involve harsh chemical treatments or exposure to strong reducing agents, as these could potentially compromise the integrity of the bromo-substituent.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges of Peptides Containing 4-Bromo-L-phenylalanine
The incorporation of 4-bromo-L-phenylalanine [Phe(4-Br)] into peptide sequences is a powerful strategy for modulating biological activity and enabling advanced applications such as photo-crosslinking.[1][2] However, the introduction of this bulky, hydrophobic, non-canonical amino acid often presents significant challenges in peptide solubility. This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome these solubility issues.
Understanding the Core Challenge: The Physicochemical Impact of this compound
The primary reason for poor solubility in Phe(4-Br)-containing peptides is the significant increase in hydrophobicity.[3] The bromine atom at the para position of the phenyl ring is larger and more hydrophobic than the hydrogen atom it replaces in native phenylalanine. This modification can lead to:
-
Increased Aggregation: Hydrophobic regions of peptides tend to interact with each other to minimize contact with aqueous environments, leading to the formation of aggregates.[4] The presence of Phe(4-Br) can exacerbate this, often resulting in the formation of insoluble β-sheet structures.
-
Reduced Interaction with Aqueous Solvents: The increased non-polar character of the peptide makes it less favorable for it to interact with polar water molecules, leading to poor dissolution.[5]
The following diagram illustrates the key factors contributing to the insolubility of peptides containing this compound.
Caption: The impact of this compound on peptide solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound not dissolving in standard aqueous buffers like PBS or Tris?
A1: Peptides with a high content of hydrophobic residues, such as this compound, often have limited solubility in aqueous solutions.[6] The hydrophobic nature of Phe(4-Br) promotes self-aggregation to minimize its exposure to water, leading to precipitation.[4]
Q2: What is the first solvent I should try for my Phe(4-Br)-containing peptide?
A2: For a highly hydrophobic peptide, it is recommended to start with a small amount of a strong organic solvent.[7] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.[8][9] If your peptide contains cysteine (Cys) or methionine (Met), which can be oxidized by DMSO, dimethylformamide (DMF) is a suitable alternative.[7][10]
Q3: Can I use sonication to help dissolve my peptide?
A3: Yes, sonication is a useful technique to break up aggregates and improve dissolution.[8][11] It is recommended to use brief pulses of sonication (e.g., 3 sessions of 10 seconds) and to keep the sample on ice in between to prevent excessive heating, which could degrade the peptide.[9]
Q4: How does pH affect the solubility of my peptide?
A4: The pH of the solution is a critical factor.[12] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[5] Adjusting the pH to be at least two units away from the pI can increase the net charge of the peptide, enhancing its interaction with water and improving solubility.[13]
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to resolving persistent solubility issues.
Scenario 1: My peptide formed a gel-like substance or an oily droplet in the vial.
-
Question: I tried to dissolve my peptide in water, but it formed a gel or an oily substance. What should I do?
-
Answer: This can happen due to residual organic solvents from the purification process, such as acetonitrile or diethyl ether.[14] The recommended course of action is to freeze the sample and lyophilize it again to remove these residual solvents.[9][14] After re-lyophilization, attempt to dissolve the peptide following the systematic workflow outlined in the experimental protocols section.
Scenario 2: The peptide dissolves in 100% DMSO but precipitates when I dilute it with my aqueous buffer.
-
Question: My peptide is soluble in pure DMSO, but it crashes out of solution upon dilution. How can I prevent this?
-
Answer: This is a common issue when diluting a hydrophobic peptide from a strong organic solvent into an aqueous buffer. The key is to add the peptide-DMSO stock solution to the aqueous buffer very slowly, drop-wise, while vigorously vortexing or stirring the buffer.[7][15] This prevents localized high concentrations of the peptide that can lead to immediate precipitation. If precipitation still occurs, you may have exceeded the solubility limit of your peptide in the final buffer composition. Try diluting to a lower final peptide concentration.
Scenario 3: I have tried DMSO and adjusting the pH, but my peptide is still insoluble.
-
Question: I've used DMSO and tried acidic and basic buffers with no success. What are my other options?
-
Answer: For extremely "difficult" or aggregation-prone peptides, you may need to employ stronger solubilizing agents, known as chaotropic agents.[9][10] These agents disrupt the hydrogen-bonding network of water and interfere with hydrophobic interactions, leading to the denaturation of aggregates.
-
6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea: These are powerful denaturants that can be effective in solubilizing highly aggregated peptides.[7][10] However, they will also denature proteins in your assay, so their use is limited to applications where this is not a concern, or they can be removed by subsequent purification steps like dialysis.
-
Formic Acid or Acetic Acid: For some peptides, initial dissolution in a small amount of concentrated formic or acetic acid can be effective, followed by dilution.[16]
-
The following workflow diagram provides a systematic approach to troubleshooting peptide solubility.
Caption: A systematic workflow for dissolving difficult peptides.
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a method for systematically testing the solubility of your Phe(4-Br)-containing peptide to identify the optimal solvent.
Materials:
-
Lyophilized peptide containing this compound
-
Sterile, deionized water
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[17] Centrifuge the vial briefly to ensure all the powder is at the bottom.[9]
-
Initial Test in Water: Weigh out a small, known amount of peptide (e.g., 1 mg) into a sterile microcentrifuge tube. Add a small volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly for 1-2 minutes.[6]
-
Observation: Check for solubility. A fully dissolved peptide solution should be completely clear with no visible particulates.[18] If it is soluble, you can proceed to dilute it with your desired buffer.
-
pH Adjustment (if insoluble in water):
-
For Basic Peptides (Net Positive Charge): If the peptide is not soluble in water, add the 10% acetic acid solution drop-wise while vortexing.[10]
-
For Acidic Peptides (Net Negative Charge): If the peptide is not soluble in water, add the 0.1 M ammonium bicarbonate solution drop-wise while vortexing.[15]
-
-
Organic Solvent (if insoluble after pH adjustment):
-
If the peptide remains insoluble, take a fresh, dry aliquot of the peptide.
-
Add a minimal volume of DMSO (or DMF if the sequence contains Cys or Met) to completely dissolve the peptide.[7][10] Start with a small volume (e.g., 20-30 µL for 1 mg of peptide).
-
Gently vortex and, if necessary, sonicate briefly in a water bath to aid dissolution.[8]
-
-
Dilution into Aqueous Buffer: Once the peptide is fully dissolved in the organic solvent, slowly add this stock solution drop-wise into your final aqueous buffer while continuously vortexing.[7]
-
Final Check: After dilution, inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Always centrifuge your final peptide solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any micro-aggregates before use in sensitive assays.[8][11]
Data Presentation
The choice of solvent can significantly impact the solubility of a peptide. The following table provides a summary of common solvents and their suitability for peptides containing this compound.
| Solvent System | Suitability for Phe(4-Br) Peptides | Advantages | Disadvantages & Considerations |
| Water/Aqueous Buffers | Low | Biologically compatible | Ineffective for highly hydrophobic peptides.[5] |
| Acidic Buffers (e.g., 10% Acetic Acid) | Moderate | Can protonate basic residues, increasing charge and solubility.[10] | May not be suitable for all assays; can cause hydrolysis over time.[4] |
| Basic Buffers (e.g., 0.1M NH₄HCO₃) | Moderate | Can deprotonate acidic residues, increasing charge and solubility.[15] | Avoid with Cys-containing peptides due to disulfide bond formation.[10] |
| DMSO | High | Excellent solubilizing power for hydrophobic peptides.[8] | Can oxidize Cys and Met residues; may be toxic to cells at >1% v/v.[7][8] |
| DMF | High | Good alternative to DMSO for peptides with Cys or Met.[10] | More toxic than DMSO; must be removed for most biological applications.[19] |
| Acetonitrile, Methanol, Isopropanol | Moderate | Less aggressive than DMSO/DMF; can be useful for moderately hydrophobic peptides.[10] | Lower solubilizing power than DMSO/DMF. |
| 6M GdnHCl / 8M Urea | Very High | Highly effective for aggregated peptides.[10] | Denatures proteins; will interfere with most biological assays.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Peptide Synthesis Knowledge Base [peptide2.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips & Tricks – American Peptide Society [americanpeptidesociety.org]
- 15. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 16. genscript.com [genscript.com]
- 17. benchchem.com [benchchem.com]
- 18. biosynth.com [biosynth.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting the Suzuki Coupling of 4-Bromo-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-L-phenylalanine. As a bifunctional molecule with both a nucleophilic amino group and an acidic carboxyl group, this substrate presents unique challenges. This document offers a structured, question-and-answer-based approach to diagnose and resolve common experimental issues, ensuring a higher success rate in the synthesis of novel biaryl amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My reaction shows low or no conversion of this compound. What are the primary causes?
Low or no conversion is a common issue and can often be traced back to catalyst inhibition or suboptimal reaction conditions. This compound's zwitterionic nature at neutral pH and the presence of two potential coordinating groups (the amine and the carboxylate) can interfere with the palladium catalyst.
Possible Causes and Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the amino group and the negative charge on the carboxylate can coordinate to the palladium center, leading to the formation of inactive catalyst species. This can prevent the catalyst from entering the catalytic cycle.
-
Solution 1: Protecting Groups: The most common strategy is to protect the amino group, typically as an Fmoc or Boc carbamate. This prevents its coordination to the palladium catalyst. The carboxylic acid can also be protected as an ester (e.g., methyl or ethyl ester) to improve solubility in organic solvents and prevent its interaction with the catalyst.[1]
-
Solution 2: Ligand Selection: If proceeding with the unprotected amino acid, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can help to stabilize the palladium catalyst and promote the desired catalytic cycle over inhibitory pathways.[2]
-
-
Poor Solubility: this compound is a zwitterion and has poor solubility in many common organic solvents used for Suzuki couplings (e.g., toluene, THF).
-
Solution: Employing a mixed aqueous solvent system is often necessary for unprotected amino acids to ensure the solubility of all components.[3] Common solvent mixtures include dioxane/water, THF/water, or DMF/water. For protected derivatives, anhydrous organic solvents are typically used.
-
-
Inappropriate Base: The choice of base is crucial. A base that is too strong can lead to side reactions, while a base that is too weak will not efficiently promote the transmetalation step.
-
Solution: For unprotected amino acids, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in aqueous media. The pH of the reaction mixture can significantly impact the reaction's efficiency.[4][5] For protected amino acids, organic bases or milder inorganic bases in organic solvents are often preferred.
-
Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or when the cross-coupling is slow.
-
Mitigation:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) to remove oxygen.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
-
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond. This is a common issue, especially with electron-deficient or heteroaromatic boronic acids.
-
Mitigation:
-
Anhydrous Conditions (for protected substrates): If using protected this compound, ensure all reagents and solvents are anhydrous.
-
Milder Base: A milder base may reduce the rate of protodeboronation.
-
Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are generally more stable towards protodeboronation.
-
-
-
Dehalogenation of this compound: The bromo-substituent is replaced by a hydrogen atom.
-
Mitigation:
-
Optimize Reaction Time: Avoid unnecessarily long reaction times.
-
Avoid Hydride Sources: Ensure that the solvent or other reagents are not a source of hydrides.
-
-
Experimental Protocols
Here are starting point protocols for the Suzuki coupling of this compound, both with and without protecting groups. Optimization will likely be necessary for your specific boronic acid.
Protocol 1: Suzuki Coupling of Fmoc-Protected this compound
This protocol is adapted from established procedures for Fmoc-protected amino acids.[6]
Materials:
-
Fmoc-4-bromo-L-phenylalanine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add Fmoc-4-bromo-L-phenylalanine, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask under a positive flow of inert gas.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of Unprotected this compound
This protocol is a starting point for a protecting-group-free approach in an aqueous medium.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
Water-soluble ligand (e.g., TPPTS, 4-10 mol%) or a ligand suitable for aqueous conditions (e.g., SPhos)
-
K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
1,4-Dioxane/Water or THF/Water (e.g., 3:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction, and if necessary, acidify to pH ~2-3 with 1 M HCl to protonate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Note that the product may have significant water solubility.
-
Purification may require reverse-phase chromatography or ion-exchange chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound Derivatives
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Fmoc-protected | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane | 80-100 |
| Boc-protected | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3) | THF/H₂O | 70-90 |
| Unprotected | PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2-3) | DMF/H₂O | 90-110 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting Suzuki coupling with this compound.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. jeolusa.com [jeolusa.com]
- 3. mdpi.com [mdpi.com]
- 4. The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Aggregation of Peptides Containing 4-Bromo-L-phenylalanine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating 4-Bromo-L-phenylalanine (Bpa). The inclusion of this non-natural amino acid is a powerful technique for photocrosslinking studies and drug design. However, its unique physicochemical properties, particularly its hydrophobicity and bulkiness, frequently lead to challenges with peptide aggregation.[1][2] This guide provides in-depth troubleshooting strategies and preventative measures to ensure the successful synthesis, purification, and handling of your Bpa-containing peptides.
Understanding the Root Cause: Why Do Bpa-Containing Peptides Aggregate?
The primary driver of aggregation in peptides containing this compound is the increased hydrophobicity imparted by the brominated phenyl ring.[1] This non-polar side chain promotes intermolecular hydrophobic interactions, causing peptide chains to associate and precipitate out of solution. This phenomenon is further exacerbated by the formation of strong intermolecular hydrogen bonds between peptide backbones, leading to the formation of stable β-sheet structures, which are characteristic of many aggregated peptides.[3]
Aggregation can manifest at various stages of your workflow:
-
During Solid-Phase Peptide Synthesis (SPPS): Peptide chains can aggregate on the resin, leading to incomplete coupling and deprotection steps, ultimately resulting in lower purity and yield.[3]
-
Post-Cleavage and in Solution: The crude peptide may be difficult to dissolve, or it may precipitate during purification or storage.[4]
The following diagram illustrates the fundamental forces driving the aggregation of Bpa-containing peptides.
Caption: Key intermolecular forces leading to the aggregation of Bpa-containing peptides.
Troubleshooting Guide: From Synthesis to Solution
This section addresses common problems encountered when working with Bpa-containing peptides and provides actionable solutions.
Issue 1: Poor Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Incomplete coupling reactions (positive Kaiser test after extended coupling times).
-
Difficult Fmoc-deprotection steps.
-
Low final yield of the target peptide after cleavage.
Probable Cause: On-resin aggregation of the growing peptide chains is preventing reagents from accessing the reactive sites.[3] Hydrophobic sequences are particularly prone to this issue.[3]
Solutions:
| Strategy | Mechanism of Action | Step-by-Step Protocol |
| Incorporate Pseudoproline Dipeptides | These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of the secondary structures that lead to aggregation.[3] | 1. Identify a Ser or Thr residue in your sequence.2. During synthesis, substitute the Fmoc-Xaa-OH and Fmoc-Ser/Thr-OH with the corresponding Fmoc-Xaa-Ser/Thr(Ψ,Ψ-MePro)-OH dipeptide.3. Couple the pseudoproline dipeptide using standard coupling protocols.4. The native peptide structure is restored during the final TFA cleavage. |
| Use Chaotropic Salts | Salts like LiCl disrupt hydrogen bonding networks, thereby reducing intermolecular association and improving the solvation of the peptide-resin.[3][4] | 1. Prepare a 0.8 M solution of LiCl in DMF.2. Before coupling, wash the resin with this solution.3. Alternatively, add the chaotropic salt to the coupling mixture. |
| Elevated Temperature Coupling | Increasing the temperature can provide the necessary energy to overcome activation barriers for coupling and disrupt stable aggregate structures.[3] | 1. Perform the coupling step at an elevated temperature (e.g., 50-60°C).2. Monitor the reaction closely to avoid potential side reactions. |
| Solvent Modification | Switching to more polar solvents or adding disruptive co-solvents can improve the swelling of the peptide-resin and disrupt aggregation.[3] | 1. Replace DMF with N-methylpyrrolidone (NMP).2. Add a small percentage of DMSO to your DMF solvent system.[3] |
Issue 2: Peptide is Insoluble After Cleavage and Lyophilization
Symptoms:
-
The lyophilized peptide powder does not dissolve in aqueous buffers (e.g., PBS).
-
The peptide precipitates out of solution upon standing.
Probable Cause: The high hydrophobicity of the Bpa residue, combined with the overall character of the peptide sequence, leads to poor aqueous solubility.[1][5]
Solutions:
| Strategy | Mechanism of Action | Step-by-Step Protocol |
| Organic Solvent Pre-dissolution | Highly hydrophobic peptides often require an initial dissolution step in a strong organic solvent before dilution with an aqueous buffer.[5][6] | 1. Attempt to dissolve a small amount of the peptide in DMSO, DMF, or acetonitrile.2. Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration.3. Caution: Ensure the final concentration of the organic solvent is compatible with your downstream application.[6] |
| pH Adjustment | The net charge of a peptide significantly influences its solubility. Adjusting the pH away from the peptide's isoelectric point (pI) increases its net charge and repulsive electrostatic forces, which can overcome aggregation.[5] | 1. If the peptide has a high number of basic residues (Lys, Arg, His), try dissolving it in a slightly acidic solution (e.g., 10% acetic acid).2. If the peptide is rich in acidic residues (Asp, Glu), attempt dissolution in a basic solution (e.g., dilute ammonium hydroxide).3. Once dissolved, dilute with your final buffer. |
| Use of Denaturants | Denaturing agents like guanidinium hydrochloride or urea can effectively solubilize peptides that are prone to aggregation.[5] | 1. Prepare a stock solution of 6 M guanidinium hydrochloride or 8 M urea.2. Dissolve the peptide in this solution.3. Note: These additives will interfere with most biological assays and may need to be removed by dialysis or buffer exchange.[5] |
| Sonication | Applying ultrasonic energy can help to break up small aggregates and facilitate the dissolution of the peptide.[5] | 1. Suspend the peptide in the desired solvent.2. Place the sample in a water bath sonicator for several minutes.3. Avoid excessive heating of the sample during sonication.[5] |
Issue 3: Poor Peak Shape and Recovery During RP-HPLC Purification
Symptoms:
-
Broad or tailing peaks on the chromatogram.
-
Low recovery of the purified peptide from the column.
-
The peptide appears to co-elute with impurities.[4]
Probable Cause: The peptide is aggregating on the HPLC column due to strong hydrophobic interactions with the stationary phase.[4]
Solutions:
| Strategy | Mechanism of Action | Step-by-Step Protocol |
| Modify Mobile Phase | Adding organic acids or using alternative organic solvents can improve peak shape by reducing strong hydrophobic interactions.[4][6] | 1. Add a small amount of formic acid (0.1%) to your mobile phases in addition to TFA.2. For very hydrophobic peptides, replace acetonitrile with n-propanol or isopropanol in the organic mobile phase.[6] |
| Change Stationary Phase | A less hydrophobic stationary phase will have weaker interactions with the Bpa-containing peptide, potentially improving peak shape and recovery.[4] | 1. If using a C18 column, switch to a C8 or C4 column. |
| Optimize HPLC Gradient | A shallower gradient around the elution time of your peptide can improve the resolution between the target peptide and closely eluting impurities.[4] | 1. Run a broad scouting gradient to determine the approximate elution time.2. Design a new gradient that is shallower in the region where your peptide elutes. |
| Orthogonal Purification | If RP-HPLC alone is insufficient, a second purification step based on a different separation principle can be highly effective.[4] | 1. Consider using ion-exchange chromatography as an initial purification step to separate the peptide based on charge.2. Follow this with RP-HPLC for a final polishing step. |
The following workflow summarizes the decision-making process for troubleshooting aggregation issues.
Caption: A troubleshooting workflow for Bpa-peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: How does the position of this compound in the peptide sequence affect aggregation?
A1: The position can have a significant impact. Placing Bpa within a cluster of other hydrophobic residues will likely increase the propensity for aggregation. Conversely, flanking the Bpa residue with charged or polar amino acids (like Lys, Arg, Asp, Glu) can help to mitigate its hydrophobic effects and improve solubility.
Q2: Will increasing the temperature always help to dissolve my aggregated peptide?
A2: Not necessarily. While moderate heating can sometimes aid dissolution, for some peptides, higher temperatures can actually accelerate aggregation, particularly if the process is driven by hydrophobic interactions which can become stronger with temperature.[7][8] It is always best to test temperature effects on a small scale first.
Q3: Are there any sequence design strategies I can use to proactively prevent aggregation?
A3: Yes. When designing your peptide, try to break up long stretches of hydrophobic amino acids. The strategic placement of charged residues or proline, which disrupts secondary structures, can be very effective.[3][5] Computational tools are also available that can predict aggregation-prone regions within a peptide sequence.
Q4: My Bpa-containing peptide is intended for a cell-based assay. Can I use DMSO to dissolve it?
A4: Yes, but with caution. DMSO is a common solvent for stock solutions. However, it is important to ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) as higher concentrations can be toxic to cells. Always run a vehicle control (medium with the same final concentration of DMSO but without the peptide) in your experiments.
Q5: How can I confirm that my peptide is aggregated?
A5: Visual inspection for turbidity or precipitate is the first indication. For a more quantitative assessment, techniques like Dynamic Light Scattering (DLS) can be used to measure the size of particles in solution. Analytical ultracentrifugation is another powerful method. A simple, indirect method is to centrifuge your sample and measure the peptide concentration in the supernatant before and after centrifugation using UV spectroscopy or HPLC. A significant decrease in concentration indicates precipitation/aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-L-phenylalanine stability in different buffer conditions
Welcome to the technical support center for 4-Bromo-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.
Introduction to this compound Stability
This compound is a crucial amino acid derivative utilized in biochemical research and pharmaceutical development.[1] Its incorporation into peptides and proteins allows for the study of their structure, function, and interactions.[1][2] However, the stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the factors affecting its stability and provide practical solutions for its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH of the buffer: Like other amino acids, this compound has ionizable amino and carboxyl groups, making its net charge and, consequently, its solubility and stability pH-dependent.[3] Extreme pH values (highly acidic or alkaline) can promote hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4] For long-term storage, it is recommended to keep solutions at low temperatures (e.g., 2-8°C or frozen).
-
Buffer Composition: The specific components of your buffer can interact with this compound. For instance, some buffer ions can bind to amino acids and influence their stability.[5][6] The presence of oxidizing agents or metal ions can also catalyze degradation reactions.[7]
Q2: What is the recommended storage condition for this compound as a solid and in solution?
A2: As a solid, this compound should be stored in a tightly sealed container in a dry, cool (0-8°C), and well-ventilated area.[1][8] It is known to be hygroscopic, so protection from moisture is crucial.[9]
For solutions, it is advisable to prepare them fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C for no more than a few days. For longer-term storage, aliquoting the solution into single-use volumes and storing it at -20°C or -80°C is the best practice to minimize freeze-thaw cycles.
Q3: Can I autoclave my buffer after adding this compound?
A3: No, it is strongly advised not to autoclave solutions containing this compound. The high temperatures and pressures of autoclaving will likely lead to significant degradation of the amino acid.[4][10] Prepare your buffer, autoclave it if necessary, and then add the this compound to the cooled, sterile buffer using aseptic techniques.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Yes, this compound is incompatible with strong oxidizing agents.[5][9] Contact with such agents can lead to the oxidation of the amino acid. It is also advisable to avoid solutions containing heavy metal ions, which can catalyze oxidative reactions.[7]
Q5: How does the bromine substitution on the phenyl ring affect its stability compared to L-phenylalanine?
A5: The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the phenyl ring and potentially make it more susceptible to certain nucleophilic reactions. However, the carbon-bromine bond is generally stable under typical physiological and biochemical experimental conditions.[11] Halogenation can also increase the hydrophobicity of the molecule, which might affect its aggregation propensity in aqueous solutions.[1][12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Precipitation or cloudiness in the buffer solution. | 1. pH is near the isoelectric point (pI): At its pI, the net charge of the amino acid is zero, leading to minimal solubility. 2. Low Temperature Storage: The solubility of the compound may decrease at lower temperatures. 3. High Concentration: The concentration of this compound may exceed its solubility limit in the chosen buffer. | 1. Adjust the pH of the buffer to be at least 1-2 units away from the pI of this compound. 2. Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, the concentration may be too high. 3. Prepare a more dilute solution or consider using a co-solvent if compatible with your experiment. |
| Loss of biological activity or inconsistent experimental results. | 1. Degradation of the compound: The this compound may have degraded due to improper storage or handling. 2. Interaction with buffer components: Certain buffer components may be interfering with the activity of the molecule. | 1. Perform a stability analysis using HPLC to check the purity of your stock solution.[13] Prepare fresh solutions for critical experiments. 2. If you suspect buffer interference, try a different buffer system. For example, if you are using a phosphate buffer, consider a Tris or HEPES buffer, and vice versa.[8] |
| Discoloration of the solution (e.g., yellowing). | 1. Oxidation: The amino acid may be undergoing oxidation, which can sometimes produce colored byproducts.[14] 2. Photodegradation: Exposure to light, especially UV light, can cause degradation.[15] | 1. De-gas your buffer before adding the amino acid to remove dissolved oxygen. Consider adding a compatible antioxidant if your experiment allows. 2. Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. |
Quantitative Data Summary
| Condition | Parameter | Expected Stability of this compound | Rationale & Key Considerations |
| pH | Acidic (pH < 4) | Moderate to Low | Potential for acid-catalyzed hydrolysis of the peptide bond if incorporated into a peptide. The free amino acid is generally more stable. |
| Neutral (pH 6-8) | High | This is the typical pH range for most biological experiments and where the zwitterionic form is stable. | |
| Alkaline (pH > 9) | Moderate to Low | Increased risk of base-catalyzed degradation and racemization. | |
| Temperature | -80°C to -20°C | High | Recommended for long-term storage of solutions to minimize degradation rates. |
| 2-8°C | Moderate | Suitable for short-term storage (a few days). | |
| Room Temperature (~25°C) | Low | Degradation can occur over hours to days. Avoid prolonged storage at this temperature. | |
| > 37°C | Very Low | Significant degradation is expected, with the rate increasing with temperature.[4] | |
| Light Exposure | Dark | High | Recommended for storage and handling. |
| Ambient Light | Moderate | Some degradation may occur over time. | |
| UV Light | Very Low | Rapid degradation is likely due to photodegradation.[15] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution with enhanced stability.
-
Buffer Selection and Preparation:
-
Choose a buffer appropriate for your experiment with a pH between 6.0 and 8.0 (e.g., 50 mM Sodium Phosphate, 50 mM Tris-HCl, or 50 mM HEPES).
-
Prepare the buffer using high-purity water (e.g., Milli-Q or equivalent).
-
If necessary, degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen and minimize oxidation.
-
-
Dissolving this compound:
-
Weigh the desired amount of this compound solid in a sterile container.
-
Add the degassed buffer to the solid and gently vortex or stir until fully dissolved. Avoid vigorous shaking, which can introduce oxygen.
-
-
Sterilization (if required):
-
Do NOT autoclave the solution.
-
If sterility is required, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
-
Storage:
-
Protect the solution from light by using an amber vial or wrapping the container in aluminum foil.
-
For immediate use, keep the solution on ice.
-
For short-term storage (up to 3 days), store at 2-8°C.
-
For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: A General Workflow for Assessing the Stability of this compound
This workflow provides a framework for conducting a forced degradation study to understand the stability of this compound under your specific experimental conditions.[16]
Caption: Workflow for a forced degradation study of this compound.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on known reactions of phenylalanine and its derivatives.
Caption: Potential degradation pathways for this compound.
References
- 1. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buffer Influence on the Amino Acid Silica Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buffer solutes as stabilizers of 35S-amino acids: a study of volatility, radiochemical purity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Degradation of Food Proteins [opus.constructor.university]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. jocpr.com [jocpr.com]
- 14. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 4-Bromo-L-phenylalanine in Cell Culture
Introduction
Welcome to the technical support guide for 4-Bromo-L-phenylalanine (4-Br-Phe), a non-canonical amino acid (ncAA) widely used for site-specific incorporation into proteins.[1][2] This powerful tool enables advanced studies in protein structure, function, and drug development.[1][3] However, like many unnatural amino acids, 4-Br-Phe can exhibit cellular toxicity, leading to reduced cell viability and compromised experimental outcomes.[4] This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you successfully manage and mitigate these toxic effects in your cell culture experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (4-Br-Phe) is an analog of the natural amino acid L-phenylalanine where a bromine atom is attached to the phenyl ring.[1] This modification is valuable for several reasons:
-
Structural Probes: The heavy bromine atom is useful in X-ray crystallography to help solve protein structures.
-
Enhanced Interactions: The bromine atom alters the electronic properties and hydrophobicity of the amino acid side chain, which can be used to probe or enhance protein-protein or protein-ligand interactions.[3]
-
Cross-Coupling Chemistry: The bromo- group serves as a chemical handle for site-specific protein modification using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]
Q2: What is the primary cause of 4-Br-Phe toxicity in cell cultures?
The primary toxicity of 4-Br-Phe and similar analogs stems from two main sources:
-
Competition and Misincorporation: 4-Br-Phe competes with natural amino acids, particularly L-phenylalanine and L-tyrosine, for uptake by amino acid transporters and for charging onto transfer RNAs (tRNAs) by aminoacyl-tRNA synthetases.[4][6] If the cell's translational machinery incorporates 4-Br-Phe at unintended sites, it can lead to widespread protein misfolding.[4]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[7][8] While initially a pro-survival response, chronic or overwhelming UPR activation leads to apoptosis (programmed cell death).[7][8]
Q3: Which cell lines are most sensitive to 4-Br-Phe?
Sensitivity is cell-line dependent. Rapidly dividing cells and those with high rates of protein synthesis, such as HEK293 and CHO cells, are commonly used for recombinant protein expression and can be susceptible to ncAA toxicity.[9][10] However, their robustness also makes them good candidates for optimization.[11][12] It is crucial to empirically determine the optimal concentration for your specific cell line.
Part 2: Troubleshooting Guide
This section addresses common problems encountered when using 4-Br-Phe, their probable causes, and actionable solutions.
Issue 1: High levels of cell death or a sharp drop in viability after adding 4-Br-Phe.
-
Probable Cause: The concentration of 4-Br-Phe is too high, leading to acute proteotoxicity and activation of apoptotic pathways via the UPR. High intracellular concentrations of phenylalanine analogs are known to inhibit protein synthesis and cell growth.[6]
-
Solution:
-
Optimize 4-Br-Phe Concentration: Perform a dose-response curve to find the maximal tolerable concentration. Start with a low concentration (e.g., 0.1 - 0.5 mM) and titrate up to the manufacturer's recommended concentration (often around 1-2 mM), monitoring cell viability at each step.
-
Supplement with L-Tyrosine: The most effective and common strategy is to supplement the culture medium with excess L-Tyrosine. 4-Br-Phe is structurally similar to L-Tyrosine and competes for the same aminoacyl-tRNA synthetase. Adding excess L-Tyrosine outcompetes 4-Br-Phe for non-specific incorporation, thereby reducing general proteotoxicity without significantly impacting the site-specific incorporation driven by your engineered orthogonal synthetase/tRNA pair. Pre-treatment with L-tyrosine has been shown to enhance the uptake of other phenylalanine analogs in some cell lines.[13]
-
Workflow: Optimizing 4-Br-Phe Concentration with L-Tyrosine Rescue
Caption: Workflow for optimizing 4-Br-Phe conditions.
Issue 2: Low yield of the target protein containing 4-Br-Phe.
-
Probable Cause 1: The concentration of 4-Br-Phe is too low or has been depleted from the medium.
-
Solution 1: Increase the initial concentration of 4-Br-Phe slightly. For long expression periods (> 48 hours), consider a media change with fresh 4-Br-Phe and L-Tyrosine.
-
Probable Cause 2: The orthogonal aminoacyl-tRNA synthetase (aaRS) is not efficiently charging the orthogonal tRNA with 4-Br-Phe.
-
Solution 2: Ensure the aaRS/tRNA pair you are using is validated for 4-Br-Phe. Some systems are more efficient than others.[14] Verify the expression of your synthetase via Western blot or qPCR.
-
Probable Cause 3: Competition from L-Tyrosine in the rescue media is too high, inhibiting the desired incorporation.
-
Solution 3: Perform a matrix titration. Test various concentrations of 4-Br-Phe against different concentrations of L-Tyrosine to find the optimal ratio that balances cell viability with incorporation efficiency.
Data Table: Example Titration Matrix for Optimizing 4-Br-Phe and L-Tyrosine
| 4-Br-Phe (mM) | L-Tyrosine (mM) | Cell Viability (%) | Relative Protein Yield (%) | Notes |
| 1.0 | 0 (Control) | 45% | 100% | High toxicity observed. |
| 1.0 | 1.0 | 75% | 90% | Partial rescue, good yield. |
| 1.0 | 2.0 | 92% | 85% | Optimal balance found. |
| 1.0 | 5.0 | 95% | 60% | Viability high, but yield reduced. |
| 2.0 | 2.0 | 60% | 110% | Toxicity still significant. |
| 2.0 | 5.0 | 88% | 95% | Good alternative high-yield condition. |
Note: Data are illustrative. Users must determine these values empirically for their specific system.
Issue 3: High background of wild-type protein expression (no 4-Br-Phe incorporation).
-
Probable Cause: "Leaky" suppression of the amber (UAG) stop codon by endogenous cellular machinery, or inefficient incorporation of 4-Br-Phe leading to translation termination.
-
Solution:
-
Improve Incorporation Efficiency: Focus on the solutions from Issue 2. A more efficient incorporation of 4-Br-Phe will better compete with termination factors at the ribosome.
-
Use a Different Blank Codon: If leaky expression persists, consider re-cloning your gene of interest to use a different non-canonical codon, such as a quadruplet codon, if your expression system allows.[14]
-
Optimize Cell Density: Transfecting or inducing cells at optimal health and density can improve overall translational fidelity.
-
Part 3: Understanding the Mechanism of Toxicity and Rescue
Effective troubleshooting is grounded in understanding the underlying cellular mechanisms. The incorporation of an unnatural amino acid can trigger ER stress and the Unfolded Protein Response (UPR).
Mechanism of 4-Br-Phe Toxicity and L-Tyrosine Rescue
Caption: Mechanism of 4-Br-Phe toxicity and L-Tyrosine rescue.
As the diagram illustrates, 4-Br-Phe is correctly utilized by the orthogonal synthetase for site-specific incorporation. However, it can also be mistakenly recognized by the endogenous Tyrosyl-tRNA synthetase, leading to its random incorporation at tyrosine codons. This misincorporation is a major source of misfolded proteins, which aggregate in the ER and trigger the UPR.[8] Excessive L-Tyrosine supplementation saturates the endogenous Tyrosyl-tRNA synthetase, minimizing the chance of it mistakenly charging 4-Br-Phe and thus preventing widespread proteotoxicity.
Part 4: Experimental Protocol
Protocol: Optimizing Cell Viability for 4-Br-Phe Incorporation in HEK293 Cells
This protocol provides a framework for determining the optimal concentrations of 4-Br-Phe and L-Tyrosine.
-
Cell Seeding:
-
Seed HEK293 cells (or your cell line of interest) in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection/induction. Use your standard growth medium (e.g., DMEM + 10% FBS).
-
-
Preparation of Media:
-
Prepare a stock solution of 100 mM 4-Br-Phe in a suitable solvent (e.g., 0.1 M HCl, then neutralize with NaOH, and filter sterilize).
-
Prepare a stock solution of 200 mM L-Tyrosine (dissolved in slightly acidic or basic solution, neutralized, and filter sterilized).
-
Prepare sets of culture media containing a matrix of concentrations. For example:
-
Set A (4-Br-Phe titration): 0, 0.5, 1.0, 2.0 mM 4-Br-Phe.
-
Set B (Rescue): 1.0 mM 4-Br-Phe + 0, 1.0, 2.0, 5.0 mM L-Tyrosine.
-
-
-
Transfection and Induction (if applicable):
-
At 70-80% confluency, transfect cells with your plasmid(s) encoding the protein of interest (with an amber codon) and the orthogonal aaRS/tRNA pair.
-
Allow 4-6 hours for transfection complexes to form.
-
-
Treatment:
-
Gently aspirate the transfection medium.
-
Wash cells once with sterile PBS.
-
Add the prepared media from Step 2 to the corresponding wells.
-
-
Incubation:
-
Incubate the cells for 24 to 48 hours under standard conditions (37°C, 5% CO₂). The optimal expression time should be determined empirically.
-
-
Analysis:
-
Viability Assessment: After incubation, collect a small aliquot of the cell suspension from each well. Use a hemocytometer with Trypan Blue or an automated cell counter to determine the percentage of viable cells. Alternatively, use a plate-based assay like MTT or PrestoBlue™.[15]
-
Protein Analysis: Harvest the remaining cells. Lyse the cells and analyze the expression of your target protein by SDS-PAGE and Western blot. To confirm incorporation, analysis by mass spectrometry is the gold standard.[2]
-
-
Interpretation:
-
Plot cell viability and relative protein expression against the different conditions.
-
Select the concentration of 4-Br-Phe and L-Tyrosine that provides the highest protein yield while maintaining cell viability above an acceptable threshold (typically >80%).
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The unfolded protein response modulates toxicity of the expanded glutamine androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress, Unfolded Protein Response, and Apoptosis in Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Choose Between CHO and HEK293 for Biologics Production [synapse.patsnap.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. Optimizing CHO Cells for Higher Productivity [sigmaaldrich.com]
- 13. Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of mammalian cell logic gates controlled by unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: NMR Analysis of Proteins with Incorporated 4-Bromo-L-phenylalanine
Welcome to the technical support guide for researchers utilizing 4-Bromo-L-phenylalanine (4-Br-Phe) in protein NMR studies. The site-specific incorporation of this unnatural amino acid (UAA) is a powerful technique for probing protein structure, dynamics, and interactions.[1][2] However, its unique properties can introduce specific challenges throughout the experimental workflow. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in both theoretical principles and practical field experience.
I. Frequently Asked Questions (FAQs)
Q1: Why use this compound for protein NMR studies?
A: this compound serves as a valuable probe for several reasons. The bromine atom is bulky and electron-withdrawing, which induces distinct and predictable chemical shift perturbations in the local environment upon incorporation.[1][3] This makes it an excellent tool for confirming site-specific incorporation and for monitoring conformational changes. While direct NMR of the bromine nuclei (⁷⁹Br and ⁸¹Br) is generally not feasible for structural studies due to their quadrupolar nature causing extremely broad signals, the effect of the bromo-substituent on the ¹H, ¹⁵N, and ¹³C nuclei of the protein provides rich, localized information.[4][5][6]
Q2: What are the main challenges I can expect when working with 4-Br-Phe?
A: The primary challenges can be categorized into three areas:
-
Expression and Incorporation: Achieving high-fidelity and high-yield incorporation of 4-Br-Phe can be difficult. This is often due to competition with endogenous phenylalanine, potential toxicity of the UAA, or mis-acylation by the host's tRNA synthetases.[7]
-
Purification: The altered properties of the brominated protein, such as increased hydrophobicity, may require adjustments to standard purification protocols to prevent aggregation or insolubility.[8]
-
NMR Spectroscopy: The presence of the bromine atom can lead to line broadening of nearby resonances due to quadrupolar relaxation effects, potentially complicating spectral analysis.[4][5]
Q3: Is it better to use a fluorinated or a brominated phenylalanine analog for NMR?
A: The choice depends on the experimental goal.
-
¹⁹F NMR (using fluorinated analogs): Offers a direct, background-free observation window. The ¹⁹F nucleus is spin-½ with high sensitivity, and its chemical shift is extremely sensitive to the local environment, making it ideal for studying conformational changes and ligand binding.[9][10][11][12][13]
-
¹H/¹⁵N/¹³C NMR (using 4-Br-Phe): Relies on observing the perturbations caused by the bromine atom on the protein's existing NMR-active nuclei. This approach is excellent for validating incorporation and assessing its structural impact using standard experiments like ¹H-¹⁵N HSQC.[1] It avoids the need for a dedicated fluorine channel on the NMR spectrometer.
For a comprehensive analysis, using both mass spectrometry to confirm mass shift and NMR to confirm structural integrity is a highly recommended dual approach.[1]
II. Troubleshooting Guides
This section provides structured guidance for common problems encountered at each stage of the workflow.
Guide 1: Expression and Incorporation of 4-Br-Phe
Problem 1.1: Low yield of the target protein after expression.
| Possible Cause | Explanation & Self-Validating Solution |
| Toxicity of 4-Br-Phe | The unnatural amino acid may be toxic to the E. coli host, leading to poor growth and reduced protein expression. Solution: Titrate the concentration of 4-Br-Phe in the growth media. Start with a lower concentration (e.g., 0.5 mM) and incrementally increase it. Monitor cell density (OD600) and protein yield (via SDS-PAGE) to find the optimal balance between incorporation and cell health.[14] |
| Inefficient Synthetase | The orthogonal aminoacyl-tRNA synthetase (aaRS) may not be efficient enough at charging the tRNA with 4-Br-Phe, leading to low incorporation and truncated protein products. Solution: Subclone the aaRS gene into a plasmid with an inducible promoter to allow for its overexpression at the time of induction.[14][15] This increases the intracellular concentration of the active synthetase, improving charging efficiency. |
| Suboptimal Induction Conditions | Standard induction conditions (e.g., high temperature, high IPTG) can exacerbate protein misfolding and toxicity issues. Solution: Optimize induction parameters. Try lowering the post-induction temperature (e.g., to 18-25°C) and reducing the inducer concentration (e.g., 0.1-0.5 mM IPTG).[16] This slows down protein synthesis, allowing more time for proper folding and incorporation. |
Problem 1.2: Low incorporation efficiency or high misincorporation of natural amino acids.
| Possible Cause | Explanation & Self-Validating Solution |
| Competition from Endogenous Phenylalanine | If the host E. coli strain can still synthesize its own phenylalanine, it will compete with 4-Br-Phe for incorporation. Solution: Use a phenylalanine auxotrophic E. coli strain (e.g., a strain with a deleted pheA gene).[17][18][19] These strains cannot produce their own Phe and are entirely dependent on the media-supplied amino acid, ensuring higher fidelity incorporation of 4-Br-Phe. |
| Mischarging by Host Synthetases | The orthogonal tRNA may be mischarged with other natural amino acids (commonly Trp or Lys) by the host's native synthetases.[7] Solution: Employ an evolved orthogonal tRNA/synthetase pair that has been specifically designed for high fidelity with 4-Br-Phe. Research has shown that specific mutations in both the tRNA and the synthetase can significantly reduce mischarging.[7] |
| Incomplete Inhibition of Aromatic Amino Acid Synthesis | If using a chemical inhibitor like glyphosate to create a "functional auxotroph," inhibition may be incomplete. Solution: Optimize the concentration and timing of glyphosate addition. Validate the inhibition by running a control expression without adding 4-Br-Phe; you should see minimal to no protein expression. |
Guide 2: Protein Purification and Handling
Problem 2.1: Protein precipitates during or after purification.
| Possible Cause | Explanation & Self-Validating Solution |
| Increased Hydrophobicity | The bromophenyl side chain is more hydrophobic than a standard phenyl side chain.[8] This can expose new hydrophobic patches on the protein surface, leading to aggregation, especially at the high concentrations required for NMR.[20] Solution: Modify your purification and final NMR buffers. Screen for additives that increase solubility, such as L-Arginine/L-Glutamate (0.1-0.5 M), low concentrations of non-ionic detergents (e.g., 0.01% Tween-20), or glycerol (5-10%). |
| Structural Perturbation | The bulky bromine atom may cause localized misfolding or destabilization of the protein structure, promoting aggregation. Solution: Perform a thermal shift assay (differential scanning fluorimetry) on both the wild-type and the 4-Br-Phe incorporated protein. A significant decrease in the melting temperature (Tm) of the brominated protein confirms destabilization. Use this information to guide buffer optimization to find conditions that restore stability. |
Guide 3: NMR Data Acquisition
Problem 3.1: Specific peaks in the ¹H-¹⁵N HSQC spectrum are broadened or missing.
| Possible Cause | Explanation & Self-Validating Solution |
| Quadrupolar Relaxation | The bromine nuclei (⁷⁹Br and ⁸¹Br) are quadrupolar (spin > ½).[4][5] Fluctuations in the electric field gradient at the bromine nucleus create a powerful relaxation mechanism. This effect can be transmitted through space and through bonds to nearby ¹H, ¹⁵N, and ¹³C nuclei, leading to faster transverse relaxation (increased R₂) and significant line broadening.[5][6][21] This effect is most pronounced for residues closest to the 4-Br-Phe incorporation site. Solution: This is an inherent property of the probe. While it cannot be eliminated, it can be informative. The localized broadening confirms the site of incorporation. To mitigate the effect on adjacent residues, consider acquiring data at a higher temperature, which can sometimes narrow lines by changing the correlation time of the molecule. |
| Intermediate Conformational Exchange | The 4-Br-Phe mutation may induce or alter conformational exchange on the microsecond-to-millisecond timescale, leading to exchange broadening (Rex).[22][23][24] Solution: Perform relaxation dispersion NMR experiments (e.g., CPMG or R₁ρ).[23] These experiments are specifically designed to characterize exchange processes. If exchange is present, you will observe a dependence of the transverse relaxation rate on the applied spin-echo pulse frequency, allowing you to quantify the kinetics and thermodynamics of the invisible conformational state. |
Problem 3.2: Overall poor signal-to-noise in NMR spectra.
| Possible Cause | Explanation & Self-Validating Solution |
| Low Protein Concentration | NMR is an insensitive technique requiring high sample concentrations, typically in the 100 µM to 1 mM range for proteins.[1][20] Solution: Concentrate the protein sample further. If aggregation limits concentration, revisit the buffer optimization steps in Guide 2. Using a cryoprobe can significantly enhance sensitivity, allowing for data acquisition on more dilute samples. |
| Sample Instability | The protein may be slowly degrading or aggregating over the course of a long NMR experiment. Solution: Before and after a long acquisition, run a quick 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum. Compare the spectra to check for changes in peak intensity, the appearance of new peaks (indicating degradation), or an increase in the baseline (indicating aggregation). If instability is observed, add protease inhibitors or re-optimize the buffer for long-term stability.[20] |
III. Key Experimental Protocols
Protocol 1: Optimized Incorporation of 4-Br-Phe using an Auxotrophic Strain
This protocol is designed to maximize the fidelity and yield of 4-Br-Phe incorporation.
-
Host and Plasmids:
-
Host: Use a phenylalanine auxotrophic E. coli strain, such as one with a pheA deletion, that is also suitable for protein expression (e.g., derived from BL21(DE3)).[17][18]
-
Plasmids: Co-transform the host with two plasmids:
-
A plasmid containing your gene of interest with an amber (TAG) stop codon at the desired incorporation site.
-
A plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for 4-Br-Phe.[14]
-
-
-
Growth and Induction:
-
Inoculate a single colony into 50 mL of non-selective media (e.g., LB) and grow overnight at 37°C.
-
The next day, pellet the starter culture and wash once with M9 minimal media salts to remove any residual Phe.
-
Inoculate 1 L of M9 minimal media supplemented with glucose, essential vitamins, antibiotics, and all canonical amino acids except for Phenylalanine.
-
Add this compound to a final concentration of 1-2 mM.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Lower the temperature to 20°C.
-
Induce protein expression with IPTG (e.g., 0.2 mM) and, if required for the synthetase plasmid, L-arabinose.
-
Express for 16-20 hours before harvesting the cells.
-
-
Verification:
-
After purification, verify incorporation and fidelity using both intact protein mass spectrometry (looking for the mass shift) and ¹H-¹⁵N HSQC NMR (looking for characteristic chemical shift perturbations).[1]
-
Protocol 2: Standard NMR Sample Preparation
-
Final Purification Step:
-
Perform the final purification step (e.g., size-exclusion chromatography) directly into your target NMR buffer. This avoids potentially stressful concentration and buffer exchange steps later.
-
-
NMR Buffer Composition:
-
A typical starting buffer is: 20-50 mM Phosphate or HEPES (pH 6.5-7.5), 50-150 mM NaCl.[25]
-
Include 5-10% D₂O for the spectrometer's field-frequency lock.
-
If the protein is prone to oxidation, add a reducing agent like 1-5 mM DTT or TCEP.
-
For long-term stability, consider adding 0.02% sodium azide and a protease inhibitor cocktail.
-
-
Concentration and Final Sample:
IV. Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Bromine NMR on a benchtop - Oxford Instruments [oxinst.com]
- 7. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 17. goldbio.com [goldbio.com]
- 18. Research - E. coli Auxotrophic Expression Strains of Toshio Iwasaki Group Homepage|Nippon Medical School|æ¥æ¬å»ç§å¤§å¦|å²©å´ ä¿é ã°ã«ã¼ã ãã¼ã ãã¼ã¸ [fesworld.jp]
- 19. addgene.org [addgene.org]
- 20. nmr-bio.com [nmr-bio.com]
- 21. researchgate.net [researchgate.net]
- 22. baldwinlab.chem.ox.ac.uk [baldwinlab.chem.ox.ac.uk]
- 23. Protein Dynamics revealed by NMR Relaxation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein Dynamics revealed by NMR Relaxation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-L-phenylalanine
Welcome to the technical support center for the synthesis of 4-Bromo-L-phenylalanine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you overcome poor yields and other experimental hurdles. Our guidance is rooted in established chemical principles to ensure the integrity and reproducibility of your work.
Troubleshooting Guide: Overcoming Poor Yields
This section is dedicated to diagnosing and resolving specific issues that can lead to unsatisfactory yields during the synthesis of this compound.
Question 1: My electrophilic bromination of L-phenylalanine is resulting in a low yield and a mixture of products. What is happening and how can I improve regioselectivity?
Answer:
Direct electrophilic bromination of unprotected L-phenylalanine is often challenging due to the strong activating and ortho-, para-directing nature of the amino group. This can lead to multiple brominations on the aromatic ring and potential side reactions.[1] The amino and carboxylic acid groups can also be susceptible to oxidation or other undesired reactions with the brominating agent.[2]
Underlying Cause: The high reactivity of the phenyl ring, activated by the amino group, makes it difficult to control the bromination to a single substitution at the desired para-position.[1] Furthermore, harsh brominating agents can lead to decomposition of the starting material.
Recommended Solutions:
-
Use of Protecting Groups: The most reliable method to ensure regioselectivity and prevent side reactions is to protect the amino and carboxyl groups of L-phenylalanine before bromination.[3][4][5] Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and conversion to a methyl or ethyl ester for the carboxylic acid. Protection reduces the activating effect of the amino group and prevents it from reacting with the brominating agent.
-
Milder Brominating Agents: Employing a milder brominating agent can also afford better control. N-Bromosuccinimide (NBS) is a common choice for such reactions.[6]
-
Reaction Conditions: Careful control of reaction temperature and stoichiometry is crucial. Running the reaction at a lower temperature can help to minimize over-bromination.
Here is a decision-making workflow for troubleshooting this issue:
Caption: Troubleshooting workflow for electrophilic bromination.
Question 2: I am attempting a Sandmeyer reaction starting from 4-amino-L-phenylalanine, but the yield of this compound is consistently low. What are the likely causes?
Answer:
The Sandmeyer reaction is a powerful method for introducing a bromo group onto an aromatic ring via a diazonium salt intermediate.[7][8] However, its success is highly dependent on the careful control of several critical parameters.
Potential Causes for Poor Yield:
-
Incomplete Diazotization: The formation of the diazonium salt from the aromatic amine is the first and most critical step. This reaction is typically carried out at low temperatures (0-5 °C) with nitrous acid (generated in situ from sodium nitrite and a strong acid). If the temperature is too high, the diazonium salt can decompose prematurely.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a variety of byproducts.
-
Suboptimal Copper(I) Catalyst: The copper(I) bromide (CuBr) catalyst is essential for the conversion of the diazonium salt to the aryl bromide.[7] The quality and solubility of the catalyst can significantly impact the reaction rate and yield.
-
Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, such as dimerization to form biphenyl derivatives.
Troubleshooting Steps:
-
Ensure Complete Diazotization:
-
Maintain a temperature of 0-5 °C throughout the addition of sodium nitrite.
-
Use a slight excess of nitrous acid to ensure all the starting amine reacts. You can test for the presence of excess nitrous acid using starch-iodide paper.
-
-
Control the Sandmeyer Reaction:
-
Add the cold diazonium salt solution slowly to the solution of copper(I) bromide.
-
Maintain the recommended temperature for the Sandmeyer reaction, which may vary depending on the specific substrate.
-
-
Catalyst Quality:
-
Use freshly prepared or high-quality copper(I) bromide.
-
The following diagram illustrates the key stages of the Sandmeyer reaction:
Caption: Key stages of the Sandmeyer reaction for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for the synthesis of this compound?
A: The choice of protecting groups is critical for a successful synthesis.[5] For the amino group, the tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its straightforward removal with acid.[3] For the carboxyl group, a simple methyl or ethyl ester is often sufficient. These can be removed by saponification at the end of the synthesis.
Q2: How can I purify the final this compound product?
A: Purification of the final product is essential to remove any unreacted starting materials, byproducts, and residual reagents. The most common methods are:
-
Recrystallization: This is often the first step in purification. The choice of solvent will depend on the protecting groups used (if any).
-
Column Chromatography: Silica gel chromatography is a powerful technique for separating the desired product from impurities. The solvent system will need to be optimized based on the polarity of your compound.
-
Ion-Exchange Chromatography: For the unprotected amino acid, ion-exchange chromatography can be a very effective purification method.
Q3: Is there a risk of racemization during the synthesis?
A: Yes, racemization is a potential concern, especially if the synthesis involves harsh basic or acidic conditions, or high temperatures. It is important to use mild reaction conditions whenever possible and to check the enantiomeric purity of the final product, for example, by chiral HPLC.[9]
Experimental Protocols
Protocol 1: Synthesis of Boc-L-phenylalanine methyl ester
This protocol details the protection of L-phenylalanine as a necessary first step for a controlled bromination.
Materials:
-
L-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Esterification:
-
Suspend L-phenylalanine in anhydrous methanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.
-
-
Boc Protection:
-
Dissolve the crude methyl ester hydrochloride in dichloromethane.
-
Cool the solution to 0 °C.
-
Add triethylamine to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate to the solution and stir at room temperature overnight.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-phenylalanine methyl ester.
-
Protocol 2: Bromination of Boc-L-phenylalanine methyl ester
Materials:
-
Boc-L-phenylalanine methyl ester
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
A radical initiator (e.g., AIBN), if required by the specific protocol being followed.
Procedure:
-
Dissolve Boc-L-phenylalanine methyl ester in anhydrous acetonitrile in a flask protected from light.
-
Add N-Bromosuccinimide to the solution.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data
The choice of synthetic route can significantly impact the overall yield. The following table provides a general comparison of expected yields for different methods.
| Synthesis Method | Key Features | Typical Yield Range |
| Direct Bromination (Unprotected) | Simple, one-step process. | Highly variable, often < 30% |
| Bromination with Protecting Groups | Multi-step, but offers high control and regioselectivity. | 60-80% (over multiple steps) |
| Sandmeyer Reaction | Useful for introducing bromine from an amino group. | 40-60% |
Note: Yields are highly dependent on specific reaction conditions and optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. guidechem.com [guidechem.com]
Best practices for handling and storing 4-Bromo-L-phenylalanine
Welcome to the technical support guide for 4-Bromo-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered during the handling, storage, and application of this essential non-canonical amino acid.
Core Characteristics and First Principles
Before addressing specific experimental issues, it is crucial to understand the fundamental properties of this compound. Its behavior in experiments is a direct result of its molecular structure, which combines the characteristics of a standard amino acid with the influences of a halogenated aromatic ring.
Key Physicochemical Data Summary
| Property | Value | Scientific Rationale & Implications |
| Molecular Formula | C₉H₁₀BrNO₂ | The formula indicates the presence of an amino group, a carboxylic acid, and a brominated phenyl ring. |
| Molecular Weight | ~244.1 g/mol [1] | Essential for accurate molar concentration calculations for stock solutions and reaction stoichiometry. |
| Appearance | Off-white to white powder/crystalline solid[1] | Significant deviation from this appearance (e.g., yellow or brown discoloration) may indicate degradation or impurity. |
| Storage Temperature | 0-8°C[2] | Refrigeration is critical to minimize degradation over time. This temperature range balances stability with the prevention of moisture condensation that can occur at sub-zero temperatures. |
| Purity (Typical) | ≥98% (HPLC)[2] | High purity is essential for applications like peptide synthesis and cell-based assays to ensure that observed effects are from the target compound. |
Frequently Asked Questions (FAQs)
This section directly answers the most common questions our application scientists receive regarding the day-to-day use of this compound.
Q1: What is the correct way to store solid this compound?
A1: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C .[2] One of the primary reasons for this is its hygroscopic nature.[3] Absorbed moisture can lead to clumping and may accelerate degradation. For long-term storage, keeping the container under an inert gas like argon or nitrogen is a best practice to displace moisture and oxygen.
Q2: My this compound powder won't dissolve in water. Is it impure?
A2: Not necessarily. This is the most common issue users face. This compound has very low solubility in neutral water.[4] This is due to the hydrophobic nature of the bromophenyl group and the zwitterionic state of the amino acid at neutral pH, which creates a stable crystal lattice that is difficult for water to break down. A researcher on ResearchGate noted difficulty dissolving it at 0.5% (5 mg/mL) in pure water, but success at a much lower 0.05% (0.5 mg/mL). For higher concentrations, a change in pH is required.
Q3: How can I prepare a concentrated aqueous stock solution?
A3: The most reliable method involves pH adjustment. As an amino acid, its solubility is lowest at its isoelectric point and increases dramatically in acidic or basic conditions.
-
Basic Dissolution: You can dissolve the compound by adding a base (e.g., 1M NaOH) dropwise to your aqueous suspension until the pH is above 10. Once dissolved, you can carefully back-titrate with an acid (e.g., 1M HCl) to your desired final pH (e.g., 7.4). This method was successfully used for the similar compound 4-borono-phenylalanine.
-
Acidic Dissolution: Alternatively, you can add acid (e.g., 1M HCl) to lower the pH to ~2 to achieve dissolution, followed by back-titration with a base.
Causality: At low pH, the carboxyl group is protonated (–COOH) and the amino group is protonated (–NH₃⁺), resulting in a net positive charge. At high pH, the carboxyl group is deprotonated (–COO⁻) and the amino group is neutral (–NH₂), resulting in a net negative charge. In both cases, the charged species is more soluble in water than the neutral zwitterion.
Q4: What personal protective equipment (PPE) is mandatory when handling the powder?
A4: this compound is classified as toxic if swallowed and causes skin and eye irritation.[3] Therefore, a comprehensive PPE setup is required.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face | Chemical safety goggles or glasses. A face shield is recommended if there is a risk of splashing. | Prevents eye irritation from airborne powder or splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use. | Prevents skin contact and irritation. |
| Body | A standard lab coat is required. | Protects against incidental skin contact. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[3] If ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is necessary. | Prevents respiratory tract irritation.[3] |
Q5: What are the signs of degradation, and what is the expected shelf life?
A5: When stored correctly at 0-8°C, the solid compound is stable for at least a year. The primary signs of degradation are a noticeable change in color from off-white to yellow or brown, and a change in texture (e.g., clumping due to moisture absorption). If degradation is suspected, it is crucial to verify the purity via HPLC or NMR before use.
Troubleshooting Guides & Experimental Protocols
This section provides actionable solutions to specific problems and detailed protocols for key procedures.
Troubleshooting Guide: Solubility Issues
If you are struggling to dissolve this compound, this decision tree can guide your actions. The underlying principle is to disrupt the stable zwitterionic crystal lattice by either altering the pH or using a more suitable solvent.
Protocol 1: Safe Weighing and Handling of Powder
Objective: To accurately weigh this compound while minimizing dust generation and exposure.
Rationale: The primary hazards of this compound are inhalation and skin/eye contact. This protocol is designed to mitigate these risks through containment and proper PPE.
Methodology:
-
Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure a chemical fume hood is operational. Decontaminate the weighing area and spatula with 70% ethanol.
-
Containment: Place an analytical balance inside the chemical fume hood. Use a weigh boat or a microcentrifuge tube for the powder.
-
Weighing: Tare the balance with the empty container. Carefully use a clean spatula to transfer the desired amount of powder. Avoid any rapid movements that could create airborne dust. If a small amount of powder adheres to the spatula, tap it gently against the inside of the container.
-
Closure: Immediately and securely close the main stock container of this compound. Do not leave it open to the atmosphere.
-
Cleanup: Wipe the spatula and any affected surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of this cleaning material as hazardous waste.
Protocol 2: Quality Control & Purity Verification Workflow
Objective: To confirm the identity and assess the purity of a this compound sample, typically via HPLC.
Rationale: Ensuring high purity is critical for the reliability and reproducibility of experimental results. Impurities can arise from the synthesis process or from degradation during storage. HPLC is a standard method for separating and quantifying components in a mixture.[2]
Protocol 3: Laboratory-Scale Waste Disposal
Objective: To safely dispose of unused this compound and contaminated materials.
Rationale: Improper disposal can lead to environmental contamination and pose risks to public health. This compound should be treated as hazardous chemical waste.
Methodology:
-
Segregation: All waste must be segregated. Designate separate, clearly labeled, and sealed containers for:
-
Solid Waste: Unused powder, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Unused solutions and solvent rinses from cleaning glassware.
-
-
Container Labeling: Label each waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent if it is a liquid waste.
-
Storage of Waste: Store the sealed waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Do not pour any waste down the drain.[5] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[3]
Advanced Topics & Field Insights
Topic 1: Preventing Dehalogenation During Synthesis
A known side reaction when using this compound in certain cross-coupling reactions (e.g., Suzuki, Heck) is dehalogenation, where the bromine atom is replaced by hydrogen. This leads to the undesired formation of L-phenylalanine.
-
Causality: This side reaction is often promoted by high temperatures, certain bases, or an excess of the palladium catalyst.
-
Mitigation Strategy: Running the reaction at the lowest effective temperature can significantly reduce the rate of dehalogenation. While this may require longer reaction times, it often improves the yield of the desired product.
Topic 2: Verifying Incorporation into Proteins
Successfully incorporating this compound into a protein at a specific site is a powerful technique, but it requires rigorous validation.
-
Mass Spectrometry (MS): This is the gold standard for confirmation. After proteolytic digestion (e.g., with trypsin), the resulting peptides are analyzed by LC-MS/MS. The peptide containing the modification will have a specific mass shift corresponding to the mass difference between phenylalanine (147.07 Da) and this compound (224.98 Da).
-
Nuclear Magnetic Resonance (NMR): For structural biologists, 2D ¹H-¹⁵N HSQC NMR spectroscopy is highly effective. The incorporation of the bulky, electron-withdrawing bromine atom causes a distinct chemical shift perturbation in the signals of the modified residue and its neighbors, providing an unambiguous "fingerprint" of successful incorporation.
References
Validation & Comparative
A Researcher's Guide to Confirming 4-Bromo-L-phenylalanine Incorporation by Mass Spectrometry
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented possibilities in protein engineering and drug development.[1][2][3][4] By introducing novel chemical functionalities, researchers can now create proteins with enhanced stability, unique spectroscopic probes, and bio-orthogonal handles for conjugation.[3][5] Among the diverse array of ncAAs, 4-Bromo-L-phenylalanine (Bpa) has emerged as a powerful tool, particularly for its utility as a photo-activatable cross-linking agent to study protein-protein interactions.[6] However, the successful incorporation of Bpa is not a given and is contingent on the fidelity of an orthogonal translation system.[1] Therefore, robust analytical methods are paramount to unequivocally confirm its presence and location within the target protein. Mass spectrometry (MS) stands as the gold standard for this verification, offering unparalleled sensitivity, accuracy, and sequence-specific information.[1]
This guide provides a comprehensive comparison of mass spectrometry-based approaches for verifying the successful incorporation of this compound. We will delve into the experimental workflow, from sample preparation to data analysis, and compare different MS platforms, supported by detailed protocols and data interpretation strategies.
The Fundamental Signature of Bromine in Mass Spectrometry
The key to detecting this compound lies in the unique physical properties of the bromine atom, which manifest in two distinct ways in a mass spectrum: a significant mass shift and a characteristic isotopic pattern.
Mass Shift: The substitution of a hydrogen atom with a bromine atom on the phenyl ring of phenylalanine results in a substantial increase in the amino acid's mass. The presence of bromine increases the monoisotopic mass of the phenylalanine residue by approximately 78.9 Da (based on the mass of ⁷⁹Br).[6] This mass shift can be readily detected in both intact protein analysis and at the peptide level after enzymatic digestion.
Isotopic Signature: Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in a characteristic isotopic pattern for any peptide or protein containing Bpa, appearing as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass-to-charge units (m/z).[7][8][9] This unique 1:1 doublet is a definitive indicator of the presence of a single bromine atom and is a powerful tool for identifying Bpa-containing species in complex mixtures.[6][7][10]
The Experimental Workflow: From Protein to Peptides
Confirming the incorporation of this compound via mass spectrometry involves a systematic workflow that begins with the expressed protein and culminates in the analysis of its constituent peptides.
Caption: A generalized workflow for confirming Bpa incorporation.
Step-by-Step Experimental Protocol
The following protocol outlines the key steps for preparing a Bpa-containing protein for mass spectrometric analysis. This protocol is a general guideline and may require optimization based on the specific protein and experimental setup.
1. Protein Denaturation, Reduction, and Alkylation:
This initial step is crucial for unfolding the protein and making it accessible to proteolytic enzymes.[11]
-
Materials:
-
Urea or Guanidine Hydrochloride (for denaturation)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (for reduction)
-
Iodoacetamide (IAA) or Iodoacetic Acid (for alkylation)
-
Ammonium bicarbonate buffer (pH ~8)
-
-
Protocol:
-
Denature the purified protein in a solution containing a strong chaotropic agent like 8M urea.[11][12]
-
Reduce the disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating for 1 hour at 37°C.[11][12][13]
-
Alkylate the resulting free sulfhydryl groups by adding iodoacetamide to a final concentration of 15-20 mM and incubating for 30-45 minutes in the dark at room temperature.[11] This step prevents the reformation of disulfide bonds.
-
2. Enzymatic Digestion:
Trypsin is the most commonly used protease in proteomics as it specifically cleaves at the C-terminal side of lysine and arginine residues, generating peptides of an ideal size for MS analysis.[12]
-
Materials:
-
Trypsin (MS-grade)
-
Ammonium bicarbonate buffer (pH ~8)
-
-
Protocol:
-
Dilute the denatured, reduced, and alkylated protein sample with ammonium bicarbonate buffer to reduce the urea concentration to below 2M, as high concentrations of urea can inhibit trypsin activity.[12]
-
Add trypsin to the protein solution at a ratio of 1:20 to 1:50 (w/w) of trypsin to protein.[13][14]
-
Incubate the digestion mixture overnight at 37°C.[12][14] For more rapid digestion, protocols at elevated temperatures for shorter durations have also been developed.[15]
-
3. Peptide Desalting and Cleanup:
Salts and other contaminants can interfere with the ionization process and suppress the signal of the peptides of interest.[16][17] Therefore, it is essential to desalt the peptide mixture before MS analysis.
-
Materials:
-
C18 ZipTips or similar reversed-phase chromatography material
-
Solvents for binding (e.g., 0.1% trifluoroacetic acid (TFA) in water) and elution (e.g., 50-80% acetonitrile in 0.1% TFA)
-
-
Protocol:
-
Acidify the peptide digest with TFA or formic acid.
-
Bind the peptides to a C18 solid-phase extraction medium.
-
Wash the bound peptides to remove salts and other hydrophilic contaminants.
-
Elute the purified peptides with a high organic solvent solution.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of a suitable solvent for MS analysis (e.g., 0.1% formic acid in water).
-
Mass Spectrometry Platforms: A Comparative Overview
The choice of mass spectrometry platform can significantly impact the depth and quality of the data obtained. The two most common techniques for proteomic analysis are Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization coupled with Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS).[18]
| Feature | MALDI-TOF MS | ESI-LC-MS/MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. Mass is determined by time-of-flight.[18][19] | Peptides are ionized directly from a liquid phase and separated by liquid chromatography before entering the mass spectrometer for fragmentation and analysis.[18] |
| Sample Throughput | High, suitable for rapid screening of multiple samples.[18] | Lower, due to the liquid chromatography step.[20] |
| Complexity Handling | Less effective for highly complex mixtures due to potential ion suppression.[18] | Excellent for complex samples due to the separation power of LC.[18] |
| Fragmentation | Can be performed (TOF/TOF), but often used for peptide mass fingerprinting (PMF).[21] | Routinely used for tandem MS (MS/MS) to obtain peptide sequence information.[22][23] |
| Sensitivity | High sensitivity for targeted analysis.[21] | Very high sensitivity, especially with nano-LC systems.[21] |
| Best For | Rapid confirmation of incorporation in purified proteins, peptide mass fingerprinting. | In-depth characterization, identification of incorporation sites in complex mixtures, and quantitative proteomics.[18] |
For the definitive confirmation of this compound incorporation, ESI-LC-MS/MS is the preferred method . The liquid chromatography step separates the complex mixture of peptides, reducing ion suppression and allowing for the detection of low-abundance species.[18] The subsequent tandem mass spectrometry provides fragmentation data that can be used to pinpoint the exact location of the Bpa residue within the peptide sequence.[22]
Data Analysis and Interpretation: Finding the Brominated Needle in the Haystack
The analysis of the mass spectrometry data is the final and most critical step in confirming Bpa incorporation. The search for Bpa-containing peptides relies on identifying the characteristic mass shift and isotopic pattern.
Caption: Expected MS1 and MS2 patterns for Bpa-containing peptides.
Data Analysis Strategy:
-
Database Search: Utilize a database search algorithm (e.g., Mascot, Sequest, or MaxQuant) to analyze the raw MS data.[2]
-
Define Variable Modification: In the search parameters, define a variable modification on phenylalanine corresponding to the mass difference between phenylalanine and this compound (+78.9 Da).
-
Inspect MS1 Spectra: Manually inspect the MS1 spectra for the presence of peptide isotopic patterns that exhibit the characteristic 1:1 M/M+2 doublet.[7]
-
Validate with MS2 Spectra: For any candidate Bpa-containing peptides identified in the MS1 scan, examine the corresponding MS2 fragmentation spectrum. Fragment ions (b- and y-ions) that retain the Bpa residue will also exhibit the 1:1 isotopic doublet, confirming the presence and location of the modification.[6][10]
Expected Mass Shifts for Phenylalanine and this compound:
| Amino Acid | Monoisotopic Mass (Da) |
| L-Phenylalanine (Phe) | 147.0684 |
| This compound (Bpa) | 225.9790 |
Note: The exact mass of Bpa may vary slightly based on the isotopic composition.
Conclusion
Mass spectrometry provides an indispensable suite of tools for the unambiguous confirmation of this compound incorporation into proteins. The characteristic mass shift and, more importantly, the unique 1:1 isotopic signature of bromine serve as definitive evidence of successful incorporation. By following a robust experimental workflow encompassing careful sample preparation and analysis using high-resolution ESI-LC-MS/MS, researchers can confidently verify the presence and precise location of this valuable non-canonical amino acid. This analytical rigor is fundamental to ensuring the integrity of downstream applications in protein engineering, structural biology, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Capillary electrophoresis tandem mass spectrometry of bromine-containing charged derivatives of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Simple Digestion Protocol for Proteomics Sample Prep [sigmaaldrich.com]
- 16. massspec.unm.edu [massspec.unm.edu]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 19. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 20. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
A Tale of Two Halogens: A Comparative Guide to 4-Bromo-L-phenylalanine and 4-Iodo-L-phenylalanine for Advanced Protein Studies
In the dynamic landscape of protein engineering and structural biology, the ability to introduce precise modifications into proteins is paramount. The incorporation of unnatural amino acids (UAAs) has emerged as a transformative technology, enabling researchers to install novel chemical functionalities, probe biological processes, and enhance therapeutic proteins.[1][2] Among the arsenal of available UAAs, halogenated phenylalanine analogs, specifically 4-Bromo-L-phenylalanine (pBrF) and 4-Iodo-L-phenylalanine (pIF), have carved out indispensable roles.
This guide provides an in-depth, objective comparison of pBrF and pIF for protein studies, moving beyond a simple catalog of features to explain the causality behind experimental choices. We will delve into their applications, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals to make informed decisions for their specific research needs.
The Rise of Halogenated Phenylalanines: More Than Just Bulky Residues
The introduction of a halogen atom onto the phenyl ring of phenylalanine creates a powerful tool for a variety of applications. The bromine and iodine atoms, being larger and more electron-dense than the hydrogen they replace, serve as heavy atoms for X-ray crystallography, facilitating phase determination.[3] Furthermore, their unique electronic properties can modulate protein-protein interactions, enhance binding affinities, and serve as spectroscopic probes.[4][5] The site-specific incorporation of these UAAs is typically achieved through the genetic code expansion toolkit, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair to read through an amber stop codon (TAG).[6][7]
This compound (pBrF): A Workhorse for Phasing and Probing
This compound is a versatile UAA widely employed in structural biology and biochemistry.[5] Its key strengths lie in its utility for Multi-wavelength Anomalous Dispersion (MAD) phasing in X-ray crystallography and as a subtle probe for molecular interactions.
Key Applications of pBrF:
-
X-ray Crystallography (MAD Phasing): The bromine atom has an anomalous edge at approximately 0.92 Å, which is accessible on many standard synchrotron beamlines.[3] This allows for the collection of diffraction data at multiple wavelengths around this edge, providing the necessary information to solve the phase problem, a critical bottleneck in determining a novel protein structure.[3][8]
-
Probing Protein-Protein Interactions: The introduction of the bulky, electron-withdrawing bromine atom can alter the steric and electronic environment at the protein surface.[4] This can be used to map binding interfaces, as the modification can either enhance or disrupt interactions, providing valuable structural information.
-
Enzyme Mechanism Studies: Incorporating pBrF into an enzyme's active site can provide insights into substrate binding and catalysis.[9] The altered electronics of the phenyl ring can influence cation-π interactions or other non-covalent forces crucial for enzyme function.
4-Iodo-L-phenylalanine (pIF): The Heavy Hitter for In-House Phasing and Beyond
4-Iodo-L-phenylalanine is another powerful halogenated UAA, distinguished by the presence of the larger and more electron-dense iodine atom. This property makes it particularly advantageous for specific crystallographic applications and as a more pronounced structural probe.
Key Applications of pIF:
-
X-ray Crystallography (SAD Phasing): Iodine possesses a significant anomalous signal (f'' of 6.85 e-) at the wavelength of most in-house copper X-ray sources (Cu Kα; 1.5418 Å).[3] This enables Single-wavelength Anomalous Dispersion (SAD) phasing without the need for synchrotron access, a major logistical and financial advantage for many labs.[3][10] The ability to selectively introduce this powerful anomalous scatterer has greatly facilitated the structural study of proteins.[10]
-
Structural Probing: The large size of the iodine atom can be used to create more significant steric perturbations than bromine, which can be useful for dissecting the energetic contributions of specific residues to protein stability or binding. While this can be a powerful tool, it also carries a higher risk of perturbing the native protein structure.[10]
-
NMR Spectroscopy: While not its primary application, the iodine atom can influence the chemical shifts of nearby nuclei, providing a potential probe for NMR-based structural studies.
Head-to-Head Comparison: pBrF vs. pIF
The choice between pBrF and pIF is not arbitrary and should be dictated by the specific experimental goals and available resources.
| Feature | This compound (pBrF) | 4-Iodo-L-phenylalanine (pIF) | Rationale & Causality |
| Primary Crystallographic Use | Multi-wavelength Anomalous Dispersion (MAD) | Single-wavelength Anomalous Dispersion (SAD) | pBrF's anomalous edge is ideal for MAD at synchrotrons, while pIF's strong anomalous signal at Cu Kα wavelengths makes it perfect for in-house SAD experiments.[3] |
| Phasing Power | Good | Excellent | Iodine is more electron-dense and has a stronger anomalous signal than bromine, generally providing more phasing power.[3] |
| Structural Perturbation | Less likely to perturb structure | More likely to perturb structure | The smaller van der Waals radius of bromine compared to iodine means it is less likely to cause significant changes to the protein's fold.[10] |
| Toxicity in Expression Systems | Generally well-tolerated | Can exhibit higher toxicity | The increased reactivity and size of iodine can sometimes lead to greater toxicity in bacterial or mammalian expression systems, potentially lowering protein yields. |
| Cost & Availability | Generally less expensive | Generally more expensive | Synthesis and purification of iodinated compounds are often more complex and costly. |
Experimental Workflows and Protocols
The successful application of pBrF and pIF hinges on their efficient and high-fidelity incorporation into the target protein. The most common method is amber codon suppression.
Diagram of the Amber Suppression Workflow
Caption: Workflow for site-specific incorporation of pBrF or pIF using amber suppression.
Protocol 1: Site-Specific Incorporation of pBrF/pIF in E. coli
This protocol provides a general framework. Optimization of plasmid ratios, inducer concentration, and UAA concentration is often necessary.
-
Plasmid Transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for pBrF or pIF and the corresponding orthogonal tRNA(CUA).
-
An expression plasmid for the protein of interest, with an amber (TAG) codon engineered at the desired incorporation site.
-
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of minimal medium (supplemented with all amino acids except phenylalanine) with the starter culture.
-
-
Induction and UAA Addition:
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Add the UAA (pBrF or pIF) to a final concentration of 1-2 mM.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM).
-
-
Expression and Harvest:
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvest the cells by centrifugation.
-
-
Protein Purification: Purify the protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
Protocol 2: Confirmation of UAA Incorporation by Mass Spectrometry
Mass spectrometry is a definitive method to verify the successful incorporation of the UAA.
-
Sample Preparation:
-
Take an aliquot of the purified protein (~10-20 µg).
-
Perform an in-solution or in-gel tryptic digest.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, specifying the mass modification corresponding to the UAA at the target site (e.g., +78.9 Da for Br replacing H, +125.9 Da for I replacing H on phenylalanine).
-
Successful identification of the modified peptide confirms incorporation.
-
Conclusion: Making the Right Choice for Your Research
Both this compound and 4-Iodo-L-phenylalanine are exceptionally powerful tools for protein research. The choice between them is a strategic one, guided by the specific application and available infrastructure.
-
Choose this compound when your primary goal is MAD phasing at a synchrotron, or when you require a more subtle probe to minimize potential structural perturbations.
-
Choose 4-Iodo-L-phenylalanine when you need the high phasing power for in-house SAD experiments or when a more significant steric probe is desired, with the caveat of a higher risk of structural changes.
By understanding the distinct advantages and underlying principles of each of these halogenated amino acids, researchers can unlock new avenues for exploring protein structure, function, and dynamics with unprecedented precision.
References
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 3. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The magic triangle goes MAD: experimental phasing with a bromine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Guide to 4-Bromo-L-phenylalanine: More Than Just a Negative Control
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research, the integrity of an experiment often hinges on the quality of its controls. A negative control, an experimental condition that is not expected to produce a result, is fundamental to establishing a baseline and ensuring that the observed effects are due to the variable being tested. In the realm of peptide and protein engineering, where unnatural amino acids are powerful tools for modulating biological activity, the choice of a negative control is a critical decision. 4-Bromo-L-phenylalanine (4-Br-Phe), a halogenated derivative of L-phenylalanine, has been utilized in various studies. However, its role as a universally inert negative control is a matter that warrants careful consideration.
This guide provides a comprehensive comparison of this compound with its native counterpart, L-phenylalanine, and other potential controls. We will delve into its known biological activities, supported by experimental data, and offer a framework for its appropriate use in research. Our aim is to equip you with the knowledge to make informed decisions about your experimental design, ensuring the scientific rigor and validity of your findings.
The Double-Edged Sword: Understanding the Biological Activity of this compound
While structurally similar to L-phenylalanine, the introduction of a bromine atom to the phenyl ring of 4-Br-Phe significantly alters its electronic and steric properties.[1] This modification is not always benign and can lead to a range of biological effects, making its use as a negative control conditional and context-dependent.
Known Biological Activities
This compound has been shown to:
-
Modulate Peptide Bioactivity: The incorporation of 4-Br-Phe into peptide sequences can enhance their biological activity. For instance, it has been used to create modified peptides with increased potency.[2][3]
-
Act as an Enzyme Inhibitor: 4-Br-Phe is recognized as a potential inhibitor of various enzymes, particularly aromatic amino acid hydroxylases like phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[1] These enzymes are crucial for the biosynthesis of neurotransmitters.
-
Influence Protein Structure and Function: Its structural differences from L-phenylalanine can impact protein folding, stability, and interactions with other molecules.[3][4]
The key takeaway is that 4-Br-Phe is not inherently inert. Its suitability as a negative control must be empirically validated within the specific context of your experiment.
L-Phenylalanine vs. This compound: A Comparative Overview
The decision to use 4-Br-Phe as a negative control often stems from the need for a close structural analog to the active compound that is presumed to be biologically inactive. However, as we have seen, this is not always the case. A direct comparison with L-phenylalanine is essential.
| Feature | L-Phenylalanine | This compound | Rationale for Comparison |
| Biological Role | Essential amino acid, precursor for tyrosine and neurotransmitters.[1] | Unnatural amino acid, potential enzyme inhibitor.[1] | To highlight the fundamental difference in their biological functions. |
| Incorporation into Peptides | Natural component of proteins. | Can be incorporated to modify peptide properties.[2][3] | To assess the impact of substitution on peptide activity. |
| Enzyme Inhibition | Substrate for phenylalanine hydroxylase.[1] | Potential competitive inhibitor of aromatic amino acid hydroxylases.[1] | To evaluate its potential to interfere with enzymatic assays. |
While quantitative comparative data such as IC50 or Ki values for 4-Br-Phe versus L-phenylalanine are not always readily available in the literature, the known potential for enzyme inhibition by 4-Br-Phe underscores the need for caution.[1][2]
Experimental Design: Validating this compound as a Negative Control
Given the potential for biological activity, it is imperative to validate 4-Br-Phe as a negative control in your specific experimental system. The following workflow provides a general framework for this validation process.
Caption: A generalized workflow for the validation of this compound as a negative control.
Step-by-Step Protocol for Validation in a Cell-Based Assay
This protocol outlines a general method for assessing the impact of 4-Br-Phe on cell viability, a common readout for toxicity and off-target effects.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
L-phenylalanine (positive control)
-
This compound (test compound)
-
Vehicle control (e.g., sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare stock solutions of L-phenylalanine and this compound in a suitable solvent. Create a serial dilution of each compound in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds, positive control, and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves for both L-phenylalanine and this compound.
Expected Outcome:
If 4-Br-Phe is a suitable negative control for your system, you should observe no significant decrease in cell viability across the concentration range that will be used in your main experiment. In contrast, your positive control may or may not affect cell viability, depending on its mechanism of action.
Alternatives to this compound as a Negative Control
If your validation experiments reveal that 4-Br-Phe exhibits biological activity in your system, it is crucial to select a more appropriate negative control. The ideal negative control should be as structurally similar as possible to the active compound but devoid of the functional group responsible for the activity.
Some potential alternatives include:
-
Scrambled Peptides: For peptide-based experiments, a peptide with the same amino acid composition as the active peptide but in a randomized sequence can be an excellent negative control.
-
D-Amino Acid Substituted Peptides: In some cases, replacing a key L-amino acid with its D-enantiomer can abolish activity. However, this must be validated as D-amino acids can sometimes have their own biological effects.
-
Other Unnatural Amino Acids: Depending on the specific interactions being studied, other unnatural amino acids that are known to be more inert could be considered. Thorough literature research and validation are essential.
The following diagram illustrates the decision-making process for selecting a negative control.
Caption: A decision-making framework for selecting an appropriate negative control in experiments involving unnatural amino acids.
Conclusion: A Call for Rigor in Experimental Design
This compound is a valuable tool in the arsenal of researchers working with peptides and proteins. However, its classification as a simple negative control is an oversimplification that can compromise the integrity of experimental findings. The evidence points to its potential for biological activity, which necessitates a more nuanced and critical approach to its use.
As scientists, we must uphold the principles of rigorous experimental design. This includes the critical evaluation and empirical validation of all our controls. By understanding the potential activities of compounds like this compound and by diligently validating their inertness in our specific systems, we can ensure the reliability and reproducibility of our research. This guide serves as a call to action for the research community to move beyond assumptions and to embrace a more evidence-based approach to the selection of negative controls.
References
A Researcher's Guide to Isotopic Labeling of 4-Bromo-L-phenylalanine for High-Resolution NMR Studies
For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate protein structure, dynamics, and interactions, the site-specific incorporation of unnatural amino acids offers a powerful tool to simplify complex spectra and gain targeted insights. 4-Bromo-L-phenylalanine (4-Br-Phe), with its unique electronic properties and potential for further chemical modification, has emerged as a valuable probe. This guide provides an in-depth comparison of isotopic labeling strategies for 4-Br-Phe, offering experimental insights and data to guide your research.
This document will navigate the intricacies of preparing isotopically labeled this compound and its incorporation into proteins for NMR analysis. We will explore the comparative advantages of different labeling patterns—¹⁵N, ¹³C, and ²H—and provide the technical foundation necessary to select the optimal strategy for your specific research question.
The Strategic Advantage of Isotopic Labeling
The incorporation of NMR-active isotopes such as ¹³C, ¹⁵N, and ²H is indispensable for overcoming the inherent challenges of signal overlap and spectral complexity in biomolecular NMR, especially for larger proteins.[1] By strategically introducing these isotopes into 4-Br-Phe, researchers can selectively observe the local environment of this probe, providing a clear window into specific regions of a protein without the background noise from the rest of the molecule.
Here, we compare the primary isotopic labeling strategies for 4-Br-Phe, outlining their synthesis, incorporation, and the specific advantages each offers for NMR studies.
Comparative Analysis of Isotopic Labeling Strategies for this compound
| Labeling Strategy | Primary Application in NMR | Key Advantages | Common Challenges |
| ¹⁵N Labeling | ¹H-¹⁵N HSQC experiments for backbone and sidechain amide analysis.[2][3] | Relatively straightforward and cost-effective to achieve uniform labeling of the protein. Provides a unique "fingerprint" spectrum for assessing protein folding and ligand binding.[2] Chemical shift perturbations upon 4-Br-Phe incorporation can be readily monitored. | Provides information primarily on the amide bond, offering limited insight into the carbon skeleton. |
| ¹³C Labeling | ¹H-¹³C HSQC and other carbon-centric experiments for detailed analysis of the amino acid sidechain and backbone. | Enables direct observation of the 4-Br-Phe carbon signals, providing rich information on its local environment and dynamics. Allows for the measurement of one-bond and long-range C-H and C-C correlations. | Synthesis of ¹³C-labeled 4-Br-Phe can be complex and expensive. Uniform ¹³C labeling of the protein can lead to complex spectra due to ¹³C-¹³C scalar couplings. |
| ²H (Deuterium) Labeling | Simplification of ¹H NMR spectra and reduction of relaxation rates for studies of large proteins. | Perdeuteration of the protein with selective protonation of 4-Br-Phe can dramatically simplify spectra and improve resolution. Reduces transverse relaxation rates, enabling the study of higher molecular weight systems. | Synthesis of specifically deuterated 4-Br-Phe can be challenging. Loss of proton signals can limit the information available from certain NMR experiments. |
Experimental Workflows and Protocols
Success in utilizing isotopically labeled 4-Br-Phe hinges on robust and reproducible experimental protocols. Below, we detail the essential workflows for the synthesis, incorporation, and NMR analysis of labeled 4-Br-Phe.
General Workflow for Incorporation and Validation
The successful incorporation of 4-Br-Phe and its subsequent analysis by NMR follows a well-defined path. This workflow ensures the production of a properly labeled protein and the acquisition of high-quality data.
Figure 1. General workflow for the incorporation and NMR validation of isotopically labeled this compound.
Protocol for ¹⁵N Labeling and ¹H-¹⁵N HSQC Analysis
This protocol is a cornerstone for verifying the incorporation of 4-Br-Phe and assessing its impact on the protein's structure.
1. Protein Expression and ¹⁵N Labeling:
-
Express the target protein in E. coli using a minimal medium (e.g., M9 medium).
-
Utilize ¹⁵NH₄Cl as the sole nitrogen source for uniform ¹⁵N labeling.[2]
-
Co-express the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-Br-Phe.
-
Supplement the growth medium with this compound.
2. Protein Purification:
-
Purify the ¹⁵N-labeled protein containing 4-Br-Phe to greater than 95% homogeneity using standard chromatographic techniques.
3. NMR Sample Preparation:
-
Concentrate the purified protein to a final concentration of 0.1 - 1.0 mM.
-
Exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the deuterium lock.
4. ¹H-¹⁵N HSQC Data Acquisition:
-
Acquire a standard two-dimensional ¹H-¹⁵N HSQC spectrum on a high-field NMR spectrometer.[3]
5. Spectral Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Compare the resulting spectrum to a reference ¹H-¹⁵N HSQC spectrum of the wild-type protein (if available).
-
Analyze for chemical shift perturbations in residues surrounding the incorporation site and identify the new peak corresponding to the amide of the incorporated 4-Br-Phe.[2]
Synthesis of Isotopically Labeled this compound
While unlabeled this compound is commercially available from suppliers like Sigma-Aldrich, Chem-Impex, and Aladdin Scientific[4][5][6], the synthesis of its isotopically labeled counterparts often requires custom chemical synthesis. General synthetic routes for unlabeled 4-Br-Phe can be adapted for isotopic labeling.[7]
General Synthetic Approach:
A common route to this compound involves the bromination of L-phenylalanine or a protected derivative. For isotopic labeling, one can start with appropriately labeled precursors.
-
For ¹³C labeling: One could start with a ¹³C-labeled benzene derivative and build the amino acid side chain, or perform bromination on a commercially available ¹³C-labeled L-phenylalanine.
-
For ¹⁵N labeling: The amino group can be introduced using a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, during the synthesis.
-
For Deuterium labeling: Deuteration can be achieved by using deuterated reagents or solvents at appropriate steps in the synthesis, or by H/D exchange reactions on the final product or a precursor.
Detailed synthetic protocols for isotopically labeled phenylalanine derivatives can be found in the literature and can serve as a starting point for the synthesis of labeled 4-Br-Phe.[7][8]
Commercial Availability of Labeled Precursors:
While isotopically labeled this compound is not widely available commercially, some companies may offer custom synthesis services. For instance, Cambridge Isotope Laboratories, Inc. offers a variety of labeled amino acids and may be a source for custom synthesis.[9] Tenova Pharma also provides a range of deuterium-labeled compounds and might be a resource for deuterated precursors.[10]
Interpreting NMR Data: A Case Study with ¹H-¹⁵N HSQC
The ¹H-¹⁵N HSQC spectrum serves as an excellent initial assessment of successful incorporation and its structural consequences. The appearance of a new cross-peak corresponding to the amide of 4-Br-Phe and the chemical shift perturbations of neighboring residues provide direct evidence of incorporation.
The chemical environment of the amide proton and nitrogen of the incorporated 4-Br-Phe will determine its unique chemical shifts in the ¹H-¹⁵N HSQC spectrum. These shifts are sensitive to the local secondary and tertiary structure, as well as solvent accessibility.
Expected Chemical Shift Perturbations:
The introduction of the bulky and electron-withdrawing bromine atom at the para position of the phenyl ring is expected to cause localized changes in the protein structure. These changes will manifest as chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum for residues in spatial proximity to the incorporated 4-Br-Phe. Mapping these perturbations onto the protein structure can provide valuable insights into the structural consequences of the mutation.
Conclusion
The isotopic labeling of this compound provides a powerful avenue for detailed NMR studies of protein structure, dynamics, and interactions. The choice of labeling strategy—¹⁵N, ¹³C, or ²H—should be guided by the specific research question. While the synthesis of labeled 4-Br-Phe can be a significant undertaking, the wealth of information that can be obtained from NMR studies of proteins containing this probe makes it a worthwhile endeavor. This guide provides the foundational knowledge and practical considerations to embark on such studies, empowering researchers to unlock new levels of understanding of their biological systems.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. spectrabase.com [spectrabase.com]
- 5. guidechem.com [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. tenovapharma.com [tenovapharma.com]
A Senior Application Scientist's Guide to Validating Protein Activity with 4-Bromo-L-phenylalanine
Introduction: The Power of a Single Atom
In the intricate world of protein engineering and drug development, precision is paramount. The site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative tool, allowing us to install unique chemical functionalities into proteins with surgical accuracy. Among these, 4-Bromo-L-phenylalanine (Bpa), a halogenated analog of phenylalanine, offers a subtle yet powerful modification.[1] The introduction of a bromine atom—a heavy and electronegative element—into the protein's core or at its interface can serve multiple purposes: it can act as a spectroscopic probe, a handle for further chemical modification, or a tool to modulate biological activity through altered steric and electronic properties.
However, the journey from successful incorporation to functional validation is nuanced. Simply confirming that Bpa is present is insufficient; one must rigorously assess its impact on the protein's biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute functional assays for Bpa-containing proteins. We will move beyond mere protocols, delving into the causality behind experimental choices and comparing methodologies to ensure your findings are both robust and biologically relevant.
A crucial point of clarification: this compound, the subject of this guide, should not be confused with the photo-activatable crosslinker p-benzoyl-L-phenylalanine, which is also frequently abbreviated as Bpa. While both are powerful ncAAs, their applications and the subsequent validation assays differ significantly. This guide focuses exclusively on the functional consequences of incorporating the brominated analog.
Part 1: The Prerequisite—Verifying Incorporation
Before any functional assay can be trusted, you must be certain that this compound has been incorporated with high fidelity at the desired position.[2] Failure to do so can lead to misinterpretation of functional data, attributing effects to Bpa that are actually due to low incorporation efficiency or misincorporation of natural amino acids.[2][3] The two gold-standard techniques for this validation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]
The Workflow for ncAA Incorporation and Verification
The overall process begins with genetic design and culminates in rigorous analytical confirmation. This workflow ensures that the protein used in subsequent functional assays is correctly modified.
Caption: General workflow for this compound incorporation and validation.
Comparative Analysis: Mass Spectrometry vs. NMR Spectroscopy
The choice between MS and NMR depends on the specific question and available resources. For most applications, MS is the essential first step for confirmation and quantification.[4] NMR provides invaluable, complementary information about structural integrity.[4]
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹H-¹⁵N HSQC) |
| Primary Output | Precise mass-to-charge ratio of molecules.[4] | Atomic-level structural and dynamic data.[4] |
| Key Question Answered | "Is Bpa incorporated, and at what efficiency?" | "Did Bpa incorporation disrupt the protein's fold?" |
| Sensitivity | High (nM to pM amounts).[4] | Lower (µM to mM concentrations).[4] |
| Structural Info | No, structure is lost during digestion.[4] | Yes, provides data on folding and local environment.[4] |
| Quantification | Highly quantitative, determines incorporation efficiency.[4] | Semi-quantitative (based on peak intensity).[4] |
| Throughput | High, analysis is relatively fast.[4] | Lower, experiments can take hours to days.[4] |
Recommendation: For comprehensive validation, a dual approach is ideal. Use mass spectrometry for rapid confirmation of mass and quantification of incorporation efficiency, followed by NMR spectroscopy to ensure the structural integrity of the final protein product is maintained.[4]
Part 2: A Comparative Guide to Functional Assays
Once incorporation is confirmed, the next critical phase is to determine the functional consequences of the Bpa substitution. The appropriate assay depends entirely on the protein's biological role. Here, we compare key functional assays, providing the rationale and a framework for their application.
Assays for Protein-Protein Interactions (PPIs)
Incorporating Bpa at a protein-protein interface can either enhance or disrupt binding. The bulky bromine atom can create steric hindrance or, conversely, form favorable halogen bonds, altering the interaction's affinity.
| Assay Method | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Immobilize one binding partner (ligand) on a sensor chip and flow the other (analyte) over the surface. Changes in mass on the chip surface are detected as a change in the refractive index, allowing real-time measurement of association (k_on) and dissociation (k_off) rates. | Real-time kinetics (k_on, k_off), label-free, high sensitivity, precise K_D determination. | Requires specialized equipment, protein immobilization can affect activity, mass transport limitations can be an issue. |
| Fluorescence Polarization (FP) | A small fluorescently labeled molecule (e.g., a peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling slows, and polarization increases.[5][6] | Homogeneous (mix-and-read) format, suitable for high-throughput screening (HTS), provides direct K_D measurement in solution.[7] | One binding partner must be small and fluorescently labeled, potential for interference from fluorescent compounds. |
| Co-Immunoprecipitation (Co-IP) | An antibody against the "bait" protein is used to pull it out of a cell lysate. Interacting "prey" proteins are co-precipitated and detected by Western blotting.[8] | In vivo or in situ interaction context, captures interactions within native complexes. | Mostly qualitative or semi-quantitative, prone to false positives (non-specific binding to antibody or beads), may miss transient interactions.[8] |
This protocol provides a framework for quantitatively comparing the binding affinity of a wild-type (WT) protein versus its Bpa-containing variant.
-
Chip Preparation: Covalently immobilize the ligand (e.g., the WT or Bpa-containing protein) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A control channel should be prepared by activating and deactivating the surface without ligand immobilization.
-
Analyte Preparation: Prepare a series of dilutions of the analyte protein in a suitable running buffer (e.g., HBS-EP+). A zero-concentration sample (buffer only) is essential for double-referencing.
-
Binding Analysis:
-
Inject the analyte dilutions over the ligand and control surfaces, starting from the lowest concentration.
-
Monitor the association phase (analyte injection) and the dissociation phase (buffer flow).
-
Regenerate the sensor surface between cycles with a low-pH solution if necessary.
-
-
Data Analysis:
-
Subtract the signal from the reference surface and the zero-concentration injection (double-referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
-
Directly compare the K_D values obtained for the WT and Bpa-variant interactions.
-
Enzyme Activity Assays
If the protein is an enzyme, Bpa incorporation near the active site can modulate catalytic efficiency by altering substrate binding or the rate of catalysis.
The Michaelis-Menten model is the cornerstone of enzyme kinetics. Comparing these parameters between the WT and Bpa-modified enzyme provides a quantitative measure of functional impact.[9]
| Parameter | What It Measures | Impact of Bpa Incorporation |
| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for its substrate.[9] | A change in K_m suggests Bpa affects substrate binding. |
| V_max (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate.[9] | A change in V_max indicates Bpa affects the catalytic step or overall turnover rate. |
| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Reflects the intrinsic catalytic rate. |
| k_cat/K_m (Catalytic Efficiency) | The most important parameter, reflecting the overall efficiency of the enzyme at low substrate concentrations.[9] | Provides the most comprehensive comparison of enzyme performance.[10] |
This protocol is for an enzyme that produces a chromogenic product.
-
Reagent Preparation: Prepare a stock solution of the substrate and a range of dilutions in assay buffer. Prepare solutions of the WT and Bpa-containing enzymes of known concentration.
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well.
-
Reaction Initiation: Add the substrate solutions to the wells to initiate the reaction. The final volume should be constant. Include controls with no enzyme.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to the correct temperature. Measure the absorbance of the product at its λ_max at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ against substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine K_m and V_max.
-
Calculate k_cat (V_max / [Enzyme]) and catalytic efficiency (k_cat/K_m).
-
Compare the kinetic parameters for the WT and Bpa-variant enzymes.
-
Cellular Functional Assays
To understand the impact of Bpa incorporation in a biological context, cellular assays are indispensable. These assays measure downstream consequences of protein activity.
G-protein coupled receptors (GPCRs) are a major drug target class. Bpa can be incorporated into a GPCR to study ligand binding or receptor activation.[11] A common method to assess activation is to measure the downstream production of a second messenger, like cyclic AMP (cAMP).
Caption: Simplified GPCR signaling pathway for functional validation.
This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels in cells expressing a WT or Bpa-modified GPCR.
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and transfect them with plasmids encoding the WT or Bpa-variant GPCR.
-
Cell Stimulation: Plate the transfected cells in a 96-well plate. After adherence, stimulate them with a range of agonist concentrations for a defined period (e.g., 30 minutes). Include a non-stimulated control.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Signal Measurement: Incubate the plate in the dark. Read the fluorescence at two wavelengths (e.g., 620 nm and 665 nm) on an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum response (E_max).
-
Compare the EC₅₀ and E_max values between the WT and Bpa-variant expressing cells to assess changes in receptor potency and efficacy.
-
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BPA Endocrine Disruptor Detection at the Cutting Edge: FPIA and ELISA Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. BPA Endocrine Disruptor Detection at the Cutting Edge: FPIA and ELISA Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Improving a natural enzyme activity through incorporation of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beyond the Nucleus: Plastic Chemicals Activate G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivities of 4-Bromo-L-phenylalanine and 4-azido-L-phenylalanine
In the landscape of chemical biology and drug development, the site-specific incorporation of unnatural amino acids (ncAAs) into proteins has unlocked unprecedented control over biological systems. Among the diverse toolkit of available ncAAs, 4-Bromo-L-phenylalanine (Br-Phe) and 4-azido-L-phenylalanine (Az-Phe) stand out as powerful probes and synthetic handles. While both are structural analogs of L-phenylalanine, their true utility is dictated by the unique and divergent reactivity of their respective functional groups: the bromo-aryl moiety and the aryl azide.
This guide provides an in-depth comparison of the reactivity profiles of Br-Phe and Az-Phe, offering researchers a clear framework for selecting the optimal tool for their experimental objectives. We will explore the core chemical transformations each ncAA enables, supported by mechanistic insights, experimental data, and detailed protocols.
The Reactivity Profile of this compound: A Gateway to Carbon-Carbon Bond Formation
The primary utility of incorporating Br-Phe into a peptide or protein is to introduce a chemical handle for palladium-catalyzed cross-coupling reactions.[1][2] This family of reactions is a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. The bromine atom on the phenyl ring serves as an electrophilic partner, ready to engage with a palladium catalyst.[3]
Key Reactions: Suzuki and Sonogashira Coupling
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide of Br-Phe with an organoboron species, typically a boronic acid or ester, to form a new C-C bond.[4][5] This is an exceptionally robust method for installing new aryl groups, alkyl chains, or other functionalities directly onto the phenylalanine side chain. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[6][7]
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond.[4] It is a powerful method for introducing alkynes, which can then serve as handles for subsequent "click" chemistry reactions.
The key advantage of Br-Phe is its ability to create new, stable covalent linkages that can fundamentally alter the structure and function of a protein or serve as a platform for further modification.[1][8] However, a significant consideration is the requirement for a palladium catalyst, which can be toxic to living cells and may interact with the protein of interest, potentially leading to denaturation or loss of function.[9] Therefore, these reactions are typically performed in vitro on purified proteins.
The Reactivity Profile of 4-azido-L-phenylalanine: A Hub for Bioorthogonal Chemistry
4-azido-L-phenylalanine has emerged as one of the most versatile ncAAs due to the unique reactivity of the azide group.[10] The azide is exceptionally stable in the biological milieu but can be selectively triggered to react through two primary, bioorthogonal pathways. "Bioorthogonal" refers to a class of reactions that can occur in living systems without interfering with native biochemical processes.[9]
Key Reactions: Click Chemistry and Photocrosslinking
1. Azide-Alkyne Cycloadditions ("Click" Chemistry): The azide group undergoes a highly efficient [3+2] cycloaddition with an alkyne to form a stable triazole linkage.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most widely used variant for live-cell applications. It involves reacting the azide with a strained cyclooctyne (e.g., DIBO, DBCO, BCN) without the need for a catalyst.[9][12][13] The reaction is driven by the release of ring strain in the alkyne, leading to fast kinetics at physiological temperatures.[12][14]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a terminal alkyne and a copper(I) catalyst. While faster than many SPAAC reactions, the cytotoxicity of copper limits its application in living cells, making it more suitable for in vitro labeling.[11][15]
2. Staudinger Ligation: An alternative to azide-alkyne cycloadditions, the Staudinger ligation involves the reaction of an azide with a specifically engineered triarylphosphine to form a stable amide bond.[16] This reaction is also bioorthogonal but generally has slower kinetics than SPAAC.[17]
3. Photocrosslinking: Upon irradiation with UV light (typically ~350-365 nm), the aryl azide group of Az-Phe releases dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[18] This nitrene can then insert into nearby C-H or N-H bonds, forming a stable covalent crosslink with interacting molecules (e.g., proteins, nucleic acids).[19][20][21] This makes Az-Phe an invaluable tool for mapping protein-protein interactions and identifying binding partners in their native cellular context.[22]
Comparative Analysis: Br-Phe vs. Az-Phe
The choice between these two ncAAs is dictated entirely by the intended application. The following table summarizes their key characteristics.
| Feature | This compound (Br-Phe) | 4-azido-L-phenylalanine (Az-Phe) |
| Primary Reactivity | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)[4][23] | Bioorthogonal "click" chemistry (SPAAC, CuAAC), Staudinger ligation, Photocrosslinking[21][24][25] |
| Bond Formed | C-C, C-N, C-O | Triazole, Amide, C-N, C-C |
| Reaction Conditions | Requires Pd catalyst, base, specific solvents; often harsh for proteins.[26][27] | SPAAC/Staudinger: Physiological conditions. CuAAC: Requires Cu(I) catalyst. Photocrosslinking: Requires UV light.[12][18] |
| Bioorthogonality | Low; Pd catalysts are cytotoxic and can have off-target effects.[9] | High (especially SPAAC and Staudinger Ligation); reactions are highly specific in a biological context.[9] |
| Primary Application | Stable, permanent modification of protein structure; introduction of novel functional groups in vitro.[1][8] | Live-cell imaging, protein labeling, mapping protein-protein interactions (in vivo and in vitro).[19][24] |
| Key Advantage | Forms robust C-C bonds, enabling significant structural diversification.[28] | High specificity, biocompatibility, and multiple reaction modes (click and photocrosslinking).[10] |
| Key Limitation | Catalyst toxicity generally limits use to in vitro applications on purified proteins. | Photocrosslinking can cause cellular damage; click handles can be sterically bulky. |
Experimental Protocols
The following protocols provide a framework for leveraging the distinct reactivities of Br-Phe and Az-Phe after their site-specific incorporation into a protein of interest.[29][30][31]
Protocol 1: Suzuki Coupling of a Br-Phe Containing Protein
This protocol describes a general procedure for labeling a purified protein containing a single Br-Phe residue with a boronic acid-functionalized molecule (e.g., a fluorophore).
Materials:
-
Purified Br-Phe-containing protein (~1 mg/mL in a nitrogen-sparged buffer like PBS, pH 7.4)
-
Aryl boronic acid probe (e.g., 4-(Boranoyl)-N-(prop-2-yn-1-yl)benzamide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[4]
-
Base (e.g., 2 M aqueous Na₂CO₃)[4]
-
Solvent (e.g., Toluene or a Toluene/Methanol mixture)[4]
-
Degassing equipment (e.g., Schlenk line or nitrogen balloon)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Preparation: In an inert atmosphere (glovebox or under argon/nitrogen), prepare a stock solution of the palladium catalyst and the aryl boronic acid probe in the chosen organic solvent.
-
Reaction Setup: To the purified protein solution, add the aryl boronic acid probe to a final concentration of ~10-20 molar equivalents relative to the protein.
-
Degassing: Thoroughly degas the protein-probe mixture by sparging with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture. A typical starting point is 5 mol% relative to the protein.
-
Base Addition: Add the aqueous Na₂CO₃ solution. The final reaction mixture may be biphasic.[4]
-
Incubation: Gently agitate the reaction mixture at a controlled temperature (e.g., 37-80°C) for 3-15 hours.[4] Reaction progress can be monitored by taking small aliquots and analyzing via LC-MS.
-
Quenching & Purification: Once the reaction is complete, quench by adding a chelating agent like EDTA to sequester the palladium.
-
Purification: Remove the unreacted probe, catalyst, and other small molecules by extensive dialysis against a suitable buffer or by using SEC.
-
Validation: Confirm successful coupling by mass spectrometry (observing the expected mass shift) and SDS-PAGE (if labeling with a fluorescent probe).
Protocol 2: SPAAC Labeling of an Az-Phe Containing Protein in Live Cells
This protocol outlines the labeling of a target protein containing Az-Phe with a strained alkyne-fluorophore conjugate on the surface of or inside living cells.
Materials:
-
Mammalian cells expressing the Az-Phe-containing protein of interest.
-
Cell culture medium supplemented with Az-Phe (e.g., 1 mM).[19]
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA).
-
Phosphate-buffered saline (PBS).
-
Imaging equipment (e.g., fluorescence microscope).
Procedure:
-
Protein Expression: Culture the cells in a medium containing Az-Phe for 24-48 hours to allow for incorporation into the target protein.[19]
-
Cell Preparation: Wash the cells gently two to three times with pre-warmed PBS to remove unincorporated Az-Phe from the medium.
-
Labeling Reaction: Add the strained alkyne-fluorophore conjugate, diluted in fresh cell culture medium, to the cells. A typical starting concentration is 10-50 µM.
-
Incubation: Incubate the cells at 37°C for 30-90 minutes. The optimal time will depend on the specific protein, cell type, and probe concentration. The reaction occurs spontaneously without any catalyst.[24]
-
Washing: Wash the cells three to five times with PBS to remove the unreacted fluorescent probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Successful labeling will be indicated by fluorescent signal localized to the protein of interest.
-
Validation (Optional): For biochemical validation, lyse the cells, run the lysate on an SDS-PAGE gel, and perform in-gel fluorescence scanning to confirm that the fluorescence is associated with a band of the correct molecular weight for the target protein.
Conclusion
This compound and 4-azido-L-phenylalanine are powerful but fundamentally different tools for protein engineering and chemical biology. Br-Phe is the tool of choice for creating robust, permanent carbon-carbon bonds to diversify protein structure, an application best suited for in vitro systems due to catalyst requirements. In contrast, Az-Phe offers unparalleled versatility for bioorthogonal applications, enabling researchers to fluorescently label proteins in living cells, capture transient protein-protein interactions, and construct complex biomolecular conjugates with high fidelity and minimal biological interference. A thorough understanding of their distinct reactivities is paramount for designing sophisticated experiments that probe and manipulate biological systems with chemical precision.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. nobelprize.org [nobelprize.org]
- 8. benchchem.com [benchchem.com]
- 9. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Azido-L-phenylalanine | genetically-encoded molecular probe | CAS# 33173-53-4 | InvivoChem [invivochem.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. lumiprobe.com [lumiprobe.com]
- 16. raineslab.com [raineslab.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photocrosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Micro-gels of Intrinsically Disordered Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 23. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Suzuki Coupling [organic-chemistry.org]
- 28. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 29. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating 4-Bromo-L-phenylalanine-tRNA Synthetase Orthogonality
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Introduction: The Imperative of Orthogonality in Genetic Code Expansion
The ability to incorporate non-canonical amino acids (ncAAs) into proteins offers unprecedented opportunities for probing and engineering biological systems. This powerful technology hinges on the concept of an "orthogonal translation system" (OTS), a matched pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous translational machinery.[1][2] The engineered aaRS must exclusively aminoacylate its cognate tRNA with the desired ncAA, and this engineered tRNA must not be recognized by any of the host's endogenous synthetases.[1][2] This mutual exclusivity, termed orthogonality, is the bedrock upon which the fidelity of ncAA incorporation rests.
This guide provides a comprehensive overview of the experimental strategies and methodologies required to rigorously validate the orthogonality of a 4-Bromo-L-phenylalanine-tRNA synthetase (BrPheRS) system. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower researchers in drug development and other scientific fields to confidently assess the fidelity of their OTS.
The Two Pillars of Orthogonality Validation
A robust validation of an orthogonal aaRS/tRNA pair for an ncAA like this compound (BrPhe) rests on demonstrating two key properties:
-
Synthetase Orthogonality: The engineered BrPheRS does not aminoacylate any of the host's endogenous tRNAs with either BrPhe or any of the 20 canonical amino acids.
-
tRNA Orthogonality: The engineered suppressor tRNA is not a substrate for any of the host's endogenous aaRSs.
Failure to meet these criteria can lead to off-target effects, including global proteome misincorporation of the ncAA at codons for natural amino acids, or misincorporation of natural amino acids at the target amber (TAG) codon.
Experimental Workflow for Orthogonality Validation
A multi-pronged approach combining in vitro and in vivo assays is essential for a thorough validation of BrPheRS orthogonality.
Caption: A typical workflow for validating the orthogonality of an aaRS/tRNA pair.
Part 1: In Vitro Aminoacylation Assays
In vitro aminoacylation assays provide a direct and quantitative measure of the interaction between a synthetase and a tRNA.[3] These assays are crucial for the initial characterization of orthogonality.
Protocol 1: In Vitro Aminoacylation Assay
This protocol is adapted from established methods and can be used to test both synthetase and tRNA orthogonality.[3][4]
Materials:
-
Purified recombinant BrPheRS
-
Purified in vitro transcribed suppressor tRNA
-
Total tRNA isolated from the host organism (e.g., E. coli, mammalian cells)
-
Purified endogenous aaRSs (as a mix or individually)
-
This compound (BrPhe)
-
ATP
-
Radioactively labeled amino acid (e.g., [³H]-Proline, [³H]-Phenylalanine) or a non-radioactive detection method[5][6]
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 4 mM DTT, 2 mM ATP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
To test BrPheRS orthogonality: Combine purified BrPheRS, total endogenous tRNA, ATP, and either BrPhe or a mix of the 20 canonical amino acids in the reaction buffer. A positive control would be BrPheRS with its cognate suppressor tRNA and BrPhe.
-
To test tRNA orthogonality: Combine the purified suppressor tRNA with a mixture of endogenous aaRSs, ATP, and a radioactively labeled canonical amino acid (or a mix of all 20). A negative control would omit the endogenous synthetases.
-
-
Incubation: Incubate the reactions at the optimal temperature for the synthetase (e.g., 37°C) for various time points (e.g., 5, 10, 20, 30 minutes).
-
Quenching and Precipitation: Stop the reaction by adding ice-cold 10% TCA. This will precipitate the tRNA and any attached amino acids.
-
Filtration: Filter the precipitate through glass fiber filters and wash with cold 5% TCA to remove unincorporated amino acids.
-
Quantification:
-
For radioactive assays, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For non-radioactive methods, such as those using biotinylated amino acids, subsequent detection steps involving streptavidin conjugates are required.[4][5]
-
Data Interpretation:
-
BrPheRS Orthogonality: A truly orthogonal BrPheRS will show high activity with its cognate tRNA and BrPhe but negligible activity with the endogenous tRNA pool, either in the presence of BrPhe or the 20 canonical amino acids.
-
tRNA Orthogonality: An orthogonal suppressor tRNA will not be significantly charged by any of the endogenous synthetases.
| Assay Component | Expected Outcome for Orthogonality | Alternative Methods |
| BrPheRS + Endogenous tRNA + BrPhe | Low to no aminoacylation | tRNA Extension (tREX) assay[3][7] |
| BrPheRS + Endogenous tRNA + 20 AAs | Low to no aminoacylation | |
| Suppressor tRNA + Endogenous aaRSs + Labeled AA | Low to no aminoacylation |
Part 2: In Vivo Validation Using Reporter Systems
In vivo reporter assays provide a functional readout of the efficiency and fidelity of ncAA incorporation within a cellular context. Commonly used reporters include fluorescent proteins like Green Fluorescent Protein (GFP) or enzymes like β-galactosidase (LacZ).[8][9][10][11]
Protocol 2: GFP-Based Reporter Assay for Amber Suppression
This protocol assesses the ability of the BrPheRS/tRNA pair to incorporate BrPhe in response to an amber stop codon (TAG) placed within the coding sequence of a reporter gene.[8][9]
Materials:
-
Host cells (e.g., E. coli, mammalian cells)
-
Expression plasmid for the BrPheRS
-
Expression plasmid for the suppressor tRNA
-
Reporter plasmid containing a gene (e.g., sfGFP) with an in-frame amber codon at a permissive site. A wild-type version of the reporter serves as a positive control.
-
Growth media
-
This compound (BrPhe)
-
Inducing agents (e.g., IPTG, anhydrotetracycline)
-
Fluorometer or flow cytometer
Procedure:
-
Transformation/Transfection: Introduce the three plasmids (BrPheRS, tRNA, and reporter) into the host cells.
-
Culture and Induction: Grow the cells under appropriate conditions. Divide the culture into two: one supplemented with BrPhe and one without. Induce the expression of the BrPheRS, tRNA, and reporter.
-
Measurement of Reporter Activity:
-
After a suitable expression period, measure the fluorescence of the cell cultures using a fluorometer or analyze individual cells by flow cytometry.[8]
-
Normalize the fluorescence signal to cell density (e.g., OD600 for bacteria).
-
-
Western Blot Analysis: Lyse the cells and perform a western blot using an antibody against the reporter protein to visualize the full-length and truncated protein products.
Data Interpretation:
-
Efficiency: High reporter signal in the presence of BrPhe indicates efficient amber suppression and incorporation of the ncAA.
-
Fidelity: A low reporter signal in the absence of BrPhe suggests high fidelity, meaning there is minimal misincorporation of natural amino acids at the amber codon by the orthogonal pair or by endogenous machinery.
Caption: Workflow for a GFP-based amber suppression assay.
Part 3: Mass Spectrometry for Unambiguous Validation
While reporter assays are powerful, mass spectrometry (MS) provides the ultimate confirmation of ncAA incorporation and the highest level of fidelity assessment.[12][13][14][15]
Protocol 3: Proteomic Analysis of ncAA Incorporation
This protocol involves expressing a protein with a targeted amber codon in the presence of BrPhe, followed by purification and MS analysis to confirm the identity of the incorporated amino acid.
Materials:
-
Expression system as described in Protocol 2, but with a protein of interest (e.g., myoglobin, thioredoxin) instead of a reporter.
-
Protein purification equipment (e.g., chromatography system).
-
Mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Proteases (e.g., trypsin).
Procedure:
-
Protein Expression and Purification: Express and purify the target protein containing the incorporated BrPhe.
-
Proteolytic Digestion: Digest the purified protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against a protein database that includes the sequence of the target protein with BrPhe at the amber codon position. The mass shift corresponding to the bromine atom will be a key indicator.
Data Interpretation:
-
Confirmation of Incorporation: Identification of peptides containing BrPhe at the correct position provides definitive proof of successful incorporation.
-
Fidelity Assessment: Searching the data for peptides with canonical amino acids at the target site can quantify the level of misincorporation. A high fidelity system will show an overwhelming abundance of BrPhe-containing peptides compared to those with natural amino acids at the amber codon site.[13] The fidelity of incorporation can often be greater than 99.5%.[13]
-
Global Miscoding Analysis: To assess if BrPhe is misincorporated at other codons throughout the proteome, a whole-proteome MS analysis can be performed on cells grown in the presence of BrPhe. This is a more advanced and resource-intensive approach but provides the most comprehensive assessment of orthogonality.
| Alternative System | Key Features | Considerations for BrPheRS Comparison |
| p-Azido-L-phenylalanine (AzF) System | Widely used for bioorthogonal chemistry. | Compare suppression efficiency and fidelity. AzF is often incorporated with high efficiency. |
| p-Acetyl-L-phenylalanine (AcF) System | Used for introducing a keto group for chemical ligation. | AcF systems have been extensively optimized; their performance serves as a good benchmark.[9][16] |
| p-Iodo-L-phenylalanine (IF) System | Another halogenated phenylalanine analog. | Direct comparison of incorporation efficiency and potential for cross-reactivity with the BrPheRS.[17][18] |
Conclusion: A Rigorous Path to Confidence
Validating the orthogonality of a this compound-tRNA synthetase is a critical step in harnessing the power of genetic code expansion. By employing a combination of in vitro biochemical assays, in vivo reporter systems, and definitive mass spectrometric analysis, researchers can gain a high degree of confidence in the fidelity and efficiency of their orthogonal translation system. This rigorous validation ensures that the novel chemical functionalities introduced into proteins are precisely targeted, paving the way for groundbreaking discoveries in protein engineering, drug development, and fundamental biology.
References
- 1. The Role of Orthogonality in Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Monitoring mis-acylated tRNA suppression efficiency in mammalian cells via EGFP fluorescence recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A lacZ Reporter-Based Strategy for Rapid Expression Analysis and Target Validation of Mycobacterium tuberculosis Latent Infection Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increasing the fidelity of noncanonical amino acid incorporation in cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of L-phenylalanine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Structural analysis of proteins containing 4-Bromo-L-phenylalanine
A Guide to the Structural Analysis of Proteins Containing 4-Bromo-L-phenylalanine: A Comparative Approach for Researchers
For scientists and professionals in drug development, the precise understanding of protein structure is paramount. The incorporation of unnatural amino acids (UAAs), such as this compound (p-Br-Phe), into proteins has become a powerful technique for elucidating their three-dimensional structures and functions.[1][][3][4] This halogenated derivative of phenylalanine serves as a versatile tool, particularly in X-ray crystallography, due to the strong anomalous signal of the bromine atom.[5][6][7][8]
This guide provides an in-depth comparison of the primary methodologies for the structural analysis of proteins containing this compound. It is designed to equip researchers with the necessary insights to select the most appropriate techniques for their specific research goals, backed by experimental data and detailed protocols.
The "Why" Behind this compound
The strategic incorporation of p-Br-Phe offers several advantages in structural biology.[3][4] The bromine atom's high electron density makes it an excellent anomalous scatterer for X-ray diffraction experiments, significantly aiding in solving the "phase problem"—a critical bottleneck in determining protein structures.[9][10] This property allows for the use of techniques like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing, which can be more straightforward and efficient than traditional methods like Multiple Isomorphous Replacement (MIR).[7][8][11]
Furthermore, the structural similarity of p-Br-Phe to the natural amino acid phenylalanine often allows for its incorporation with minimal perturbation to the protein's overall fold and function.[4][12] However, verification of both successful incorporation and structural integrity is crucial.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical method for a p-Br-Phe-containing protein depends on several factors, including the size of the protein, the resolution required, and the specific questions being addressed. Here, we compare the three main techniques: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM).
| Technique | Principle | Advantages | Limitations | Best Suited For |
| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice of the protein. The bromine atom provides a strong anomalous signal for phasing. | High resolution (atomic detail). Well-established methods for phasing with bromine (SAD/MAD).[5][6][11] | Requires well-ordered crystals, which can be challenging to obtain. The crystal packing may sometimes influence protein conformation. | Determining high-resolution static structures of proteins of various sizes that can be crystallized. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. The incorporation of p-Br-Phe can induce chemical shift perturbations, providing structural information.[1] | Provides information on protein dynamics and conformational changes in solution.[13][14] Does not require crystallization. | Generally limited to smaller proteins (typically < 40 kDa). Can be time-consuming for data acquisition and analysis. | Studying protein dynamics, folding, and interactions in solution for smaller proteins. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of vitrified, single-particle proteins using an electron microscope. | Can analyze large and complex macromolecules that are difficult to crystallize.[15][16][17][18] Provides information on conformational heterogeneity.[16] | Resolution may be lower than X-ray crystallography for smaller proteins. The anomalous signal from bromine is not typically utilized. | Structural determination of large protein complexes, membrane proteins, and samples exhibiting conformational flexibility. |
Experimental Workflows and Protocols
Workflow for Structural Analysis
The overall workflow for the structural analysis of a protein containing this compound involves several key stages, from the initial incorporation of the unnatural amino acid to the final structure determination.
Caption: General workflow for p-Br-Phe incorporation and structural analysis.
Protocol 1: Site-Specific Incorporation of this compound
The most common method for site-specific incorporation of unnatural amino acids in E. coli is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG).[][19][20][21]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).[19]
-
Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for p-Br-Phe (e.g., a mutant yeast phenylalanyl-tRNA synthetase).[21][22]
-
This compound.
-
Minimal media supplemented with necessary antibiotics and inducers (e.g., IPTG).[19]
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Grow the transformed cells in minimal media to mid-log phase (OD600 ≈ 0.6-0.8).
-
Supplement the media with this compound to a final concentration of 1-2 mM.[19]
-
Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvest the cells and purify the protein using standard chromatographic techniques.
Protocol 2: Verification of Incorporation by Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive method to confirm the successful incorporation of p-Br-Phe.[1][23]
Procedure:
-
Take an aliquot of the purified protein (10-20 µg).
-
Perform in-solution or in-gel tryptic digestion to generate peptides.[1]
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including the modification of phenylalanine to this compound at the target site. The mass shift due to the bromine atom will confirm its presence.
Protocol 3: Phasing with Bromine in X-ray Crystallography (SAD Method)
Procedure:
-
Crystallize the p-Br-Phe-containing protein using standard vapor diffusion or other crystallization techniques.
-
Collect a high-redundancy X-ray diffraction dataset at a single wavelength near the bromine K-absorption edge (~0.92 Å or 13.47 keV).[24]
-
Process the diffraction data to obtain reflection intensities.
-
Use software packages like SHELXD, Phenix, or CCP4 to locate the bromine atom(s) from the anomalous differences in the data.[24]
-
Calculate initial phases based on the bromine substructure.
-
Improve and extend the phases through density modification and solvent flattening.
-
Build an atomic model into the resulting electron density map and refine the structure.
Causality in Experimental Choices
-
Why choose SAD over MAD? While MAD provides more robust phasing information, SAD is often sufficient when a strong anomalous scatterer like bromine is present and can be more efficient in terms of data collection time and minimizing radiation damage.[25]
-
Why use minimal media for protein expression? Minimal media allows for better control over the amino acid pool, reducing the competition from endogenous phenylalanine and thereby increasing the incorporation efficiency of p-Br-Phe.[26]
-
Why is verification by MS essential? Despite the use of orthogonal systems, mis-incorporation of natural amino acids can occur.[21][23] MS provides definitive confirmation of the presence and location of the unnatural amino acid.[1]
Concluding Remarks
The incorporation of this compound is a robust and powerful strategy for protein structural analysis, particularly for X-ray crystallography. By leveraging the strong anomalous signal of the bromine atom, researchers can efficiently overcome the phase problem and obtain high-resolution structural insights. While X-ray crystallography remains the dominant technique for leveraging this specific unnatural amino acid, complementary methods like NMR and Cryo-EM offer valuable alternatives for studying protein dynamics and large complexes, respectively. A comprehensive approach, often involving initial verification of incorporation by mass spectrometry, will yield the most reliable and detailed structural and functional understanding of the protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 9. people.bu.edu [people.bu.edu]
- 10. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The magic triangle goes MAD: experimental phasing with a bromine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 15. Visualizing proteins involved in cancer cell metabolism - NCI [cancer.gov]
- 16. Frontiers | Cryo-EM Analyses Permit Visualization of Structural Polymorphism of Biological Macromolecules [frontiersin.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Cryo-EM: Beyond the Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. The magic triangle goes MAD: experimental phasing with a bromine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Boc vs. Fmoc Protection for 4-Bromo-L-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a critical strategy for modulating biological activity, enhancing stability, and introducing novel functionalities. 4-Bromo-L-phenylalanine, a halogenated analog of phenylalanine, has emerged as a valuable building block. The bromine substituent can influence binding affinities through halogen bonding, serve as a site for post-synthetic modifications, and enhance the pharmacokinetic properties of a peptide.[1][2]
The successful incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS) hinges on the selection of an appropriate α-amino protecting group. The two dominant strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides a comprehensive, data-informed comparison of the Boc and Fmoc protection strategies for this compound, empowering researchers to make an informed decision for their specific synthetic needs.
The Core Chemistries: A Fundamental Dichotomy
The primary distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which dictates the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage conditions.
-
Boc Strategy: This classic approach relies on the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. This graduated acid lability defines the Boc strategy as a non-orthogonal approach.[3]
-
Fmoc Strategy: The more contemporary Fmoc strategy employs the base-labile Fmoc group. Its removal is accomplished with a secondary amine, most commonly piperidine. Side-chain protecting groups are typically tert-butyl (tBu)-based and are removed simultaneously with cleavage from the resin using a strong acid like TFA. This difference in deprotection chemistry makes the Fmoc/tBu strategy a fully orthogonal system.[]
Head-to-Head Comparison for this compound
The choice between Boc and Fmoc protection for this compound is a nuanced decision that balances considerations of stability, efficiency, and potential side reactions.
| Feature | Boc Strategy for this compound | Fmoc Strategy for this compound |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | 25-50% Trifluoroacetic acid (TFA) in DCM | 20% Piperidine in DMF |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Hydrofluoric acid (HF) or TFMSA | Trifluoroacetic acid (TFA) |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal |
| Coupling Efficiency | Generally high, but can be affected by aggregation. | High (>99%) with modern coupling reagents.[1] |
| Stability of C-Br Bond | The aryl-bromine bond is generally stable to TFA, though prolonged or repeated exposure could potentially lead to minor degradation. | The aryl-bromine bond is stable under the basic conditions of piperidine treatment.[5] |
| Potential Side Reactions | - t-butylation: Alkylation of sensitive residues by the t-butyl cation generated during deprotection. - Aggregation: Can be problematic for hydrophobic sequences. | - Piperidine Adducts: Formation of adducts with the dibenzofulvene byproduct of deprotection. - Racemization: Possible for sensitive residues, though less common with modern coupling reagents. |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable to automation. |
| Safety Considerations | Requires specialized equipment and handling procedures for the highly corrosive and toxic HF. | Avoids the use of HF, but piperidine is toxic and requires careful handling. |
In-Depth Analysis: Causality and Experimental Choices
Stability of the this compound Side Chain
A primary concern when incorporating modified amino acids is the stability of the unique functional group throughout the synthesis. The aryl-bromine bond is generally robust.[6] However, the repetitive nature of SPPS exposes this bond to numerous cycles of deprotection reagents.
-
Boc/TFA: While aryl halides are generally stable to acidic conditions, the repeated and prolonged exposure to TFA in Boc-SPPS raises a theoretical concern for potential dehalogenation, although this is not a commonly reported side reaction under standard conditions. The electron-withdrawing nature of the bromine atom can slightly deactivate the aromatic ring, offering some stability against electrophilic attack.
-
Fmoc/Piperidine: The C-Br bond is stable to the basic conditions of piperidine used for Fmoc deprotection. Nucleophilic aromatic substitution on an unactivated aryl halide by piperidine is not a facile reaction.[7] Therefore, the integrity of the 4-bromo-phenyl group is well-preserved throughout the Fmoc-SPPS cycles.
Coupling Efficiency and Steric Hindrance
This compound presents a degree of steric bulk due to the bromine atom. This can potentially hinder coupling efficiency, especially when adjacent to other bulky residues.
-
Boc Strategy: Coupling of Boc-4-Bromo-L-phenylalanine can be achieved with standard coupling reagents like DCC/HOBt. However, for challenging sequences, more potent activators may be necessary to ensure complete and rapid amide bond formation.
-
Fmoc Strategy: The use of modern, highly efficient coupling reagents is standard practice in Fmoc-SPPS. Reagents like HATU, HBTU, and HCTU are very effective for coupling sterically hindered amino acids, including Fmoc-4-Bromo-L-phenylalanine, typically achieving coupling efficiencies greater than 99%.[1][] Double coupling can be employed as a precautionary measure in difficult cases.
Experimental Protocols
The following protocols provide a generalized framework for the incorporation of this compound using both Boc and Fmoc strategies.
Boc-SPPS Protocol for this compound
References
A Comparative Guide to Photo-Cross-Linking Amino Acids: Benchmarking 4-Bromo-L-phenylalanine Against Established Probes
In the intricate and dynamic world of cellular biology, protein-protein interactions (PPIs) form the bedrock of nearly every signaling pathway and structural complex. Capturing these often transient and low-affinity interactions in their native cellular environment is a formidable challenge, yet it is essential for unraveling biological mechanisms and accelerating drug discovery. Photo-cross-linking, enabled by the site-specific incorporation of unnatural amino acids (UAAs), has emerged as a powerful technique to covalently trap interacting proteins in situ, providing a snapshot of the cellular interactome.[1][2]
This guide provides an in-depth comparison of established photo-cross-linking amino acids, namely p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (pAz-Phe). Furthermore, we will critically evaluate and benchmark the potential of a lesser-explored alternative, 4-Bromo-L-phenylalanine (pBr-Phe), against these standards. We will delve into the mechanisms of action, compare performance based on experimental evidence, and provide detailed protocols to guide researchers in selecting and implementing the optimal tool for their specific needs.
The Pillars of Photo-Cross-Linking: Mechanisms of Action
The efficacy of a photo-cross-linking UAA is dictated by its photochemical properties—how it behaves upon activation with UV light to form a reactive species capable of forging a new covalent bond with a nearby molecule. The most widely used classes are benzophenones and aryl azides, each with a distinct mechanism.[3][4]
p-benzoyl-L-phenylalanine (pBpa): The Reversible Hydrogen Abstractor
pBpa, a derivative of phenylalanine containing a benzophenone moiety, is activated by long-wave UV light (typically 350-365 nm).[5] Upon irradiation, the benzophenone carbonyl undergoes an n to π* transition, forming a diradical triplet state. This excited state is a highly reactive species that can abstract a hydrogen atom from nearby C-H bonds, which are abundant in proteins.[6] Subsequent radical recombination results in a stable, covalent C-C bond, effectively cross-linking the two proteins. A key advantage of this mechanism is its reversibility; if no suitable C-H bond is available for abstraction, the triplet state can relax back to the ground state and be re-excited, minimizing reactions with solvent and making it particularly useful for in vivo applications.[4][5]
Caption: Photoactivation mechanism of p-benzoyl-L-phenylalanine (pBpa).
p-azido-L-phenylalanine (pAz-Phe): The Promiscuous Nitrene Inserter
pAz-Phe belongs to the aryl azide class of photo-cross-linkers.[7][8] Upon irradiation with UV light (traditionally ~254 nm, though activation at longer wavelengths is possible), the azide group loses a molecule of nitrogen gas (N₂) to form a highly reactive and short-lived nitrene intermediate.[9] This nitrene can then undergo a variety of insertion reactions with C-H bonds, N-H bonds, or other nucleophiles in its immediate vicinity. However, the nitrene can also rearrange into a more stable, but less reactive, ketenimine, which preferentially reacts with nucleophiles like lysine.[9] This complex reactivity can make identifying the precise cross-linked residue more challenging compared to pBpa.
Caption: Photoactivation mechanism of p-azido-L-phenylalanine (pAz-Phe).
Head-to-Head Comparison: pBpa vs. pAz-Phe
The choice between pBpa and pAz-Phe depends on the specific experimental context, including the nature of the PPI being investigated and the tolerance of the biological system to UV irradiation.
| Feature | p-benzoyl-L-phenylalanine (pBpa) | p-azido-L-phenylalanine (pAz-Phe) |
| Activation Wavelength | ~350-365 nm[5] | ~254-365 nm[7][9] |
| Reactive Intermediate | Triplet state diradical[6] | Singlet/triplet nitrene[9] |
| Reaction Mechanism | C-H bond hydrogen abstraction[5] | Insertion into C-H, N-H, O-H bonds; nucleophilic attack after rearrangement[9] |
| Cross-linking Efficiency | Generally considered efficient, but can be low for weak interactions[6] | Can be efficient, but the reactive nitrene is short-lived and can be quenched[9] |
| Specificity | Relatively non-specific insertion into C-H bonds[4] | Highly promiscuous, but rearrangement can lead to preference for nucleophiles[9] |
| Stability | Chemically stable and inert to ambient light[4] | Can be reduced to an amine by cellular reducing agents (e.g., thiols)[4] |
| Size | Bulky, may perturb protein structure or interaction interfaces | Smaller and less likely to cause steric hindrance |
| Key Advantage | Reversible excitation minimizes side reactions with solvent[5] | Smaller size is less perturbative |
| Key Disadvantage | Bulkiness may disrupt native protein interactions | Potential for photoreduction to an inactive amine; complex reactivity |
Evaluating this compound: An Unconventional Candidate
While pBpa and pAz-Phe are the established workhorses of photo-cross-linking, the topic of this guide is to benchmark this compound (pBr-Phe) against them. It is crucial to establish that, based on current scientific literature, pBr-Phe is not a conventional photo-cross-linking amino acid . Its primary applications are as a synthetic building block in pharmaceutical chemistry and as a heavy-atom derivative for facilitating X-ray crystallography.[10][11]
However, the photochemistry of halogenated aromatic compounds provides a basis for a theoretical evaluation of its potential. The carbon-bromine (C-Br) bond can undergo homolytic cleavage upon irradiation with high-energy (short-wavelength) UV light, generating a phenyl radical and a bromine radical. The highly reactive phenyl radical could then, in principle, abstract a hydrogen atom from a nearby amino acid, leading to a covalent cross-link.
This hypothetical mechanism shares similarities with the radical-based pathway of pBpa but comes with significant caveats. The energy required to cleave the C-Br bond is likely high, necessitating short-wavelength UV (<300 nm) that can be highly damaging to proteins and cells.[12] Furthermore, the reaction would likely be non-specific and could generate various side products.
Caption: Hypothetical photo-cross-linking mechanism for this compound.
Benchmarking pBr-Phe: A Theoretical Perspective
While direct experimental data is lacking, we can compare the potential attributes of pBr-Phe with the established cross-linkers.
| Feature | p-benzoyl-L-phenylalanine (pBpa) | p-azido-L-phenylalanine (pAz-Phe) | This compound (pBr-Phe) |
| Size | Bulky | Small | Small, similar to Phe |
| Activation | Long-wave UV (~365 nm) | Shorter-wave UV (~254-365 nm) | Hypothetical: High-energy, short-wave UV (<300 nm) |
| Cell Damage | Minimal at 365 nm | Moderate to high, depending on wavelength | Hypothetical: High, due to short-wavelength UV requirement |
| Chemical Stability | High | Susceptible to reduction | High |
| Established Use | Yes, widely used[4][7] | Yes, widely used[7][8] | No, not established for this purpose |
| Potential Advantage | N/A | N/A | Small size, minimal steric hindrance |
| Potential Disadvantage | N/A | N/A | Requires damaging UV, unproven mechanism, likely inefficient |
Interestingly, studies on halogenated pBpa analogs have shown that adding electron-withdrawing groups like fluorine or chlorine can increase cross-linking yields.[5][6] This suggests that while pBr-Phe itself is not a photo-cross-linker, a bromine atom incorporated into a suitable photoreactive scaffold (like benzophenone) could potentially modulate its reactivity.
Experimental Protocols
The following protocols provide a generalized framework for conducting a photo-cross-linking experiment in mammalian cells and identifying the resulting cross-linked products.
Key Experimental Workflow
Caption: General workflow for in vivo photo-cross-linking experiments.
Protocol 1: Site-Specific UAA Incorporation and In-Cell Cross-Linking
This protocol is adapted for use with an amber suppression system for incorporating UAAs like pBpa or pAz-Phe in mammalian cells.
-
Cell Culture & Transfection:
-
Plate mammalian cells (e.g., HEK293T) to be 60-80% confluent on the day of transfection.
-
Co-transfect cells with two plasmids:
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA (e.g., pBpaRS/tRNAPyl).
-
A plasmid encoding the bait protein of interest with an affinity tag (e.g., HA-tag) and an in-frame amber stop codon (TAG) at the desired incorporation site.
-
-
Use a suitable transfection reagent following the manufacturer's protocol.
-
-
UAA Incorporation:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with the UAA (e.g., 1 mM pBpa). For a negative control, add no UAA.
-
Incubate for another 24-48 hours to allow for expression of the UAA-containing bait protein.
-
-
UV Photo-Cross-Linking:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Place the culture plate on ice and irradiate with UV light from above.
-
For pBpa : Use a 365 nm UV lamp for 15-30 minutes.[13]
-
For pAz-Phe : Use a 254 nm UV lamp in a cross-linker instrument (time is typically seconds to a few minutes).
-
-
The optimal irradiation time and distance from the light source should be empirically determined to maximize cross-linking while minimizing cell death.
-
-
Cell Lysis and Protein Analysis:
-
After irradiation, immediately lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Analyze a small fraction of the lysate by SDS-PAGE and Western blotting with an antibody against the affinity tag to confirm expression of the bait protein and to visualize higher molecular weight bands corresponding to cross-linked complexes.
-
Protocol 2: Identification of Cross-Linked Products by Mass Spectrometry
-
Affinity Purification:
-
Incubate the clarified cell lysate from Protocol 1 with antibody-conjugated beads targeting the affinity tag on the bait protein (e.g., anti-HA agarose beads).
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bait protein and its covalently cross-linked partners.
-
-
Sample Preparation for Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and excise the entire lane or specific high-molecular-weight bands.
-
Perform in-gel digestion of the proteins using a protease such as trypsin.
-
Extract the resulting peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Use a high-resolution mass spectrometer capable of acquiring data-dependent fragmentation spectra.
-
-
Data Analysis:
-
Use specialized cross-link identification software (e.g., MeroX, StavroX, pLink) to search the MS data against a protein database.
-
These programs are designed to identify spectra corresponding to two peptides covalently linked together (inter- or intra-protein cross-links), mapping the interaction site at the amino acid level.
-
Conclusion and Future Perspectives
The field of in vivo photo-cross-linking provides an unparalleled window into the dynamic protein interaction networks that define cellular function. p-benzoyl-L-phenylalanine and p-azido-L-phenylalanine remain the gold-standard tools, each offering a unique set of advantages and disadvantages. pBpa provides cleaner reactivity through its reversible hydrogen abstraction mechanism activated by cell-friendly long-wave UV light, while the smaller pAz-Phe offers a less sterically intrusive probe.
Our evaluation of This compound reveals that it is not an established photo-cross-linking agent. Its potential utility in this application is purely hypothetical and would likely require high-energy, damaging UV irradiation, rendering it unsuitable for in vivo studies with current methodologies. However, the principles of photochemistry are vast, and the demonstrated ability of halogenation to enhance the cross-linking efficiency of pBpa suggests that novel photoreactive scaffolds incorporating bromine could be a fruitful area for future research. As the toolbox of genetically encoded cross-linkers expands, so too will our ability to map and understand the complex machinery of life.
References
- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 2. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Amyloid Nanostructures Using Photo-cross-linking: In Situ Comparison of Three Widely Used Photo-cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UV laser-induced cross-linking in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
A Researcher's Guide to Validating Fluorescent Labeling with 4-Bromo-L-phenylalanine: A Framework of Essential Control Experiments
The site-specific incorporation of non-canonical amino acids (ncAAs) has unlocked powerful new strategies for interrogating protein function. 4-Bromo-L-phenylalanine (BPA), a halogenated analog of phenylalanine, is a particularly versatile tool.[1][2] While renowned for its use in photo-crosslinking to map protein-protein interactions, its aryl halide handle also presents a unique opportunity for bio-orthogonal chemistry.[3][4][5][6] Specifically, the bromine atom can serve as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the precise attachment of fluorescent probes.[3]
The "Why": Causality Behind the Controls
Successful incorporation of ncAAs relies on the efficiency and fidelity of an orthogonal translation system, typically comprising an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[7][8][9] However, several potential pitfalls can lead to ambiguous results:
-
Leaky Suppression: The natural translational machinery may weakly recognize the amber stop codon (UAG), leading to low levels of full-length protein even without the ncAA.[10][11]
-
Mischarging of tRNA: The engineered aaRS might incorrectly charge the orthogonal tRNA with a natural amino acid, leading to its incorporation at the target site instead of BPA.
-
Toxicity and Perturbation: The expression of the orthogonal components or the presence of the ncAA itself can sometimes be toxic to cells or perturb the system under study.[11][12]
-
Non-Specific Chemical Labeling: The fluorescent dye may react with natural amino acid residues or other cellular components, creating background signal that is not specific to the BPA site.
The suite of controls detailed below is designed as a self-validating system to systematically rule out these possibilities.
Experimental Framework: A Logic-Driven Approach
The core of a successful BPA labeling experiment can be visualized as a dependency pathway. Each control experiment is designed to test a specific link in this chain, ensuring the final signal is a direct result of the intended molecular events.
Figure 1: Logical workflow for BPA incorporation and subsequent fluorescent labeling. Each input is a necessary component that can be individually tested with a specific control experiment.
Part 1: Validating Site-Specific BPA Incorporation
The first set of controls focuses on verifying that the target protein is produced in its full-length form only when all components of the genetic code expansion machinery and BPA itself are present. The primary methods of analysis for these controls are Western Blotting for protein expression and size, and Mass Spectrometry for definitive confirmation of incorporation.[2][7][13]
Key Control Experiments for BPA Incorporation
| Control Experiment | Purpose | Expected Outcome (vs. Full Experiment) | Primary Analysis Method |
| 1. No ncAA Control | To test for "leaky" suppression by natural release factors or mis-incorporation of natural amino acids. | No full-length protein expression detected. Only truncated protein may be visible. | Western Blot |
| 2. No aaRS/tRNA Control | To confirm that full-length protein expression is dependent on the orthogonal translation machinery. | No full-length protein expression detected. | Western Blot |
| 3. Wild-Type (WT) Gene Control | To confirm the mobility of the full-length protein and ensure the expression system is functional. | Full-length protein of expected size is expressed. | Western Blot |
| 4. Mass Spectrometry Confirmation | To definitively prove the presence and location of BPA within the protein sequence. | Peptide fragment containing the target site shows a mass shift corresponding to BPA incorporation.[2][13] | LC-MS/MS |
Experimental Protocol: Western Blot Analysis of BPA Incorporation
-
Cell Culture & Transfection: Culture mammalian cells (e.g., HEK293T) to ~70% confluency.[14] Co-transfect plasmids encoding:
-
Experimental Conditions:
-
Full Experiment: Supplement the culture medium with 0.5-1 mM this compound.
-
Control 1 (-BPA): Supplement with solvent (e.g., sterile water or mild HCl) only.
-
Control 2 (-aaRS/tRNA): Transfect only the target gene plasmid and supplement with BPA.
-
Control 3 (WT): Transfect a version of the target gene without the UAG codon (i.e., with the original amino acid).
-
-
Protein Expression: Incubate cells for 24-48 hours post-transfection to allow for protein expression.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using a standard lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine total protein concentration using a Bradford or BCA assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-50 µg) from each condition onto an SDS-polyacrylamide gel.[15] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific to your target protein or an epitope tag overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results Visualization:
Figure 2: Idealized Western blot results. Full-length protein expression is strictly dependent on the presence of both BPA and the orthogonal machinery.
Part 2: Validating Specific Fluorescent Labeling
Once BPA incorporation is confirmed, the next critical step is to ensure the fluorescent probe attaches specifically to the BPA residue. The most common method for this is the Suzuki-Miyaura cross-coupling reaction, which couples the aryl bromide of BPA with a boronic acid-functionalized fluorescent dye.[3]
Key Control Experiments for Fluorescent Labeling
| Control Experiment | Purpose | Expected Outcome (vs. Full Experiment) | Primary Analysis Method |
| 5. No Catalyst Control | To confirm that labeling is dependent on the palladium catalyst and not due to non-specific absorption or reaction. | No fluorescent signal detected on the protein band. | In-gel Fluorescence |
| 6. WT Protein Labeling | To ensure the fluorescent dye does not react non-specifically with other amino acid residues on the protein. | No fluorescent signal detected on the protein band. | In-gel Fluorescence |
| 7. "-BPA" Protein Labeling | To confirm that any background full-length protein from leaky suppression does not get labeled. | No fluorescent signal detected at the full-length protein position. | In-gel Fluorescence |
Experimental Protocol: In-Gel Fluorescence Analysis of Labeling Specificity
-
Protein Expression and Purification: Express and purify the BPA-containing target protein and the Wild-Type (WT) control protein under native conditions. Also, perform a mock purification from the "-BPA" control lysate.
-
Labeling Reaction Setup: In separate microcentrifuge tubes, set up the following reactions:
-
Full Experiment: Purified BPA-protein + Fluorescent Boronic Acid Dye + Palladium Catalyst.
-
Control 5 (-Catalyst): Purified BPA-protein + Fluorescent Boronic Acid Dye (no catalyst).
-
Control 6 (WT Protein): Purified WT-protein + Fluorescent Boronic Acid Dye + Palladium Catalyst.
-
Control 7 (-BPA Lysate): Mock-purified protein from "-BPA" culture + Fluorescent Boronic Acid Dye + Palladium Catalyst.
-
-
Reaction Conditions: A typical Suzuki-Miyaura reaction on proteins involves a water-soluble palladium catalyst (e.g., a Pd-ligand complex) and is performed in a degassed buffer at a controlled temperature (e.g., 37°C) for several hours.[3]
-
Sample Preparation: Stop the reactions and remove excess dye using a desalting column or spin concentrator.
-
In-Gel Fluorescence:
-
Denature the protein samples and run them on an SDS-PAGE gel.
-
Before staining with Coomassie, visualize the gel using a fluorescence imager with excitation and emission wavelengths appropriate for the chosen dye.
-
-
Total Protein Stain: After fluorescence imaging, stain the same gel with Coomassie Blue or a similar total protein stain to visualize all protein bands and confirm equal loading.
Data Presentation: Comparative Analysis
| Condition | Fluorescence Signal (In-Gel) | Coomassie Stain | Interpretation |
| Full Experiment | Strong band at expected MW | Strong band at expected MW | Successful, specific labeling. |
| (-) Catalyst Control | No band | Strong band at expected MW | Labeling is catalyst-dependent. |
| WT Protein Control | No band | Strong band at expected MW | Labeling is specific to BPA, not natural residues. |
| "-BPA" Lysate Control | No band | No band at expected MW | Confirms no labeling of non-BPA-containing protein. |
Conclusion: Ensuring Scientific Integrity
The site-specific fluorescent labeling of proteins using this compound is a powerful technique for probing molecular function. However, the multi-step nature of the process demands a rigorous and systematic approach to validation. By performing the suite of control experiments outlined in this guide—validating both the genetic incorporation and the chemical labeling steps—researchers can be confident in the specificity of their signal. This diligence is the bedrock of producing trustworthy, high-impact data that stands up to scientific scrutiny.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocrosslinking Activity-Based Probes for Ubiquitin RING E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tunable translational control using site-specific unnatural amino acid incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 12. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist's Guide to Kinetic Analysis of Enzymes with 4-Bromo-L-phenylalanine at the Active Site
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids (UAAs) into proteins is a transformative approach in protein engineering and drug discovery.[1] It allows for the introduction of novel chemical functionalities, enabling the fine-tuning of enzyme stability, activity, and specificity beyond the constraints of the 20 canonical amino acids.[1][2] Among the vast arsenal of available UAAs, 4-Bromo-L-phenylalanine (4-Br-Phe), a halogenated derivative of phenylalanine, has emerged as a particularly insightful probe for dissecting enzyme mechanisms.[3]
This guide provides a comprehensive comparison of kinetic methodologies for characterizing enzymes containing 4-Br-Phe within their active site. We will move beyond simple protocols to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to your research.
The Rationale: Why this compound?
The introduction of a bromine atom at the para-position of the phenylalanine side chain imparts distinct physicochemical properties that can profoundly influence enzyme kinetics.[3][4] Understanding these properties is fundamental to designing and interpreting your kinetic experiments.
-
Steric Bulk: The bromine atom is significantly larger than a hydrogen atom. Its incorporation can lead to increased steric hindrance within the active site, potentially affecting substrate binding or the conformational changes necessary for catalysis.[3] Conversely, this added bulk can promote better occupancy of hydrophobic pockets, enhancing binding affinity.[3]
-
Electronic Effects: Bromine is an electron-withdrawing group. This property can alter the electronic environment of the active site, influencing the pKa of nearby catalytic residues.[3] Such a change can modulate the nucleophilicity or electrophilicity of key residues, directly impacting the catalytic rate.
-
Hydrophobicity: The addition of bromine increases the hydrophobicity of the phenylalanine side chain. This can strengthen interactions with hydrophobic substrates or within hydrophobic regions of the active site, often leading to a lower dissociation constant (and thus, a potentially lower Kₘ).
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen.[3] This can introduce new stabilizing interactions within the enzyme-substrate complex that are absent in the wild-type enzyme.
The decision to substitute a native phenylalanine with 4-Br-Phe is therefore a hypothesis-driven choice, aimed at probing these specific interactions to elucidate the catalytic mechanism.
Experimental Design: A Comparative Workflow
A rigorous kinetic analysis involves comparing the engineered enzyme against its wild-type counterpart. The workflow below outlines the key stages, from protein generation to the final data analysis.
Caption: Workflow for comparative kinetic analysis of WT vs. 4-Br-Phe enzymes.
Steady-State Kinetic Analysis: Establishing the Macro View
Steady-state kinetics, described by the Michaelis-Menten equation, provides a crucial overview of an enzyme's catalytic efficiency.[5][6] It measures the reaction rate once the concentration of the enzyme-substrate complex has reached a steady state.
Core Concepts (Kₘ and kcat)
-
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ.[6] It is often used as an indicator of the enzyme's affinity for its substrate; a lower Kₘ suggests a higher affinity. The incorporation of 4-Br-Phe can either increase Kₘ (due to steric hindrance) or decrease it (due to enhanced hydrophobic or halogen bonding interactions).
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the maximum catalytic rate. Changes in kcat reflect alterations in the catalytic step itself or in the rate-limiting step of the reaction, such as product release.[7]
Experimental Protocol: Spectrophotometric Assay
This protocol describes a general method for determining steady-state parameters. It must be adapted for your specific enzyme and substrate.
-
Materials:
-
Purified wild-type and 4-Br-Phe variant enzymes of known concentration.
-
Substrate stock solution.
-
Assay buffer (optimized for pH and ionic strength for your enzyme).
-
96-well UV-transparent microplate.
-
Microplate reader capable of kinetic measurements.
-
-
Reagent Preparation:
-
Prepare a series of substrate dilutions in the assay buffer, typically spanning a range from 0.1 x Kₘ to 10 x Kₘ.
-
Prepare working solutions of both wild-type and variant enzymes in the assay buffer. The final enzyme concentration should be low enough to ensure steady-state conditions (typically in the nM to low µM range).[7]
-
-
Assay Procedure:
-
To each well of the microplate, add a fixed volume of assay buffer.
-
Add the varying concentrations of the substrate to the wells.
-
Include control wells: "no substrate" (enzyme only) and "no enzyme" (substrate only) to correct for background signal.
-
Initiate the reaction by adding a fixed volume of the enzyme working solution to each well.
-
Immediately place the plate in the reader and begin monitoring the change in absorbance (or fluorescence) at the appropriate wavelength over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot v₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine Vₘₐₓ and Kₘ.
-
Calculate kcat using the equation: kcat = Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration.
-
Pre-Steady-State Kinetics: Unveiling the Mechanism
While steady-state analysis provides overall efficiency, it does not reveal the rates of individual steps in the catalytic cycle (e.g., substrate binding, chemical conversion, product release).[7] Pre-steady-state kinetics focuses on the initial moments of the reaction, typically in the millisecond timescale, before the steady state is established.[7][8] This is where techniques like stopped-flow spectroscopy become indispensable.
Why It's Critical for 4-Br-Phe Variants
The introduction of 4-Br-Phe can affect different steps of the catalytic pathway. For example, product release might become the new rate-limiting step due to altered interactions in the active site.[9] Steady-state analysis would only show a decreased kcat, but pre-steady-state analysis could pinpoint the specific step that has been slowed down.
Experimental Protocol: Stopped-Flow Spectroscopy
Stopped-flow instruments rapidly mix two solutions (e.g., enzyme and substrate) and monitor the reaction in real-time, allowing for the observation of rapid, transient intermediates.[10][11][12]
Caption: Simplified schematic of a single-mixing stopped-flow experiment.
-
Instrumentation & Setup:
-
Reagent Preparation:
-
Unlike steady-state assays, pre-steady-state experiments often use high enzyme concentrations (µM range) to ensure the signal change from the first turnover is detectable.[7]
-
Prepare a solution of the enzyme (WT or variant) in one drive syringe and a solution of the substrate in the other.
-
-
Data Acquisition:
-
The two solutions are rapidly driven from the syringes and combined in the mixing chamber, initiating the reaction.[11]
-
The reaction mixture flows into the observation cell, where the flow is abruptly stopped. This triggers data collection.[10]
-
A spectroscopic signal (e.g., absorbance of a chromophoric product or fluorescence of a tryptophan residue) is recorded as a function of time, typically over milliseconds to seconds.[13][14]
-
Multiple "shots" are typically performed and averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting kinetic trace (signal vs. time) is fitted to an appropriate exponential equation (e.g., single or double exponential) to extract observed rate constants (kₒₑₛ).
-
By performing the experiment at various substrate concentrations and plotting kₒₑₛ versus [S], individual rate constants for binding and catalysis can often be determined.
-
Data Interpretation: A Comparative Table
| Parameter | Wild-Type Enzyme | 4-Br-Phe Variant | Fold Change | Potential Mechanistic Interpretation |
| Kₘ (µM) | 50 | 25 | 0.5 | The bromine atom enhances substrate binding, possibly through favorable hydrophobic or halogen bonding interactions in the active site. |
| kcat (s⁻¹) | 100 | 20 | 0.2 | The catalytic step or product release is significantly slower. This could be due to steric hindrance from the bulky bromine atom impeding a necessary conformational change, or altered electronics disfavoring transition state stabilization. |
| kcat/Kₘ (M⁻¹s⁻¹) | 2.0 x 10⁶ | 0.8 x 10⁶ | 0.4 | Despite tighter binding (lower Kₘ), the overall catalytic efficiency is reduced due to the dominant effect of the slower turnover rate (kcat). |
Conclusion: Synthesizing a Mechanistic Picture
The kinetic analysis of enzymes containing this compound provides a powerful lens through which to view enzyme function. The strategic substitution of this UAA allows for the systematic probing of steric, electronic, and hydrophobic interactions within the active site.[3] A comprehensive analysis, combining both steady-state and pre-steady-state kinetics, is crucial for a complete understanding. While steady-state data offers a macroscopic view of catalytic efficiency, it is the millisecond-scale resolution of pre-steady-state techniques that truly illuminates the individual steps of the catalytic dance. By carefully designing experiments and rigorously analyzing the resulting kinetic parameters, researchers can gain unparalleled insights into enzyme mechanisms, paving the way for the rational design of novel biocatalysts and more effective therapeutic agents.
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. Designer enzyme uses unnatural amino acid for catalysis | EurekAlert! [eurekalert.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme Kinetics and Diagnostic Uses of Enzymes - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Khan Academy [khanacademy.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. [PDF] Improving a natural enzyme activity through incorporation of unnatural amino acids. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Stopped-flow - Wikipedia [en.wikipedia.org]
- 12. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 13. photophysics.com [photophysics.com]
- 14. researchgate.net [researchgate.net]
Introduction: The Critical Role of 4-Bromo-L-phenylalanine in Scientific Innovation
An In-Depth Guide to Selecting and Qualifying 4-Bromo-L-phenylalanine Suppliers for Research and Pharmaceutical Development
In the landscape of modern drug discovery and biochemical research, the strategic use of unnatural amino acids (UAAs) is a cornerstone of innovation. Among these, this compound (4-Br-Phe) has emerged as a particularly versatile tool. Its structural similarity to L-phenylalanine allows for its incorporation into peptides and proteins, while the bromine atom serves as a powerful functional handle.[1] This modification can enhance biological activity, introduce a site for bioconjugation, or serve as a spectroscopic probe to study protein structure and function.[2][3][4] Applications are extensive, ranging from the synthesis of novel therapeutics for neurological disorders to the engineering of proteins with enhanced stability.[1][2]
Given its pivotal role, the quality and purity of this compound are not mere line items on a specification sheet; they are critical determinants of experimental success. The presence of impurities, be they enantiomeric, diastereomeric, or residual starting materials, can lead to failed syntheses, misleading biological data, and a significant loss of time and resources. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and comparing suppliers of this compound. We will move beyond advertised claims, establishing a rigorous, in-house validation system grounded in authoritative analytical techniques.
Pillars of Supplier Evaluation: A Framework for Quality
Choosing a supplier should be a data-driven process. While cost and availability are practical considerations, the decision must be weighted heavily on verifiable quality metrics. Our evaluation rests on four pillars:
-
Purity and Impurity Profile: The absolute purity percentage is a primary metric. A supplier should specify a purity of ≥98% or higher, determined by a quantitative method like HPLC.[1][5] Equally important is the impurity profile. The Certificate of Analysis (CoA) should provide confidence that unidentified peaks are minimal.
-
Structural Integrity: The compound must be unequivocally identified as this compound. High-resolution analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the molecular structure and the position of the bromine substituent.[6][7]
-
Enantiomeric Purity: As a derivative of L-phenylalanine, the stereochemical integrity is paramount. The presence of the D-enantiomer can drastically alter or eliminate biological activity in stereospecific systems like enzymes and receptors.[8] Therefore, confirmation of high enantiomeric excess (e.e.) is a non-negotiable requirement.
-
Documentation and Transparency: A reputable supplier provides comprehensive and transparent documentation. This includes a detailed Certificate of Analysis (CoA) for each specific lot, listing the tests performed, the methods used, and the results obtained.[2][9] Safety Data Sheets (SDS) are also mandatory for safe handling.[10]
Comparative Experimental Workflow for Supplier Qualification
The following section details a step-by-step workflow designed to be a self-validating system for comparing different lots of this compound. This protocol is not merely a list of steps but an integrated approach where each stage informs the next.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. synquestlabs.com [synquestlabs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-L-phenylalanine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-L-phenylalanine. As a halogenated amino acid derivative utilized in advanced peptide synthesis and pharmaceutical research, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document moves beyond simple checklists to explain the chemical reasoning behind these essential procedures, ensuring a culture of safety and regulatory compliance within your laboratory.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) as a substance with significant acute oral toxicity.[2] Ingestion, even in small quantities, can be toxic.[3] Furthermore, it is known to cause skin and eye irritation and may lead to respiratory irritation if inhaled as a dust.[4]
Thermal decomposition presents another set of hazards. When exposed to fire or high temperatures, this compound can break down to produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and, critically, hydrogen bromide.[4][5] The generation of hydrogen bromide is a key factor influencing the required disposal method.
Table 1: Summary of Safety and Disposal Information for this compound
| Parameter | Information | Source(s) |
|---|---|---|
| GHS Classification | Acute Toxicity, Oral (Category 3) | [2][3] |
| Signal Word | Danger | [3][6] |
| Hazard Statement | H301: Toxic if swallowed | [2][3] |
| Primary Disposal Route | Incineration at an approved hazardous waste facility | [4][6] |
| Waste Classification | Halogenated Organic Waste | [7] |
| Incompatible Materials | Strong oxidizing agents | [5] |
| Decomposition Hazards | Forms Hydrogen Bromide, NOx, and COx upon combustion |[4][5] |
The Core Principle: Halogenated Waste Segregation
The single most important step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[7] The presence of the bromine atom on the phenyl ring places it in this specific category.
Causality of Segregation: Halogenated and non-halogenated waste streams are treated differently at disposal facilities. Halogenated compounds require specialized incinerators, often equipped with "afterburners" and "scrubbers," to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[4] Mixing halogenated waste into a non-halogenated drum contaminates the entire container, drastically increasing disposal costs and violating regulatory compliance.[8] This simple act of segregation is therefore critical for both safety and fiscal responsibility.
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure, unused this compound as well as materials lightly contaminated with it (e.g., weighing papers, gloves, pipette tips).
Step 1: Container Preparation and Labeling
-
Select an Appropriate Container: Obtain a dedicated, compatible hazardous waste container. A polyethylene carboy or bottle with a secure, threaded cap is recommended.[9][10] Do not use metal cans, as the potential for acid formation from degradation could cause corrosion.[9]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[10] Clearly write the full chemical name, "this compound," and check the boxes for "Toxic" and "Halogenated Waste."[7][10] Do not use abbreviations or chemical formulas.[11]
Step 2: Waste Collection
-
Solid Waste: Carefully place any unused or expired solid this compound into the prepared waste container. Perform this transfer inside a chemical fume hood to minimize inhalation risk.[5]
-
Contaminated Labware: Collect all disposables that have come into direct contact with the compound, such as gloves, weighing papers, and contaminated paper towels. Place them in the same designated hazardous waste container.[12]
-
Decontamination of Glassware: For non-disposable glassware, rinse with an appropriate organic solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinse, now contaminated with this compound, must be collected as halogenated liquid waste in a separate, appropriately labeled container.
Step 3: Container Sealing and Storage
-
Securely Close: Keep the waste container tightly sealed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA).[10] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents, and within secondary containment.[9]
Step 4: Arranging for Disposal
-
Schedule Pickup: Once the container is nearly full (around 75% capacity), or if waste has been accumulated for an extended period, arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[10]
-
Complete Documentation: Ensure all information on the hazardous waste tag is accurate and complete to facilitate compliant transport and disposal.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Wear PPE: Do not attempt cleanup without appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[9] A respirator may be necessary for large spills or significant dust generation.[12]
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[4][9] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[4][5]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-L-phenylalanine
As a key reagent in biochemical research and pharmaceutical development, 4-Bromo-L-phenylalanine is instrumental in peptide synthesis and the study of protein interactions.[1] However, its utility in the lab is matched by its potential hazards. This guide provides essential, field-proven safety protocols, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you, our fellow researchers and drug development professionals, to handle this compound with the highest degree of safety and confidence.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. This compound is not benign; it presents a multi-faceted hazard profile that dictates our choice of personal protective equipment.
According to its Safety Data Sheet (SDS), this compound is classified as:
-
Acutely Toxic if Swallowed (Category 3) : Ingestion can lead to serious, potentially fatal, health consequences.[2][3][4][5] This underscores the need for strict hygiene measures and PPE that prevents any hand-to-mouth contact.
-
A Skin Irritant (Category 2) : Direct contact can cause inflammation, itching, reddening, or even blistering.[2][4]
-
A Serious Eye Irritant (Category 2A) : Contact with the eyes can result in significant damage.[2]
-
A Respiratory Irritant (STOT SE 3) : As an off-white powder, it poses a significant risk of aerosolization during handling (e.g., weighing, transferring).[1][2][6] Inhaling these fine particles can irritate the lungs and respiratory system.[4]
Therefore, our primary objectives are to prevent ingestion, skin/eye contact, and inhalation of airborne particles. The following PPE and handling protocols are designed as a self-validating system to achieve this.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale & Authoritative Standard |
| Eye & Face Protection | Chemical safety goggles with side-shields. A face shield is required over goggles when there is a significant splash or dust generation risk. | Protects against eye irritation from airborne powder or accidental splashes.[2][7] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness). | Prevents skin irritation.[10] Gloves must be inspected before use and changed immediately if contaminated.[11][12] Conforms to EU Directive 89/686/EEC and the standard EN 374.[3] |
| Body Protection | A flame-retardant lab coat, fully buttoned. For larger quantities, impervious or chemical-resistant clothing may be necessary. | Protects skin from contamination and prevents the transfer of the chemical outside the lab.[3][11] Long pants and fully enclosed shoes are mandatory.[11][13] |
| Respiratory Protection | All handling of powdered this compound must be performed in a certified chemical fume hood or other ventilated enclosure. | This is the primary engineering control to prevent inhalation of hazardous dust.[8][14][15][16] If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (conforming to EN 143) is required.[8][10] |
Operational Protocols: From Preparation to Disposal
A successful and safe experiment relies on a well-defined workflow. The following diagram illustrates the critical stages of handling this compound, emphasizing the integration of safety measures at every step.
-
Preparation : Before any work begins, thoroughly review this guide and the manufacturer's SDS.[17][18] Ensure an emergency eyewash station and safety shower are accessible.[8][17]
-
Engineering Controls : All weighing and handling of the solid compound must occur within a certified chemical fume hood to minimize dust inhalation.[8][14] Cover the work surface with absorbent bench paper.[19]
-
Weighing : Use weigh boats to minimize spillage.[19] Keep the primary container closed as much as possible.[19] If transferring the powder, do so carefully to avoid creating dust clouds.
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[2][3][11] Always wash hands thoroughly after handling the product, even after removing gloves.[2]
Properly removing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat
-
Eye Protection (Goggles/Face Shield)
-
Gloves (pull cuffs over lab coat sleeves)
Doffing (Taking Off):
-
Gloves : Remove first, as they are the most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean hand to slide under the cuff of the other glove and remove it.
-
Lab Coat : Unbutton and remove by rolling it down the arms, touching only the inside surface.
-
Eye Protection : Remove by handling the strap or earpieces.
-
Hand Washing : Immediately wash hands with soap and water.
Emergency & Disposal Plans
Emergency First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[2]
-
Skin Contact : Wash off with plenty of soap and water. Remove contaminated clothing. Get immediate medical advice.[2][8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and get immediate medical attention.[2][8]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[3][8]
Spill & Waste Disposal:
-
Spills : For small spills, gently sweep or shovel the solid material into an appropriate, labeled container for disposal, minimizing dust generation.[2][8] Evacuate unnecessary personnel.[2]
-
Waste Disposal : All unused this compound and any materials contaminated with it (e.g., gloves, weigh boats, bench paper) must be collected in a designated, sealed hazardous waste container.[17] Disposal must be handled by a licensed collector or an authorized incinerator, in accordance with all federal, state, and local regulations.[2][8]
By adhering to these rigorous protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasons behind it, and handle every chemical with the respect it demands.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 24250-84-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. peptide.com [peptide.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. safety.duke.edu [safety.duke.edu]
- 15. uwlax.edu [uwlax.edu]
- 16. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 17. benchchem.com [benchchem.com]
- 18. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 19. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
